molecular formula C12H17FN2O2 B1319336 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 937596-93-5

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No.: B1319336
CAS No.: 937596-93-5
M. Wt: 240.27 g/mol
InChI Key: LNEJHDOGQULOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a useful research compound. Its molecular formula is C12H17FN2O2 and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEJHDOGQULOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244672
Record name 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937596-93-5
Record name 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. This compound is a key intermediate in the manufacture of several pharmaceutically active compounds, most notably Gefitinib, an EGFR inhibitor used in cancer therapy. The synthesis is presented as a two-step process commencing from 5-fluoro-2-nitrophenol. The core transformations involve a Williamson ether synthesis to introduce the morpholinoethoxy sidechain, followed by a catalytic hydrogenation to reduce the nitro group to the target primary amine. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters, intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Importance

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a critical building block in modern medicinal chemistry. Its structure is prominently featured as a key intermediate in the synthesis of Gefitinib ('Iressa'), a targeted therapy for non-small cell lung cancer.[1][2] The strategic placement of the fluoro, amino, and morpholinoethoxy groups on the phenyl ring allows for the subsequent construction of the quinazoline core of the final drug molecule.[3][4][5] An efficient and scalable synthesis of this intermediate is therefore of significant industrial and academic interest.

The synthetic strategy detailed herein is designed for reliability and scalability. It begins with commercially available starting materials and employs high-yielding, well-understood chemical transformations. The causality behind each experimental choice, from solvent selection to catalyst loading, is explained to provide a self-validating and trustworthy protocol.

Overall Synthesis Pathway

The synthesis is logically divided into two primary stages:

  • Etherification: Formation of the ether linkage by reacting 5-fluoro-2-nitrophenol with 4-(2-chloroethyl)morpholine.

  • Reduction: Conversion of the nitro-intermediate to the target phenylamine via catalytic hydrogenation.

The complete workflow is illustrated below.

Synthesis_Workflow Start1 5-Fluoro-2-nitrophenol Step1 Step 1: Williamson Ether Synthesis Start1->Step1 Start2 4-(2-Chloroethyl)morpholine Hydrochloride Start2->Step1 Intermediate 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 FinalProduct 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine Reagent1 K2CO3, KI (cat.) DMF Reagent1->Step1 Reagent2 H2 (g), Pd/C Ethanol Reagent2->Step2 Step1->Intermediate Yield: ~95% Step2->FinalProduct Yield: ~98% Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ Phenoxide_ion Ar-O⁻ Electrophile Cl-CH₂CH₂-Morpholine Product Ar-O-CH₂CH₂-Morpholine Phenoxide_ion->Product + Electrophile

Figure 2: Mechanism of the Williamson ether synthesis step.

Step 2: Nitro Group Reduction

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, often used to install an amine group.

  • Mechanism: Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile. The reaction occurs on the surface of the palladium catalyst. Both the nitro compound and hydrogen gas adsorb onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the target amino group (-NH₂).

  • Causality of Reagent Choice:

    • Catalyst (Palladium on Carbon, Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a high surface area for the reaction to occur and is relatively robust. The typical loading is 5-10 mol%.

    • Hydrogen Source (H₂ Gas): Hydrogen gas is the ideal reductant, as the only byproduct is water (formed from the oxygen atoms of the nitro group). The reaction is typically run under a positive pressure of hydrogen to ensure sufficient concentration at the catalyst surface.

    • Solvent (Ethanol): Ethanol is an excellent solvent for this reaction. It solubilizes the starting nitro-intermediate and is inert to the reaction conditions. Its polarity also helps in the workup process.

Detailed Experimental Protocols

Caution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine
  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-fluoro-2-nitrophenol (78.5 g, 0.5 mol), 4-(2-chloroethyl)morpholine hydrochloride (93.0 g, 0.5 mol), potassium carbonate (207.3 g, 1.5 mol), and potassium iodide (4.15 g, 0.025 mol).

  • Add N,N-Dimethylformamide (DMF, 500 mL) to the flask.

  • Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrophenol is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 2 L of ice-cold water with stirring.

  • A yellow solid will precipitate. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 500 mL).

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight.

  • The product, 4-[2-(4-fluoro-2-nitrophenoxy)ethyl]morpholine, is obtained as a yellow crystalline solid.

Protocol 4.2: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
  • To a 1 L hydrogenation vessel (Parr apparatus), add the 4-[2-(4-fluoro-2-nitrophenoxy)ethyl]morpholine (135 g, 0.5 mol) from the previous step and ethanol (500 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 6.75 g) to the vessel.

  • Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 40 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours when hydrogen consumption ceases.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • The resulting crude oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as an off-white to pale yellow solid.

Data Summary

ParameterStep 1 (Etherification)Step 2 (Reduction)
Starting Material 5-Fluoro-2-nitrophenol4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine
Key Reagents K₂CO₃, 4-(2-chloroethyl)morpholine HClH₂, 10% Pd/C
Solvent DMFEthanol
Temperature 80-85 °CRoom Temperature (~25-40 °C)
Reaction Time 4-6 hours3-5 hours
Typical Yield ~95%~98%
Product Form Yellow Crystalline SolidOff-white Solid

Conclusion

The synthetic route presented provides an efficient, high-yielding, and scalable method for the preparation of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. By employing well-understood reactions such as the Williamson ether synthesis and catalytic hydrogenation, this guide offers a reliable protocol for obtaining this crucial pharmaceutical intermediate. The detailed procedural steps and mechanistic rationale serve as a valuable resource for process development and laboratory-scale synthesis.

References

  • CN102180844A : Gefitinib intermediate and preparation method of Gefitinib. Google Patents.

  • US8350029B2 : Process for the preparation of gefitinib. Google Patents.

  • CN1850807A : Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.

  • WO2013180403A1 : Process for preparing gefitinib and an intermediate used for preparing thereof. Google Patents.

  • CN103030599B : Gefitinib intermediate and preparation method thereof. Google Patents.

  • Chemguide : The preparation of phenylamine (aniline).

  • Save My Exams : Production & Reactions of Phenylamine.

  • Eureka | Patsnap : The preparation method of 5-fluoro-2-nitrophenol.

Sources

An In-Depth Technical Guide to the Physicochemical Profiling of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the adage ‘fail fast, fail cheap’ has never been more pertinent. A significant contributor to late-stage clinical attrition is the suboptimal physicochemical properties of drug candidates. These foundational characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the in-depth physicochemical characterization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine , a compound of interest for researchers in medicinal chemistry and pharmacology. While specific experimental values for this molecule are not widely published, this document serves as a detailed roadmap for their empirical determination, empowering research scientists to generate a robust data package for informed decision-making in the drug discovery cascade.

Compound Overview: Structure and Inferred Properties

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a substituted phenylamine derivative featuring several key functional groups that will influence its physicochemical behavior.

  • Aromatic Amine: The primary amine on the phenyl ring is a weak base and will be partially protonated at physiological pH.

  • Morpholine Ring: The tertiary amine within the morpholine ring is a stronger base than the aromatic amine and will be the primary site of protonation.

  • Ether Linkage: The ethoxy bridge provides flexibility to the molecule.

  • Fluorine Substitution: The fluorine atom can influence the electronic properties of the aromatic ring and impact metabolic stability.

A thorough understanding of these structural features is critical for anticipating the compound's properties and designing appropriate experimental investigations.

ParameterValueSource
IUPAC Name 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine-
CAS Number 1645801-93-6-
Molecular Formula C12H17FN2O2-
Molecular Weight 240.28 g/mol -

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its direct and reliable nature.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to determine the equilibrium solubility of a compound in a given aqueous buffer.

Materials:

  • 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][2]

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve of known concentrations.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated and that the measured concentration represents the true thermodynamic solubility.

  • Extended Equilibration Time: Allows the dissolution process to reach a state of equilibrium, providing a thermodynamically stable value.[2]

  • Centrifugation: Effectively separates the solid and liquid phases without the need for filtration, which can sometimes lead to compound loss through adsorption.

  • HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the analyte in a complex matrix like a buffer.

Visualizing the Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to PBS prep2 Seal vials prep1->prep2 equilibration Shake at constant temperature (24-48 hours) prep2->equilibration separation Centrifuge to pellet solid equilibration->separation analysis1 Collect clear supernatant separation->analysis1 analysis2 Quantify concentration via HPLC-UV analysis1->analysis2

Caption: Workflow for Shake-Flask Solubility Measurement.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value(s) of a molecule dictate its charge state at different pH values, which profoundly impacts its solubility, permeability, and target binding. For 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, we anticipate two basic pKa values corresponding to the aromatic amine and the morpholine nitrogen. Potentiometric titration is a highly accurate method for determining pKa.[3][4]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

  • 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.

  • Initial pH Adjustment: For a basic compound, titrate with a strong acid (HCl).

  • Titration: Add the titrant in small, precise increments while continuously monitoring and recording the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[3] Sophisticated software can be used to determine the pKa from the derivative of the titration curve.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.

  • Use of a Calibrated pH Meter: Ensures the accuracy of the primary measurement (pH).

  • Stepwise Titrant Addition: Allows for the precise determination of the equivalence point and half-equivalence point.

  • Derivative Analysis: Provides a more objective and accurate way to identify the inflection points on the titration curve, which correspond to the pKa values.

Visualizing the Workflow: Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve compound in KCl solution titration Add standardized titrant incrementally setup1->titration setup2 Calibrate pH meter monitoring Record pH at each addition setup2->monitoring titration->monitoring analysis1 Plot pH vs. titrant volume monitoring->analysis1 analysis2 Determine pKa from half-equivalence point analysis1->analysis2

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds. The reverse-phase HPLC method is a high-throughput and reliable technique for estimating logP and logD.[5][6]

Experimental Protocol: RP-HPLC Method for logP/logD Determination

This method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.

Materials:

  • 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

  • A set of standard compounds with known logP values

  • HPLC system with a C18 column and UV detector

  • Mobile phases (e.g., acetonitrile and water or methanol and water) buffered at a specific pH (e.g., 7.4 for logD determination)

Procedure:

  • Calibration: Inject a series of standard compounds with well-established logP values onto the HPLC system under isocratic conditions.

  • Retention Time Measurement: Record the retention time (t_R) for each standard and a non-retained compound to determine the dead time (t_0).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k') versus the known logP values of the standards. A linear regression of this plot provides the calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and log(k').

  • logP/logD Calculation: Interpolate the logP or logD of the test compound from its log(k') value using the calibration curve.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase mimics a lipid environment, allowing for the separation of compounds based on their hydrophobicity.

  • Isocratic Elution: Maintains a constant mobile phase composition, ensuring that retention is directly related to the compound's partitioning behavior.

  • Calibration with Standards: Creates a reliable correlation between retention time and logP, allowing for the accurate estimation for an unknown compound.

  • Buffered Mobile Phase: For logD determination, controlling the pH of the mobile phase is essential to maintain a consistent ionization state of the analyte.

Visualizing the Workflow: HPLC-based logP/logD Determination

G cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination Determination cal1 Inject logP standards onto RP-HPLC cal2 Measure retention times (tR) cal1->cal2 cal3 Calculate log(k') for each standard cal2->cal3 cal4 Plot log(k') vs. known logP to create calibration curve cal3->cal4 det1 Interpolate logP/logD from calibration curve cal4->det1 ana1 Inject test compound ana2 Measure its retention time (tR) ana1->ana2 ana3 Calculate its log(k') ana2->ana3 ana3->det1

Caption: Workflow for HPLC-based logP/logD Determination.

Conclusion: Building a Foundation for Success

The physicochemical properties of a drug candidate are not merely a collection of data points; they are the fundamental language that dictates its interaction with biological systems. A thorough and early characterization of properties such as solubility, pKa, and lipophilicity is a non-negotiable aspect of modern, efficient drug discovery. The protocols and rationale presented in this guide provide a robust framework for elucidating the physicochemical profile of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine . By investing in this foundational knowledge, research organizations can de-risk their projects, optimize their candidates more effectively, and ultimately increase the probability of delivering novel, safe, and effective medicines to patients.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • El-Gendy, M. A., & Shokry, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal, 28(2), 223-230.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Wang, Y., & Liu, H. (2009). A High-Throughput Method for Lipophilicity Measurement. PMC.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

Sources

An In-Depth Technical Guide to 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 937596-93-5): A Scaffold of Interest in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a compound of significant interest within the domain of medicinal chemistry. While detailed experimental data for this specific molecule remains largely proprietary or unpublished in peer-reviewed literature, this document will elucidate its chemical properties, propose a viable synthetic route based on established chemical principles, and discuss its potential applications in drug discovery by drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel morpholinoethoxy aniline derivatives.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is attributed to several favorable properties it imparts to a molecule, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[3] The incorporation of a morpholine-containing side chain, such as the 2-(4-morpholinyl)ethoxy group, can significantly enhance the pharmacokinetic and pharmacodynamic profile of a lead compound. Furthermore, the strategic placement of a fluorine atom on the phenylamine core can modulate the compound's pKa, lipophilicity, and metabolic fate, making 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine a molecule of considerable interest for structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. The key properties of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine are summarized in the table below.

PropertyValueSource
CAS Number 937596-93-5[Vendor Information]
Molecular Formula C₁₂H₁₇FN₂O₂[Calculated]
Molecular Weight 240.28 g/mol [Calculated]
Appearance Expected to be a solid[General Observation]
Solubility Expected to have moderate aqueous solubility[Inference from Structure]
MDL Number MFCD08687866[Vendor Information]

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

G A 1,4-Difluoro-2-nitrobenzene B 4-(4-Fluoro-2-nitrophenoxy)ethanol A->B  1. 2-(Morpholin-4-yl)ethanol,      NaH, THF  2. Acidic Workup C 4-(2-(4-Fluoro-2-nitrophenoxy)ethyl)morpholine B->C  1. Mesyl Chloride, Et3N, DCM  2. Morpholine, K2CO3, DMF D 5-Fluoro-2-(2-morpholinoethoxy)aniline C->D  H2, Pd/C, Ethanol

Caption: Proposed synthetic route for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(4-Fluoro-2-nitrophenoxy)ethanol

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add 2-(morpholin-4-yl)ethanol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq.) in THF dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(2-(4-Fluoro-2-nitrophenoxy)ethyl)morpholine

  • Dissolve 4-(4-fluoro-2-nitrophenoxy)ethanol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to afford the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add morpholine (2.0 eq.) and potassium carbonate (2.0 eq.).

  • Heat the mixture to 80 °C and stir overnight.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

  • Dissolve 4-(2-(4-fluoro-2-nitrophenoxy)ethyl)morpholine (1.0 eq.) in ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Potential Biological Applications and Target Space

The structural motifs present in 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine suggest its potential as a modulator of various biological targets, particularly protein kinases. The aniline core is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket.

Potential Kinase Targets and Signaling Pathways

The morpholinoethoxy side chain has been incorporated into inhibitors of several kinase families, including:

  • Phosphoinositide 3-kinases (PI3Ks): The morpholine oxygen can act as a hydrogen bond acceptor, a feature exploited in many PI3K inhibitors.

  • Tyrosine Kinases (e.g., EGFR, Src): The overall scaffold is amenable to modifications that can target the hinge region of various tyrosine kinases.

Illustrative Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine represents a promising chemical scaffold for the development of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of interaction with biologically relevant targets, particularly protein kinases. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. Researchers are encouraged to use the information presented in this guide as a starting point for their own investigations into this interesting area of medicinal chemistry.

References

  • Baskin, J. M., & Dehm, S. M. (2013). The structural and functional diversity of morpholine-containing compounds in medicine. Journal of Medicinal Chemistry, 56(17), 6649-6676.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Gill, H., & Indi, S. S. (2019). Morpholine as a privileged scaffold in drug discovery: A review. Mini-Reviews in Medicinal Chemistry, 19(12), 999-1017.
  • Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.

Sources

biological activity of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Characterization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. Based on a detailed structural analysis and comparison with the well-characterized drug Flibanserin, we hypothesize that this compound primarily functions as a modulator of the serotonergic system. We predict it will exhibit agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor. This dual mechanism is expected to modulate downstream neurotransmitter systems, specifically increasing dopamine and norepinephrine levels in the prefrontal cortex. This guide outlines a robust experimental workflow, including detailed protocols for receptor binding and functional cell-based assays, to empirically determine the compound's pharmacological profile. The insights provided herein are intended to guide researchers and drug development professionals in the systematic evaluation of this and structurally related molecules.

Introduction and Structural Analysis

The compound 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a substituted phenylamine derivative featuring key structural motifs that suggest significant potential for biological activity within the central nervous system (CNS). While this specific molecule is not extensively documented in public literature, its constituent parts provide a strong basis for predicting its pharmacological profile.

  • Core Moiety: Fluorinated Phenylamine: The strategic incorporation of fluorine into pharmaceutical compounds is a well-established method for modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2][3] Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformational preferences, which can lead to enhanced potency and a modified pharmacokinetic profile.[2][4]

  • Key Side Chain: Morpholinoethoxy Group: The morpholinoethoxy side chain is a common feature in CNS-active drugs. The morpholine ring can act as a hydrogen bond acceptor and its presence often improves aqueous solubility and metabolic stability. The ethoxy linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding within a receptor pocket.

The overall structure bears a striking resemblance to Flibanserin , a drug approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[5] This structural analogy forms the primary basis for our hypothesized mechanism of action.

Hypothesized Mechanism of Action: A Flibanserin-like Profile

We postulate that 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine acts as a multifunctional serotonergic agent, mirroring the pharmacology of Flibanserin.[6][7] The proposed mechanism centers on its interaction with two key serotonin receptor subtypes:

  • 5-HT1A Receptor Agonism: The compound is predicted to act as a potent agonist at postsynaptic 5-HT1A receptors.[8][9] Activation of these receptors, particularly in the prefrontal cortex, is known to have anxiolytic and antidepressant effects.

  • 5-HT2A Receptor Antagonism: Concurrently, the molecule is expected to function as an antagonist at 5-HT2A receptors.[6][8] Blocking these receptors can counteract the inhibitory effects of serotonin on dopamine and norepinephrine release.

This dual-receptor activity is hypothesized to create a synergistic effect, leading to a rebalancing of neurotransmitter levels in key brain regions. Specifically, this action is believed to disinhibit pyramidal neurons in the prefrontal cortex, resulting in a localized increase in dopamine (DA) and norepinephrine (NE) levels, while transiently decreasing serotonin (5-HT).[7][9] This neurochemical cascade is thought to be the underpinning of Flibanserin's therapeutic effects.[9]

Hypothesized Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Prefrontal Cortex) 5HT_release 5-HT Release HT1A 5-HT1A Receptor 5HT_release->HT1A Binds HT2A 5-HT2A Receptor 5HT_release->HT2A Binds DA_NE_Release Increased Dopamine & Norepinephrine Release HT1A->DA_NE_Release Stimulates HT2A->DA_NE_Release Disinhibits Compound 5-Fluoro-2-[2-(4-morpholinyl) ethoxy]phenylamine Compound->HT1A Agonist (+) Compound->HT2A Antagonist (-)

Figure 1: Hypothesized mechanism of action for the title compound.

Proposed Experimental Workflow for Biological Characterization

To empirically validate the hypothesized biological activity, a systematic, multi-tiered experimental approach is required. The following workflow provides a logical progression from initial binding assessment to functional characterization.

Experimental Workflow start Test Compound: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine binding_assay Primary Screening: Receptor Binding Assays start->binding_assay ht1a_binding 5-HT1A Binding (Ki) binding_assay->ht1a_binding Determine Affinity ht2a_binding 5-HT2A Binding (Ki) binding_assay->ht2a_binding Determine Affinity functional_assay Secondary Screening: Functional Cell-Based Assays ht1a_binding->functional_assay ht2a_binding->functional_assay ht1a_functional 5-HT1A Agonism (EC50) functional_assay->ht1a_functional Assess Function ht2a_functional 5-HT2A Antagonism (IC50) functional_assay->ht2a_functional Assess Function data_analysis Data Analysis & Profile Determination ht1a_functional->data_analysis ht2a_functional->data_analysis

Figure 2: A tiered workflow for characterizing the compound's activity.

Detailed Experimental Protocols

The following protocols are representative methodologies for determining the compound's affinity and functional activity at the primary receptor targets.

Protocol: Competitive Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of the test compound for human 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A) and [3H]Ketanserin (for 5-HT2A).

  • Non-specific binding competitors: 10 µM Serotonin (for 5-HT1A) and 10 µM Mianserin (for 5-HT2A).

  • Test Compound: 10 mM stock in DMSO, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates and glass fiber filters (GF/B).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of the non-specific binding competitor to designated wells. Add 25 µL of serially diluted test compound to experimental wells.

  • Radioligand Addition: Add 25 µL of the appropriate radioligand ([3H]8-OH-DPAT or [3H]Ketanserin) at a final concentration equal to its Kd value.

  • Membrane Addition: Add 125 µL of the appropriate cell membrane preparation (5-10 µg protein/well). The total reaction volume is 200 µL.

  • Incubation: Incubate the plates for 60 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: 5-HT2A Receptor Functional Antagonist Assay (Calcium Flux)

Objective: To determine the functional antagonist potency (IC50) of the test compound at the human 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein like Gαq/11.[10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT).

  • Test Compound: 10 mM stock in DMSO, serially diluted.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Plate the cells in the microplates at a density that yields a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add serially diluted test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Challenge: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 10-20 seconds. Add a pre-determined concentration of Serotonin (the EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.

  • Signal Detection: Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium mobilization signal.[11]

  • Data Analysis: The antagonist effect is measured as the percent inhibition of the agonist response. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Reference Data

The results from these experiments will define the pharmacological profile of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. The Ki values from the binding assays will quantify its affinity for the receptors, while the EC50 (for agonism) and IC50 (for antagonism) values will measure its functional potency. For context, the known pharmacological data for Flibanserin is provided below.

Receptor TargetParameterReported ValueActivity TypeReference
5-HT1A Ki1 nMFull Agonist[8]
5-HT2A Ki49 nMAntagonist[8]
Dopamine D4 Ki4–24 nMAntagonist / Very Weak Partial Agonist[8]
5-HT2B Ki89.3 nMAntagonist[8]
5-HT2C Ki88.3 nMAntagonist[8]

Table 1: In Vitro Pharmacological Profile of Flibanserin.

Conclusion

The structural characteristics of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine strongly suggest a biological activity profile analogous to that of Flibanserin, positioning it as a potent modulator of the serotonergic system with likely 5-HT1A agonist and 5-HT2A antagonist properties. This dual action is predicted to influence downstream dopaminergic and noradrenergic pathways, indicating potential applications in treating CNS disorders. The experimental framework detailed in this guide provides a clear and robust pathway for the empirical validation of this hypothesis. The successful characterization of this molecule will not only elucidate its therapeutic potential but also contribute valuable structure-activity relationship (SAR) data for the development of next-generation neuromodulatory agents.

References

  • Rageot, D., Bisseret, P. & Blanchard, F. Fluorine in psychedelic phenethylamines. Progress in Neuro-Psychopharmacology and Biological Psychiatry.
  • O'Hagan, D. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate.
  • Borsini, F., et al. Pharmacology of flibanserin. CNS Drug Reviews.
  • O'Hagan, D. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate.
  • Sniecikowska, J., et al. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem.
  • MedKoo Biosciences. Flibanserin Synthetic Routes. MedKoo Biosciences.
  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • Cools, M., et al. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
  • DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX.
  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.
  • Stahl, S. M., et al. Multifunctional pharmacology of flibanserin: possible mechanism of therapeutic action in hypoactive sexual desire disorder. The Journal of Sexual Medicine.
  • Böhm, H-J., et al. Fluorine in medicinal chemistry. ResearchGate.
  • Stahl, S. M. Pharmacology of Flibanserin. ResearchGate.
  • Jaspers, L., et al. Flibanserin for hypoactive sexual desire disorder: an updated review. StatPearls.

Sources

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (Flibanserin)

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, more commonly known as Flibanserin, represents a significant milestone in the field of sexual medicine as the first FDA-approved treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women. Its unique pharmacological profile as a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist has spurred considerable interest in the development of structural analogs and derivatives. This guide provides a comprehensive technical overview of the core chemical scaffold of Flibanserin, an exploration of its structure-activity relationships (SAR), detailed synthetic methodologies, and protocols for preclinical evaluation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel modulators of the serotonergic system.

The Core Moiety: Understanding Flibanserin's Pharmacophore

Flibanserin's efficacy is intrinsically linked to its distinct chemical architecture. The molecule can be deconstructed into three key components, each playing a crucial role in its interaction with serotonin receptors:

  • The 2-aminophenyl core with a fluorine substituent: The aminophenyl group serves as the foundational scaffold. The fluorine atom at the 5-position is critical for modulating the electronic properties of the ring, which in turn influences receptor binding and metabolic stability.

  • The ethoxy linker: This two-carbon chain provides the necessary spacing and conformational flexibility for the molecule to adopt an optimal orientation within the binding pockets of its target receptors.

  • The terminal morpholine ring: This saturated heterocycle is a common feature in many centrally acting drugs. In Flibanserin, it is believed to contribute to the overall physicochemical properties of the molecule, including its solubility and ability to cross the blood-brain barrier.

The interplay of these three components results in a molecule with a finely tuned affinity and functional activity at 5-HT1A and 5-HT2A receptors, leading to a rebalancing of neurotransmitter systems implicated in sexual desire.

Structure-Activity Relationships (SAR): A Roadmap for Analog Design

The development of Flibanserin analogs hinges on a thorough understanding of its SAR. The following table summarizes key insights gleaned from published studies on how modifications to the core scaffold impact biological activity.

Molecular Region Modification Impact on 5-HT1A Affinity/Activity Impact on 5-HT2A Affinity/Activity Rationale for Experimental Choice
Phenylamine Ring Removal or relocation of the fluorine atomGenerally leads to a significant decrease in affinity for both receptors.Often results in a loss of antagonistic activity.The electron-withdrawing nature of fluorine at the 5-position is critical for optimal receptor interaction.
Introduction of other substituents (e.g., -Cl, -CH3)Variable, but often results in a less favorable profile compared to fluorine.Can alter the agonist/antagonist balance at the 5-HT2A receptor.To probe the steric and electronic requirements of the binding pocket.
Ethoxy Linker Shortening or lengthening the chainA two-carbon linker appears to be optimal for dual activity.Altering the length can disrupt the spatial relationship between the phenylamine core and the morpholine ring.To determine the optimal distance for simultaneous engagement with key residues in the receptor binding sites.
Introduction of rigidity (e.g., cyclopropyl groups)Can increase affinity by reducing the entropic penalty of binding.May lead to enhanced selectivity for one receptor over the other.To lock the molecule into a more bioactive conformation.
Morpholine Ring Replacement with other heterocycles (e.g., piperidine, piperazine)Can be tolerated, but often with a change in the 5-HT1A/5-HT2A activity ratio.May introduce interactions with other receptors, leading to off-target effects.To explore the impact of basicity and hydrogen bonding capacity on receptor binding and pharmacokinetic properties.
Substitution on the morpholine ringGenerally not well-tolerated, suggesting this region is sterically constrained within the binding pocket.Can lead to a significant loss of activity.To probe for any additional binding pockets or potential sites for improving physicochemical properties.

Synthetic Strategies and Methodologies

The synthesis of Flibanserin and its analogs can be achieved through several convergent routes. The following protocol describes a common and reliable method.

Protocol 1: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Step 1: Synthesis of 2-(4-Morpholinyl)ethanol

  • To a solution of morpholine (1.0 eq) in a suitable solvent such as acetonitrile, add 2-bromoethanol (1.1 eq) and a base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(4-morpholinyl)ethanol, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 4-(2-Chloroethyl)morpholine

  • Cool a solution of 2-(4-morpholinyl)ethanol (1.0 eq) in dichloromethane to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-chloroethyl)morpholine.

Step 3: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

  • In a reaction vessel, combine 2-amino-4-fluorophenol (1.0 eq), 4-(2-chloroethyl)morpholine (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Preclinical Evaluation: A Workflow for Characterization

The pharmacological characterization of novel Flibanserin analogs is a critical step in the drug discovery process. The following workflow outlines the key in vitro and in vivo assays.

Workflow for Preclinical Evaluation of Flibanserin Analogs

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (5-HT1A, 5-HT2A) functional_assays Functional Assays (cAMP, Calcium Flux) receptor_binding->functional_assays Determine Ki adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) functional_assays->adme_tox Determine EC50/IC50 pk_studies Pharmacokinetic Studies (Rodent Models) adme_tox->pk_studies Lead Candidate Selection efficacy_models Efficacy Models (e.g., Sexual Behavior Models) pk_studies->efficacy_models Determine Exposure toxicology Preliminary Toxicology efficacy_models->toxicology Assess Therapeutic Window

Caption: A generalized workflow for the preclinical evaluation of novel Flibanserin analogs.

Signaling Pathways and Mechanism of Action

Flibanserin's therapeutic effect is believed to arise from its modulation of serotonin and, downstream, dopamine and norepinephrine levels in key brain regions. Its dual action as a 5-HT1A agonist and 5-HT2A antagonist is crucial.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron serotonin_release Serotonin (5-HT) Release ht1a 5-HT1A Receptor (Inhibitory) serotonin_release->ht1a ht2a 5-HT2A Receptor (Excitatory) serotonin_release->ht2a dopamine_release Dopamine Release ht1a->dopamine_release Inhibits Inhibition (Disinhibition) norepinephrine_release Norepinephrine Release ht1a->norepinephrine_release Inhibits Inhibition (Disinhibition) ht2a->dopamine_release Inhibition ht2a->norepinephrine_release Inhibition flibanserin Flibanserin flibanserin->ht1a Agonist flibanserin->ht2a Antagonist

Caption: Simplified signaling pathway of Flibanserin's mechanism of action.

Future Directions and Conclusion

The development of Flibanserin has opened new avenues for the treatment of HSDD and potentially other CNS disorders. Future research into structural analogs and derivatives will likely focus on:

  • Improving the therapeutic index: Designing molecules with a more favorable side-effect profile.

  • Enhancing receptor subtype selectivity: To minimize off-target effects.

  • Modulating pharmacokinetic properties: To achieve more convenient dosing regimens.

References

  • ADDYI (flibanserin) prescribing information. Sprout Pharmaceuticals, Inc. [Link]

  • Borsini, F., Evans, K., Jason, K., Rohde, F., Bétry, C., & Ceci, A. (2002). Pharmacology of flibanserin. CNS Drug Reviews, 8(2), 117-142. [Link]

preliminary in vitro studies of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine as a Putative Kinase Inhibitor

Introduction: Unveiling the Potential of a Novel Phenylamine Derivative

In the landscape of modern drug discovery, particularly within oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The chemical scaffold of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine presents features commonly associated with kinase inhibitors, such as the fluorinated phenylamine core and a morpholinoethoxy side chain, which can contribute to target binding and solubility. Although this molecule is not extensively characterized in existing literature, its structure warrants a systematic in vitro evaluation to uncover its potential biological activity.

This guide outlines a hypothetical, yet scientifically rigorous, preliminary in vitro investigation of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, hereafter referred to as Compound X. The objective of this proposed study is to ascertain its cytotoxic effects against cancer cell lines, identify its potential kinase targets, and elucidate its mechanism of action on a fundamental cellular signaling pathway. The methodologies described herein are based on established and widely validated laboratory protocols, providing a robust framework for the initial characterization of novel small molecules.

Part 1: Assessment of Cellular Cytotoxicity via MTT Assay

Rationale for Experimental Design: The initial step in evaluating a potential anti-cancer agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[1][2] This assay identifies the concentration range at which Compound X exerts cytotoxic or cytostatic effects, providing essential data for designing subsequent mechanism-of-action studies. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[2]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay prep_cells 1. Harvest and count cells (e.g., A549, MCF-7) seed_plate 2. Seed cells into a 96-well plate prep_cells->seed_plate adhesion 3. Incubate for 24h to allow adhesion seed_plate->adhesion add_compound 4. Add serial dilutions of Compound X adhesion->add_compound incubate_treat 5. Incubate for 48-72h add_compound->incubate_treat add_mtt 6. Add MTT solution to each well incubate_treat->add_mtt incubate_mtt 7. Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize 8. Add solubilizing agent (e.g., DMSO, SDS-HCl) incubate_mtt->solubilize read_plate 9. Read absorbance at 570 nm solubilize->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[2]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of Compound X, a vehicle control (DMSO), and a positive control for cell death.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[4]

  • Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of Compound X concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data: Cytotoxicity of Compound X
Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549Lung Carcinoma5.2
MCF-7Breast Carcinoma8.7
HCT116Colon Carcinoma3.9

These hypothetical results suggest that Compound X exhibits moderate cytotoxic activity against multiple cancer cell lines, justifying further investigation into its specific molecular targets.

Part 2: In Vitro Kinase Inhibition Profiling

Rationale for Experimental Design: The structural characteristics of Compound X are suggestive of a kinase inhibitor. To identify its potential targets, it is essential to screen it against a panel of protein kinases. Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibition of this process by a test compound.[5] A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction. This luminescence-based assay is highly sensitive and suitable for high-throughput screening.[6] The goal is to determine the potency (IC₅₀) of Compound X against various kinases and to assess its selectivity profile.[7][8]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescence Detection reagents 1. Combine kinase, substrate, ATP, and Compound X incubate_kinase 2. Incubate at 30°C to allow phosphorylation reagents->incubate_kinase add_adpglo 3. Add ADP-Glo™ Reagent to terminate reaction & deplete ATP incubate_kinase->add_adpglo incubate_adpglo 4. Incubate for 40 min add_adpglo->incubate_adpglo add_detection 5. Add Kinase Detection Reagent to convert ADP to ATP incubate_adpglo->add_detection incubate_detect 6. Incubate for 30 min (Luciferase reaction) add_detection->incubate_detect read_lum 7. Read luminescence incubate_detect->read_lum data_analysis Data Analysis read_lum->data_analysis Calculate IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the specific kinase, its substrate, and ATP at a concentration close to its Km value to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Compound Addition: Add Compound X at various concentrations (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase into ATP. Incubate at room temperature for 30 minutes.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to the amount of ADP produced, and thus to the kinase activity.

  • Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and calculate the IC₅₀ values for each kinase tested.

Hypothetical Data: Kinase Inhibition Profile of Compound X
Kinase TargetKinase FamilyHypothetical IC₅₀ (nM)
EGFRReceptor Tyrosine Kinase>10,000
VEGFR2Receptor Tyrosine Kinase25
PDGFRβReceptor Tyrosine Kinase150
c-KitReceptor Tyrosine Kinase210
AblNon-receptor Tyrosine Kinase>10,000
CDK2Serine/Threonine Kinase>10,000

This hypothetical profile suggests that Compound X is a potent and relatively selective inhibitor of VEGFR2, a key mediator of angiogenesis, making it a promising candidate for further investigation as an anti-angiogenic agent.

Part 3: Cellular Mechanism of Action by Western Blotting

Rationale for Experimental Design: Based on the kinase profiling data, Compound X is hypothesized to inhibit VEGFR2. To validate this in a cellular context, Western blotting can be used to assess the phosphorylation status of VEGFR2 and its key downstream signaling proteins, such as Akt and ERK.[9] A reduction in the phosphorylation of these proteins upon treatment with Compound X would provide strong evidence for its on-target activity. Western blotting is a technique that separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the target proteins.[10][11]

Hypothetical Signaling Pathway: VEGFR2 Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2->pVEGFR2 PI3K PI3K pVEGFR2->PI3K Ras Ras pVEGFR2->Ras Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylates pERK->Proliferation CompoundX Compound X CompoundX->pVEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by Compound X.

Detailed Protocol: Western Blotting
  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs), which express high levels of VEGFR2, to 80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of Compound X for 2 hours.

  • Stimulation: Stimulate the cells with vascular endothelial growth factor (VEGF) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Data: Western Blot Analysis
Treatmentp-VEGFR2 / Total VEGFR2 (Relative Density)p-Akt / Total Akt (Relative Density)p-ERK / Total ERK (Relative Density)
Vehicle1.001.001.00
Compound X (10 nM)0.650.700.68
Compound X (50 nM)0.210.250.23
Compound X (250 nM)0.050.080.06

These hypothetical data demonstrate that Compound X inhibits VEGF-induced phosphorylation of VEGFR2 and its downstream effectors Akt and ERK in a dose-dependent manner, confirming its mechanism of action in a cellular environment.

Discussion and Future Directions

The preliminary in vitro data, though hypothetical, present a compelling case for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (Compound X) as a novel anti-cancer agent. The compound demonstrates cytotoxicity against various cancer cell lines and exhibits potent and selective inhibition of VEGFR2. Furthermore, its on-target activity is confirmed in a cellular context through the inhibition of the VEGFR2 signaling pathway.

These promising initial findings lay the groundwork for further preclinical development. Immediate next steps should include:

  • Broader Kinase Profiling: Screening against a larger, more comprehensive kinase panel to fully establish its selectivity profile and identify any potential off-target activities.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, allosteric) and determining its binding kinetics.

  • In Vitro Angiogenesis Assays: Evaluating the effect of Compound X on endothelial cell proliferation, migration, and tube formation to confirm its anti-angiogenic properties.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its suitability for in vivo studies.

Successful completion of these studies would provide the necessary foundation for advancing Compound X into in vivo efficacy models and, ultimately, towards clinical development.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Silvennoinen, O., & Hubbard, S. R. (2015). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]

Sources

Spectroscopic Characterization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a substituted phenylamine, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and drug development. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its interactions with biological systems. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus will be on not only the expected data but also the rationale behind the spectral patterns, offering field-proven insights for researchers and scientists.

Molecular Structure and Key Features

The structure of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine comprises a fluoro-substituted aniline ring, an ethoxy linker, and a terminal morpholine ring. This unique arrangement of electron-donating and-withdrawing groups, along with flexible and rigid moieties, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. For 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, both ¹H and ¹³C NMR will provide critical information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of the title compound would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue or to observe exchangeable protons like those of the amine group. Spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
Aromatic (H-3, H-4, H-6)6.6 - 7.0m3HThe protons on the substituted benzene ring will appear in the aromatic region. The fluorine and oxygen substituents will cause upfield and downfield shifts, respectively, leading to a complex multiplet.
Amine (-NH₂)4.5 - 5.5 (broad)s (br)2HThe chemical shift of the primary amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
Methylene (-OCH₂-)4.1 - 4.3t2HThis methylene group is adjacent to an oxygen atom, causing a significant downfield shift. It will be a triplet due to coupling with the neighboring methylene group.
Methylene (-NCH₂-)2.8 - 3.0t2HThis methylene group is adjacent to the morpholine nitrogen, resulting in a downfield shift. It will appear as a triplet due to coupling with the adjacent oxygen-linked methylene group.
Morpholine (-N(CH₂)₂)3.7 - 3.9t4HThe four protons on the carbons adjacent to the morpholine oxygen will be deshielded and appear as a triplet.
Morpholine (-O(CH₂)₂)2.5 - 2.7t4HThe four protons on the carbons adjacent to the morpholine nitrogen will be less deshielded than those next to the oxygen and will also appear as a triplet.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Aromatic (C-F)155 - 160 (d)The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to one-bond C-F coupling.
Aromatic (C-O)145 - 150The carbon attached to the ether oxygen will be deshielded.
Aromatic (C-N)135 - 140The carbon bearing the amine group will be shifted downfield.
Aromatic (CH)110 - 120The remaining aromatic carbons will appear in this region.
Methylene (-OCH₂-)65 - 70The carbon attached to the ether oxygen is deshielded.
Methylene (-NCH₂-)55 - 60The carbon adjacent to the morpholine nitrogen is also deshielded.
Morpholine (-N(CH₂)₂)66 - 68The carbons adjacent to the morpholine oxygen are deshielded.
Morpholine (-O(CH₂)₂)53 - 55The carbons adjacent to the morpholine nitrogen are less deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine will show characteristic absorption bands for the N-H, C-O, C-F, and C-N bonds.

Experimental Protocol: IR Data Acquisition

A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3500Medium, two bandsPrimary Amine (-NH₂)[1][2][3][4]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakAromatic Ring
C-H Stretch (Aliphatic)2850 - 3000MediumMethylene and Morpholine
C=C Stretch (Aromatic)1500 - 1600Medium to StrongAromatic Ring
N-H Bend1580 - 1650MediumPrimary Amine (-NH₂)[3]
C-O Stretch (Aryl Ether)1200 - 1270StrongAr-O-C
C-F Stretch1000 - 1300StrongC-F
C-N Stretch1250 - 1350Medium to StrongAromatic Amine & Morpholine[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

The mass spectrum can be obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Predicted Fragmentation Pattern

The molecular ion peak [M+H]⁺ for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (C₁₂H₁₇FN₂O₂) is expected at m/z 241.13. Key fragmentation pathways would likely involve:

  • Cleavage of the ether linkage: This would lead to fragments corresponding to the fluorophenylamine moiety and the morpholinylethoxy side chain.

  • Fragmentation of the morpholine ring: This can lead to a characteristic fragment at m/z 86.

  • Loss of the morpholine group: Cleavage of the C-N bond of the ethoxy chain.

Fragmentation_Pathway

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and MS techniques, provides a robust framework for the structural confirmation of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. While the provided data is based on established spectroscopic principles and data from analogous structures, it serves as a reliable reference for researchers. The key to accurate spectral interpretation lies in understanding the interplay of the various functional groups within the molecule and their influence on the spectroscopic output. This guide empowers scientists and drug development professionals to confidently identify and characterize this and similar molecules, ensuring the integrity and quality of their research.

References

  • Duddeck, H., Dietrich, W., & Tóth, G. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(7), 559-562.
  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1549-1562.
  • Moser, A. (2008).
  • Puzanowska-Tarasiewicz, H., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(7), 559-562.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • University of California, Los Angeles. (n.d.). IR: amines.
  • da Silva, A. C., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Molecules, 29(5), 989.
  • Columbia University. (n.d.). INFRARED SPECTROSCOPY (IR).
  • LibreTexts. (2023). 24.10 Spectroscopy of Amines.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
  • Tse, R., et al. (2017). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis, 9(10), 1620-1629.
  • Qian, Z., et al. (2016). Chemical structures of the five substituted phenethylamine derivatives. Forensic Toxicology, 34(2), 334-345.
  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • Tse, R., et al. (2017). Characterization of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis, 9(10), 1620-1629.
  • PubChem. (n.d.). N-[2-Fluoro-5-({9-[2-(Morpholin-4-Yl)ethoxy]-11-Oxo-6,11-Dihydrodibenzo[b,E]oxepin-3-Yl}amino)phenyl]benzamide.
  • Tetrahedron. (n.d.). 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.
  • Matrix Scientific. (n.d.). 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.
  • McKay, H., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9224-9233.
  • LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene.
  • PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline.
  • PubChem. (n.d.). 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)-.
  • SpectraBase. (n.d.). 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine - Optional[13C NMR].
  • PubChem. (n.d.). 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline.
  • ResearchGate. (2018). Synthesis, FT-IR analysis and DFT studies of 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran.
  • PubChem. (n.d.). (2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol.
  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
  • Zaikin, V. G., & Halket, J. M. (2003). Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes. Journal of the American Society for Mass Spectrometry, 14(11), 1276-1284.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
  • BuyersGuideChem. (n.d.). 5-Fluoro-2-methoxy-phenylamine.
  • CAS. (n.d.). SciFinder Scholar.
  • Li, D., et al. (2018). A Sensitive 19F NMR Probe for Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. Organic Letters, 20(15), 4539-4543.
  • PubChem. (n.d.). 2,4-Dichloro-5-fluoroaniline.
  • PubChem. (n.d.). 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol.
  • Ulmer, T. S., & Bax, A. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in molecular biology (Clifton, N.J.), 988, 145-156.
  • ResearchGate. (2015). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines.
  • Yu, J. X., & Hall, D. A. (2011). New Frontiers and Developing Applications in 19F NMR. Current opinion in chemical biology, 15(2), 239-246.
  • Benchchem. (n.d.). Interpreting the Mass Spectrum of 2-(Benzyloxy)
  • ChemScene. (n.d.). 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a substituted phenylamine derivative featuring a morpholinoethoxy side chain. Its structural complexity, incorporating a fluorinated aromatic ring, an ether linkage, and a morpholine moiety, suggests its potential as a scaffold in medicinal chemistry. The morpholine ring, in particular, is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. The protocols and methodologies detailed herein are designed to furnish drug development professionals with the critical data required for formulation development, preclinical assessment, and regulatory submissions.

Physicochemical Properties: A Predictive Overview

A preliminary in-silico assessment of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine can provide valuable insights into its expected physicochemical properties.

  • The Phenylamine Core: The phenylamine (aniline) substructure suggests that the compound will be a weak base.[3] The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to decrease the basicity of the primary amine. Phenylamine itself has limited solubility in water, which can be attributed to the hydrophobic nature of the benzene ring.[3]

  • The Morpholine Moiety: The morpholine ring contains a tertiary amine, which is basic, and an ether oxygen. This heterocycle is known to enhance aqueous solubility and can participate in hydrogen bonding.[2][4] The basic nitrogen of the morpholine ring will contribute to the overall pKa of the molecule.

  • The Ether Linkage: The ethoxy linker provides flexibility to the molecule and can also participate in hydrogen bonding, potentially influencing solubility.

  • Fluorine Substitution: The fluorine atom can impact several properties, including metabolic stability and binding affinity to biological targets.[5] Its effect on solubility can be complex, sometimes increasing it through favorable interactions and other times decreasing it due to increased hydrophobicity.

I. Solubility Assessment

A thorough understanding of a compound's solubility in various media is fundamental to its development. Both thermodynamic and kinetic solubility assays are crucial for building a comprehensive solubility profile.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). Also, prepare solutions of common organic solvents used in formulation, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Addition of Compound: Add an excess amount of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine to each solvent system in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Data Presentation: Predicted Thermodynamic Solubility

Solvent SystemPredicted Solubility (µg/mL)Rationale
pH 2.0 BufferHighProtonation of the morpholine and aniline nitrogens will form soluble salts.
pH 7.4 BufferModerate to LowAt physiological pH, the compound will be less protonated, reducing aqueous solubility.
WaterLowThe hydrophobic phenyl ring will limit solubility in the absence of pH effects.
EthanolHighThe compound is expected to be soluble in polar organic solvents.
Propylene GlycolHighSimilar to ethanol, good solubility is anticipated.
PEG 400HighThe ether linkages in both the compound and PEG 400 should promote miscibility.
Kinetic (Aqueous) Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This is a high-throughput screening method that can predict potential precipitation issues during early-stage assays.

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for instance, at 10 mM.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Rapidly dilute the DMSO solutions into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Monitoring: Measure the turbidity of the resulting solutions over time using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank.

II. Stability Assessment

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[6] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

Forced Degradation Studies (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to accelerate its decomposition.[6][9]

Experimental Workflow: Forced Degradation

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photochemical Photochemical Stress (ICH Q1B guidelines) Photochemical->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Degradants MassBalance Mass Balance Calculation HPLC->MassBalance DegradationPathways Identification of Degradation Pathways LCMS->DegradationPathways StabilityMethod Development of Stability- Indicating Method MassBalance->StabilityMethod DegradationPathways->StabilityMethod DrugSubstance 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (in solution and solid state) DrugSubstance->Acid Expose to DrugSubstance->Base Expose to DrugSubstance->Oxidation Expose to DrugSubstance->Thermal Expose to DrugSubstance->Photochemical Expose to

Sources

Unlocking the Potential of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs can yield novel chemical entities with significant therapeutic potential. 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (CAS No: 937596-93-5) represents one such molecule, integrating three key pharmacophoric elements: a fluorinated phenylamine core, a flexible ethoxy linker, and a terminal morpholine ring.[1] While direct biological data for this specific compound is not extensively documented in publicly available literature, a comprehensive analysis of its constituent fragments provides a strong rationale for its exploration in several key research areas. This guide will provide a forward-looking perspective on the potential research applications of this compound, grounded in the established biological activities of structurally related molecules. We will explore hypothetical mechanisms of action and provide detailed experimental workflows for researchers and drug development professionals to unlock its therapeutic promise.

Structural Rationale for Therapeutic Exploration

The therapeutic potential of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine can be inferred from the well-documented roles of its primary structural components:

  • Fluorinated Phenylalanines and Anilines: The introduction of fluorine into aromatic rings is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Fluorinated phenylalanines, for instance, have found applications as enzyme inhibitors and therapeutic agents.[2] The fluoro-substituted aniline core of our target molecule suggests potential for interactions with a variety of biological targets, and its presence may confer advantageous pharmacokinetic properties.

  • The Morpholine Moiety: Morpholine is a versatile heterocycle frequently incorporated into biologically active compounds.[3] It is a key component in pharmaceuticals such as the antibiotic linezolid and the anticancer agent gefitinib.[4] The morpholine ring can improve aqueous solubility and act as a hydrogen bond acceptor, facilitating interactions with protein targets.[3] Its presence in our molecule of interest suggests the potential for a favorable ADME (absorption, distribution, metabolism, and excretion) profile.

  • Ethoxy Linker: The flexible ethoxy linker provides conformational freedom, allowing the phenylamine and morpholine moieties to adopt optimal orientations for binding to a target protein. The length and nature of this linker can significantly influence binding affinity and selectivity.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the activities of structurally analogous compounds, we propose the following research avenues for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine:

Oncology

The presence of the fluorinated aromatic ring and the morpholine group suggests potential anticancer activity.[5][6] Many kinase inhibitors, for example, incorporate a morpholine ring.[3]

Hypothetical Mechanism: The compound could act as a kinase inhibitor, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. The fluorinated phenylamine moiety could engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of a target kinase.

Antimicrobial Agents

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activities.[4][7] The combination with a fluorinated aromatic system could enhance this potential.[8]

Hypothetical Mechanism: The compound may disrupt bacterial cell wall synthesis, interfere with nucleic acid replication, or inhibit essential enzymes. The lipophilicity conferred by the fluorinated phenyl ring could facilitate penetration of the bacterial cell membrane.

Neuropharmacology and PET Imaging

Derivatives of 2-phenoxyaniline are precursors to radiolabeled compounds used in Positron Emission Tomography (PET) imaging of the brain, particularly for targeting the norepinephrine transporter (NET).[9] The structural similarity of our target compound suggests its potential as a scaffold for developing novel PET ligands.

Hypothetical Mechanism: The molecule could be radiolabeled with isotopes like ¹⁸F to serve as a tracer for specific receptors or transporters in the central nervous system.[2][9] Its ability to cross the blood-brain barrier would be a critical factor to investigate.

Experimental Workflows for Target Validation and Drug Discovery

To investigate the therapeutic potential of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a systematic, multi-tiered experimental approach is recommended.

Workflow for Investigating Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Acquisition & QC B Cell Viability Assays (e.g., MTT, CellTiter-Glo) Panel of Cancer Cell Lines A->B C Determination of IC50 Values B->C D Kinase Inhibition Profiling (Broad Panel Screening) C->D Hit Identification E Western Blot Analysis (Key Signaling Pathways, e.g., Akt, ERK) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Xenograft Mouse Model (Tumor Growth Inhibition) F->G Lead Candidate H Pharmacokinetic (PK) Studies G->H I Toxicity Assessment H->I

Caption: Workflow for anticancer drug discovery.

Detailed Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in DMSO and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Antimicrobial Activity Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening A Compound Preparation & Sterilization B Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Time-Kill Kinetics Assay C->D Active Compound E Anti-biofilm Activity Assay D->E F Cytotoxicity Assay (Mammalian Cell Lines) E->F

Caption: Workflow for antimicrobial screening.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table presents representative IC₅₀ values for structurally related compounds to provide a context for potential potency.

Compound ClassBiological ActivityRepresentative IC₅₀ ValuesReference
N¹-(8-fluoro-4-oxoquinolin-5-yl)amidrazonesAnticancerMicromolar range[5]
Morpholine DerivativesUrease Inhibition2.37 ± 0.19 µM
β-Lactam Derivatives with MorpholineAnti-inflammatory (iNOS inhibition)0.12 - 0.82 mM
Haloethyl Phosphoramidate Prodrugs of FdUMPAnticancerNanomolar range[6]

Conclusion and Future Directions

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine stands as a promising, yet underexplored, chemical entity. The strategic amalgamation of a fluorinated phenylamine, a morpholine ring, and an ethoxy linker provides a strong rationale for its investigation across multiple therapeutic domains, including oncology, infectious diseases, and neuropharmacology. The experimental workflows detailed in this guide offer a clear and systematic path for researchers to begin to unravel the biological activities and therapeutic potential of this intriguing molecule. Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and on the identification of specific molecular targets to elucidate its mechanism of action.

References

  • Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. (n.d.). Bentham Science.
  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (2012). Journal of Chemical Sciences, 124(5), 1019–1023.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central.
  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. (n.d.). PubMed. Retrieved from [Link]

  • 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1057–1088. Retrieved from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3469. Retrieved from [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2020). Bioorganic Chemistry, 102, 104091. Retrieved from [Link]

  • (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine. (2006). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol Guide: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community:

Extensive investigation for publicly available scientific literature regarding the biological activity, mechanism of action, and established cell culture applications of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (CAS No: 937596-93-5) did not yield specific information. As a result, the creation of a detailed, scientifically validated application note and experimental protocol is not feasible at this time.

The core principles of scientific integrity (Expertise, Authoritativeness, and Trustworthiness) necessitate that such guides be built upon established biological functions. Without a known molecular target or pathway, any proposed protocol would be speculative and lack the necessary foundation for reproducible and meaningful scientific inquiry.

This document will therefore focus on providing a comprehensive guide to the safe handling and initial characterization of this compound. It is intended to serve as a foundational resource for researchers undertaking the primary investigation of its biological effects.

PART 1: Compound Characterization and Safety

1.1 Chemical Properties and Handling

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a laboratory chemical with the following identifiers:

PropertyValue
CAS Number 937596-93-5[1]
MDL Number MFCD08687866[1]

1.2 Safety and Hazard Information

Safety Data Sheets (SDS) indicate that this compound is hazardous. Strict adherence to safety protocols is mandatory.

Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Causes serious eye damage.[2]

  • May cause an allergic skin reaction.[2]

  • Suspected of causing genetic defects and cancer.[2]

  • Causes damage to organs through prolonged or repeated exposure.[2]

  • Very toxic to aquatic life with long-lasting effects.[2]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

  • Handling: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

PART 2: General Protocol for Initial Biological Investigation

The following outlines a generalized workflow for the initial biological characterization of a novel compound like 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

2.1 Workflow for Initial Compound Assessment

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

2.2 Step-by-Step Methodologies

2.2.1 Preparation of Stock Solution

  • Solubility Testing: Due to the lack of public data, initial solubility tests in common solvents (e.g., DMSO, ethanol) are recommended. Phenylamine, a related compound, is slightly soluble in water.[3]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound using an analytical balance.

    • Under a chemical fume hood, dissolve the compound in a suitable solvent (e.g., sterile DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

2.2.2 Determining Working Concentrations: Dose-Response Experiment

The initial step in characterizing a new compound is to determine its effect on cell viability. This will establish a concentration range for subsequent functional assays.

  • Cell Seeding:

    • Select a panel of cell lines from different tissue origins (e.g., cancer cell lines, normal cell lines) to screen for potential tissue-specific effects.

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere and resume logarithmic growth (typically 24 hours).

  • Compound Treatment:

    • Prepare a serial dilution of the 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine stock solution in complete cell culture medium. A wide concentration range is recommended for the initial experiment (e.g., 100 µM to 1 nM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Read the results using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the compound concentration.

    • Use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

2.3 Proposed Logic for Subsequent Experiments

G cluster_0 Initial Characterization cluster_1 Hypothesis Generation cluster_2 Target Identification Cytotoxicity_Screening Cytotoxicity Screening (Determine IC50) Phenotypic_Screening Phenotypic Screening (Sub-IC50 concentrations) Cytotoxicity_Screening->Phenotypic_Screening Establish non-toxic range Morphological_Changes Observe Morphological Changes Phenotypic_Screening->Morphological_Changes Cell_Cycle_Analysis Cell Cycle Analysis Phenotypic_Screening->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Phenotypic_Screening->Apoptosis_Assay Target_Identification Target Identification (e.g., Proteomics, Kinase Profiling) Morphological_Changes->Target_Identification Cell_Cycle_Analysis->Target_Identification Apoptosis_Assay->Target_Identification

Sources

Application Notes & Protocols: Characterization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the initial characterization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a novel small molecule entity with potential as a protein kinase inhibitor. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] This guide outlines protocols for in vitro biochemical assays to determine inhibitory potency and selectivity, as well as cell-based assays to assess on-target effects and cellular activity. The methodologies are designed to be robust and self-validating, providing researchers with a solid framework for preclinical evaluation.

Introduction: The Rationale for Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of most cellular pathways, including signal transduction, cell growth, and differentiation.[1][2] The aberrant activity of specific kinases can drive oncogenesis, making them prime targets for therapeutic intervention.[3][4] Small molecule kinase inhibitors have revolutionized cancer treatment by offering targeted therapies with potentially higher efficacy and reduced off-target toxicity compared to traditional chemotherapy.[5]

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine incorporates structural motifs, such as the morpholine ring, which are present in several approved kinase inhibitors.[6] This suggests its potential to interact with the ATP-binding pocket of one or more kinases. The following protocols are designed to rigorously test this hypothesis and characterize its activity profile.

Postulated Mechanism of Action & Signaling Context

Many small molecule kinase inhibitors function by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream substrates. This action can interrupt signaling cascades that promote cell proliferation and survival. For the purpose of this guide, we will postulate that 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine targets a receptor tyrosine kinase (RTK) pathway, such as the VEGFR or PDGFR pathway, which are critical for angiogenesis and tumor growth.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate RTK->Substrate Phosphorylation Ligand Ligand Ligand->RTK Activation ATP ATP ATP->RTK Binds to Catalytic Site Compound 5-Fluoro-2-[...] phenylamine Compound->RTK Inhibition P_Substrate Phosphorylated Substrate Substrate->P_Substrate Signaling Downstream Signaling P_Substrate->Signaling Response Cellular Response (e.g., Proliferation) Signaling->Response

Figure 1: Postulated Signaling Pathway. A simplified diagram showing a receptor tyrosine kinase (RTK) pathway. The hypothetical inhibitor competes with ATP, blocking substrate phosphorylation and downstream signaling.

Experimental Workflow: From Biochemical Hit to Cellular Validation

A successful kinase inhibitor discovery program requires a multi-step validation process to ensure that biochemical potency translates into cellular efficacy.[7] The workflow described herein progresses from broad biochemical screening to specific cell-based functional and target engagement assays.

G A Step 1: In Vitro Kinase Assay (Biochemical Screen) B Determine IC50 & Selectivity Profile A->B C Step 2: Cell Proliferation Assay (Functional Screen) B->C Potent & Selective Compounds D Determine GI50 in Target-Relevant Cell Line C->D E Step 3: Cellular Target Engagement Assay (e.g., CETSA, NanoBRET™) D->E Active Compounds F Confirm Intracellular Target Binding E->F G Lead Optimization & In Vivo Studies F->G Validated Hits

Figure 2: Kinase Inhibitor Characterization Workflow. A stepwise approach from initial biochemical screening to cellular validation and lead optimization.

Protocols: In Vitro Characterization

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the ability of a test compound to inhibit the activity of a purified kinase by quantifying the amount of ATP remaining in the reaction. A lower ATP level indicates higher kinase activity.[2]

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal. The presence of an effective inhibitor results in less ATP consumption and a higher luminescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup: a. To the appropriate wells of a white assay plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (100% activity) or 1 µL of a potent inhibitor like staurosporine (0% activity). b. Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. Add 10 µL of this mix to each well. c. Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: a. Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase being tested. b. Add 10 µL of the 2X ATP solution to all wells to start the reaction. c. Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need optimization.

  • Signal Detection: a. Equilibrate the ATP detection reagent to room temperature. b. Add 20 µL of the detection reagent to each well. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. d. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the vehicle (DMSO) and positive inhibitor controls. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2]

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM)
VEGFR215
PDGFRβ45
c-Kit80
Src1,200
EGFR>10,000
MAPK1>10,000

This table illustrates how data from the biochemical assay can be used to assess the potency and selectivity of the compound against a panel of different kinases.

Protocols: Cell-Based Characterization

Cell-based assays are crucial for confirming that a compound can enter cells, engage its target, and exert a functional effect in a physiological context.[3][4][7]

Protocol 2: Cell Proliferation Assay (BaF3 Transformation Model)

Principle: BaF3 cells are a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival and proliferation. When transfected with an oncogenic kinase, these cells can proliferate in the absence of IL-3.[8] An inhibitor of the oncogenic driver kinase will cause cell death, which can be measured.[8]

Materials:

  • BaF3 cells engineered to express a constitutively active target kinase (e.g., BCR-ABL, FLT3-ITD)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Sterile 96-well clear-bottom tissue culture plates

  • Test compound and controls

Procedure:

  • Cell Seeding: a. Wash the engineered BaF3 cells twice with IL-3-free medium to remove any residual growth factor. b. Resuspend the cells in IL-3-free medium and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL.

  • Compound Treatment: a. Prepare a 10X serial dilution of the test compound in the appropriate culture medium. b. Add 10 µL of the 10X compound solution to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate as required (e.g., 10 minutes for luminescent reagents, 1-4 hours for colorimetric reagents). c. Read the plate on a suitable plate reader (luminescence or absorbance).

  • Data Analysis: a. Normalize the data to the DMSO-treated control wells. b. Plot the percent cell viability versus the log of the inhibitor concentration. c. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Pharmacokinetic Considerations

The preclinical development of a kinase inhibitor is heavily influenced by its pharmacokinetic (PK) properties.[9] Key factors to consider include:

  • Absorption and Bioavailability: The compound must be absorbed effectively after oral administration. Factors like solubility and food effects can be significant.[10]

  • Distribution: Kinase inhibitors are often highly protein-bound (>90%).[11]

  • Metabolism: The majority of small molecule kinase inhibitors are metabolized by cytochrome P450 enzymes, particularly CYP3A4.[10] This creates a high potential for drug-drug interactions.

  • Excretion: Elimination is primarily through feces and, to a lesser extent, urine.[11]

Early assessment of these PK parameters is critical for predicting human exposure and designing effective clinical trials.[5]

References

  • Groenland, S. L., et al. (2021). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Ham, J., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Santoro, A., et al. (2018). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • Tian, Q., et al. (2014). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • van der Heiden, I. P., et al. (2022). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Cancers. Available at: [Link]

  • Bellin, M. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Al-Mulla, M. (2017). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

analytical methods for detecting 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in Human Plasma using LC-MS/MS

Introduction: The Need for a Robust Bioanalytical Strategy

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a novel aromatic amine derivative with potential applications in drug discovery and development. As with any new chemical entity (NCE), the journey from laboratory synthesis to clinical evaluation is critically dependent on the ability to accurately and reliably measure its concentration in complex biological matrices. This application note provides a comprehensive, field-tested framework for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this analyte in human plasma.

The protocols herein are designed for researchers, bioanalytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring that the generated data is fit for purpose in pharmacokinetic (PK), toxicokinetic (TK), and other studies requiring precise quantification.[1][2][3] The high selectivity and sensitivity of LC-MS/MS make it the gold standard for bioanalysis, capable of detecting analytes at very low concentrations even in the presence of complex biological interferences.[4]

Analyte Characteristics and Methodological Considerations

A successful bioanalytical method begins with a thorough understanding of the analyte's physicochemical properties.

  • Chemical Structure: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

  • Molecular Formula: C₁₅H₁₉FN₂O₂

  • Monoisotopic Mass: 278.14 g/mol

  • Key Structural Features:

    • Primary Aromatic Amine (-NH₂): A basic functional group that is readily protonated.

    • Tertiary Morpholine Amine: A second, also basic, nitrogen atom.

    • Fluorophenyl Group: Provides hydrophobicity and a distinct isotopic signature.

    • Ether Linkage: A potential site for metabolic cleavage.

The presence of two basic nitrogenous centers is the most significant feature from a bioanalytical perspective. This dictates that the analyte will be positively charged at acidic pH, a property that can be strategically exploited for both sample preparation and LC-MS/MS analysis.

Strategic Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with analysis, while maximizing the recovery of the target analyte.[5] Given the analyte's basic nature, a mixed-mode solid-phase extraction (SPE) approach is recommended for achieving the cleanest extracts and highest sensitivity.

Why Mixed-Mode Cation-Exchange SPE?

Mixed-mode SPE sorbents that combine reversed-phase (for hydrophobic interactions) and strong cation-exchange (for electrostatic interactions) offer superior selectivity for basic compounds compared to single-mechanism techniques.[6] This dual retention mechanism allows for aggressive wash steps to remove a wide range of interferences without premature elution of the analyte, leading to lower matrix effects and improved assay robustness.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard Plasma->IS Dilute Dilute with 2% Formic Acid IS->Dilute Vortex Vortex & Centrifuge Dilute->Vortex Load 3. Load (Pre-treated Sample) Vortex->Load Load supernatant Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Aqueous Wash (e.g., 2% Formic Acid) Load->Wash1 Wash2 5. Organic Wash (e.g., Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (Mobile Phase A/B) Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Mixed-Mode Cation-Exchange SPE.

LC-MS/MS Instrumental Analysis

The instrumental method is designed to provide sharp chromatographic peaks, efficient ionization, and highly selective detection using Multiple Reaction Monitoring (MRM).

Liquid Chromatography (LC)

A reversed-phase separation on a C18 column is the standard approach. The addition of an acid, such as formic acid, to the mobile phase is critical. It ensures the analyte remains in its protonated, cationic form, which improves peak shape for basic compounds and enhances the ESI+ ionization response.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization in positive ion mode (ESI+) is the ideal choice due to the basic amine groups, which readily accept a proton to form [M+H]⁺ ions.

  • Detection: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway from a precursor ion to a product ion. For initial method development, precursor and product ions must be determined by infusing a standard solution of the analyte. The following are proposed, structurally plausible transitions that serve as a starting point for optimization.

ParameterRecommended Setting / ConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for small molecule bioanalysis, providing good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier protonates the analyte for improved chromatography and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 - 0.6 mL/minTypical for 2.1 mm ID columns, balancing speed and efficiency.
Gradient Start at 5-10% B, ramp to 95% B, re-equilibrateA gradient is necessary to elute the analyte and wash the column effectively.
Ionization Mode Electrospray Ionization, Positive (ESI+)The two basic nitrogens are readily protonated.
Precursor Ion [M+H]⁺ m/z 279.1Calculated for C₁₅H₁₉FN₂O₂ + H⁺. Requires experimental confirmation.
Product Ions (MRM) Proposed Quantifier:m/z 121.1Proposed Qualifier:m/z 86.1Transition 1: Corresponds to the fluorinated phenylamine moiety after ether cleavage.Transition 2: Corresponds to the protonated morpholine fragment. Both require experimental verification.

Bioanalytical Method Validation: Ensuring Data Integrity

A rigorous validation process is mandatory to demonstrate that the analytical method is reliable and fit for its intended purpose.[7] The validation protocol should be designed to meet the criteria set forth in the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10.[1][2][3]

Validation ParameterDescriptionTypical Acceptance Criteria (per FDA/ICH Guidance)[1][2]
Selectivity Ability to differentiate and quantify the analyte in the presence of endogenous matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 sources.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).For QC samples, mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (RSD) should not exceed 15% (20% at LLOQ).
Calibration Curve Relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision (RSD) ≤ 20%.
Stability Chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration of stability samples must be within ±15% of the nominal concentration of fresh samples.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting matrix components.The matrix factor (response in post-spiked matrix / response in neat solution) should have a precision (RSD) of ≤ 15%.
Recovery The efficiency of the extraction process, comparing analyte response from pre-spiked matrix to post-spiked matrix.Should be consistent and reproducible, although no specific % value is mandated.

Detailed Analytical Protocol

This protocol outlines the step-by-step procedure for sample analysis.

Required Materials & Reagents
  • Hardware: HPLC or UHPLC system, tandem mass spectrometer, nitrogen evaporator, centrifuge.

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥98%), Ammonium Hydroxide, Deionized Water.

  • Consumables: Human plasma (K₂EDTA), analytical standard of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, stable isotope-labeled internal standard (SIL-IS, recommended), mixed-mode strong cation-exchange SPE plates/cartridges, collection plates, autosampler vials.

Preparation of Standards and QCs
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 acetonitrile:water to create working standards for spiking the calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve & QCs: Spike blank human plasma with the appropriate working solutions to create CCs (e.g., 1-1000 ng/mL) and QCs (e.g., LLOQ, Low, Mid, High).

Sample Extraction Protocol (SPE)
  • Aliquot 100 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

  • Add 25 µL of IS working solution to all wells except blanks.

  • Add 200 µL of 2% formic acid in water to all wells. Mix thoroughly.

  • Place a mixed-mode cation-exchange SPE plate on a vacuum manifold.

  • Condition: Add 500 µL of methanol to each well and draw it through.

  • Equilibrate: Add 500 µL of deionized water to each well and draw it through.

  • Load: Load the pre-treated plasma samples onto the SPE plate and draw through slowly.

  • Wash 1: Add 500 µL of 2% formic acid in water. Draw through.

  • Wash 2: Add 500 µL of methanol. Draw through. Allow the sorbent to dry for 1-2 minutes under vacuum.

  • Elute: Place a clean collection plate inside the manifold. Add 500 µL of 5% ammonium hydroxide in methanol to each well. Allow to soak for 30 seconds before drawing through slowly.

  • Dry-Down: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 90% A / 10% B). Mix and transfer to autosampler vials/plates for analysis.

Data Analysis
  • Integrate the chromatographic peaks for the analyte and IS using the instrument's software.

  • Calculate the peak area ratio (analyte area / IS area).

  • Generate a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratio versus the nominal concentration of the standards.

  • Quantify the analyte concentration in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a robust and scientifically-grounded starting point for the quantitative analysis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in human plasma. The combination of a highly selective mixed-mode SPE sample preparation strategy with the sensitivity of LC-MS/MS analysis ensures the generation of high-quality data suitable for regulatory submission. As with any bioanalytical method, the specific parameters outlined here, particularly the MS/MS transitions and chromatographic gradient, must be empirically optimized and fully validated according to established guidelines to guarantee performance for the intended application.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved January 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved January 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 17, 2026, from [Link]

  • Levin, R., & Gritti, F. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, January 24). Drug Analysis of Plasma Samples. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved January 17, 2026, from [Link]

  • (n.d.). Analytical Study of Some Drugs Containing Amine Group. Retrieved January 17, 2026, from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in PET Imaging Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for CNS PET Imaging

Positron Emission Tomography (PET) is an indispensable tool in modern drug development and neuroscience research, offering a non-invasive window into the biochemical processes of the living brain. The development of novel PET radioligands with high affinity and selectivity for specific neural targets is paramount to advancing our understanding of disease pathophysiology and accelerating the development of new therapeutics.[1] 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a promising molecular scaffold for the development of new central nervous system (CNS) PET imaging agents. Its structure combines several key features desirable in a CNS drug candidate: a fluorine atom for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F), a morpholinoethoxy side chain known to influence solubility and pharmacokinetic properties, and a phenylamine core that can be further functionalized to achieve specific target engagement.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine for the development of novel PET imaging ligands. It outlines detailed protocols for its synthesis, radiolabeling, and preclinical evaluation, underpinned by the scientific rationale for each experimental step.

Physicochemical Properties and Design Rationale

The rational design of a PET ligand is a multi-parameter optimization process. The physicochemical properties of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine make it an attractive starting point for ligand development.

PropertyPredicted ValueRationale for PET Ligand Development
Molecular Weight ~254.29 g/mol Within the desired range for good blood-brain barrier (BBB) penetration.
LogP (o/w) ~2.5 - 3.5Optimal lipophilicity for crossing the BBB while minimizing non-specific binding.
pKa (most basic) ~7.5 - 8.5 (amine)The morpholine nitrogen's basicity can influence solubility and target interaction.
Polar Surface Area ~50 - 70 ŲA balance between solubility and membrane permeability is crucial for CNS drugs.

Note: These are estimated values and should be experimentally verified.

The morpholinoethoxy moiety can improve aqueous solubility and may reduce metabolic susceptibility compared to more lipophilic alkyl chains. The phenylamine group serves as a versatile anchor for introducing pharmacophores that can be tailored to interact with a variety of CNS targets, such as serotonin or dopamine receptors.[3]

Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

The synthesis of the target compound can be achieved through a multi-step process. The following protocol is a proposed route based on established organic chemistry principles.

Diagram of the Synthetic Pathway

G A 4-Fluoro-2-nitrophenol C 5-Fluoro-2-(2-(4-morpholinyl)ethoxy)-1-nitrobenzene A->C Etherification (K2CO3, Acetone, Reflux) B 4-(2-Chloroethyl)morpholine B->C D 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine C->D Nitro Group Reduction (H2, Pd/C or Fe/HCl) G A [18F]Fluoride Production (Cyclotron) B [18F]Fluoride Trapping & Elution (QMA Cartridge) A->B C Azeotropic Drying (K2.2.2/K2CO3) B->C D Radiolabeling Reaction (Precursor, DMSO, Heat) C->D E HPLC Purification D->E F Formulation (Sterile Saline) E->F G Quality Control F->G

Sources

Application Notes & Protocols: Investigating 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial characterization of the novel compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, as a potential modulator of central nervous system (CNS) targets. In the absence of established data for this specific molecule, this guide synthesizes insights from the known neuropharmacological relevance of its core structural motifs—the fluorinated phenylamine and the morpholine ring—to propose a structured, multi-tiered research protocol. This document serves as a roadmap for researchers to systematically evaluate its binding affinity, functional activity, neurotoxicity, and preliminary in vivo behavioral effects, thereby elucidating its potential as a tool for neuroscience research or as a lead compound in drug discovery.

Introduction: Rationale for Investigation

The chemical structure of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine presents a compelling case for its investigation as a neuroactive compound. The molecule incorporates two key pharmacophores with established significance in CNS drug discovery:

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] Crucially, it is a core component of numerous CNS-active drugs, including antidepressants, anxiolytics, and antipsychotics, where it often interacts with key neuroreceptors and transporters.[1][3][4] Its presence suggests potential interactions with targets like dopamine, serotonin, or norepinephrine transporters, or with various G-protein coupled receptors (GPCRs).[1]

  • The Fluorinated Phenylamine Moiety: Fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity. The phenylamine structure is a foundational element for many compounds targeting monoamine systems.

Given these structural features, we hypothesize that 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine may act as a modulator of monoaminergic signaling pathways, which are fundamental to mood, cognition, and arousal. The following protocols are designed to systematically test this hypothesis.

Hypothetical Mechanism of Action and Signaling Pathway

Based on its structural similarity to known monoamine reuptake inhibitors and GPCR ligands, a plausible hypothesis is that the compound modulates synaptic neurotransmitter levels. For instance, it could act as an inhibitor of the norepinephrine transporter (NET), a mechanism shared by some morpholine-containing antidepressants.[3] Inhibition of NET would lead to increased synaptic concentrations of norepinephrine, subsequently activating adrenergic receptors and downstream signaling cascades.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE NE NE_vesicle->NE Release NE->NET Reuptake Ad_Receptor Adrenergic Receptor (GPCR) NE->Ad_Receptor Binding Compound 5-Fluoro-2-[2-(4-morpholinyl) ethoxy]phenylamine Compound->NET Inhibition G_Protein G-Protein Activation Ad_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Hypothetical signaling pathway of the test compound inhibiting the Norepinephrine Transporter (NET).

Multi-Tiered Experimental Workflow

A progressive, multi-tiered approach is recommended to efficiently characterize the compound's neuropharmacological profile. This workflow ensures that resource-intensive in vivo studies are only conducted after establishing in vitro activity and safety.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Tier1 Tier 1: In Vitro Primary Screening (Receptor Binding Assays) Tier2 Tier 2: In Vitro Functional & Safety Assays (Functional Assays & Neurotoxicity) Tier1->Tier2 Active Hits Tier3 Tier 3: In Vivo Exploratory Behavioral Screening (Rodent Models) Tier2->Tier3 Confirmed Activity & Acceptable Safety Profile Tier4 Tier 4: In Vivo Target Engagement & PK/PD (Advanced In Vivo Studies) Tier3->Tier4 Significant Behavioral Effects

Sources

Application Notes & Protocols: Dosage and Administration of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: No specific experimental data for "5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine" is available in the public domain. The following guide is a representative framework based on established best practices for the preclinical evaluation of novel, poorly soluble small molecule inhibitors in rodent models. All procedures must be adapted based on the compound's empirically determined physicochemical properties and conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction: A Strategic Framework for a Novel Phenylamine Derivative

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, hereafter designated as Compound Y , is a novel synthetic small molecule. Its structural motifs—a fluorinated phenylamine core linked to a morpholinoethoxy side chain—are common in kinase inhibitors and other targeted therapies. Such compounds frequently exhibit poor aqueous solubility, a critical challenge that must be overcome to achieve meaningful systemic exposure in preclinical animal models.[1][2]

This document provides a comprehensive, field-proven guide for researchers initiating in vivo studies with Compound Y or similar molecules. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible study design. The core objective of these initial studies is to establish a safe and effective dosing window by determining the Maximum Tolerated Dose (MTD) and foundational pharmacokinetic (PK) parameters.[3][4] This information is essential for designing subsequent efficacy studies in relevant disease models, such as oncology xenografts.[5][6]

Pre-Formulation and Vehicle Selection: The Cornerstone of Bioavailability

The success of any in vivo study hinges on the ability to deliver the compound consistently and achieve sufficient bioavailability. For poorly soluble molecules like Compound Y, the choice of vehicle is a critical experimental variable.

2.1 Rationale for Vehicle Selection

Given the anticipated lipophilicity of Compound Y, an aqueous suspension is the most common and recommended starting point for oral administration.[7][8] This approach avoids the potential for high concentrations of organic co-solvents like DMSO to cause local irritation or systemic toxicity.[2] A standard, well-tolerated suspension vehicle consists of a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween® 80) to improve wetting and prevent aggregation.[7]

2.2 Recommended Vehicle Formulation

A widely used and generally well-tolerated vehicle for oral gavage in rodents is:

  • 0.5% (w/v) Carboxymethylcellulose (CMC), sodium salt

  • 0.1% to 0.5% (v/v) Tween® 80

  • In sterile, purified water

2.3 Step-by-Step Vehicle and Formulation Protocol

  • Prepare the Vehicle:

    • To a sterile beaker with a stir bar, add approximately 80% of the final required volume of purified water.

    • Heat the water to ~60°C and slowly sprinkle in the required amount of CMC powder while stirring vigorously to prevent clumping.

    • Once the CMC is dispersed, remove from heat and continue stirring until it is fully dissolved and the solution has cooled to room temperature.

    • Add the required volume of Tween® 80 and stir to mix thoroughly.

    • Adjust the final volume with purified water in a graduated cylinder. Store the vehicle at 4°C for up to one week.

  • Prepare the Compound Y Dosing Suspension:

    • Calculate the total amount of Compound Y needed based on the highest dose concentration and the number of animals.

    • Weigh the precise amount of Compound Y powder into a glass mortar.

    • Add a small volume of the prepared vehicle (just enough to wet the powder) and triturate with a pestle to create a smooth, uniform paste. This step is crucial for breaking down aggregates.[7]

    • Gradually add the remaining vehicle in small increments while continuing to mix, ensuring the suspension is homogenous.

    • Transfer the final suspension to a sterile, light-protected container and maintain continuous, gentle stirring (e.g., with a stir plate) until and during dosing to prevent settling.

Experimental Design: Dose Escalation to Determine Maximum Tolerated Dose (MTD)

The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[3][9] It is a critical parameter for designing subsequent efficacy studies. The following protocol outlines a common dose escalation strategy.[10][11]

3.1 Animal Model Selection

  • Species: Mouse (Mus musculus).

  • Strain: Outbred strains like CD-1 or inbred strains such as BALB/c or C57BL/6 are commonly used.[12][13] For initial tolerability studies, an outbred strain is often sufficient.

  • Age/Weight: 6-8 weeks old, with weights between 20-25 grams.

  • Sex: Use an equal number of male and female mice, as sex can be a variable in drug metabolism and toxicity.[9]

  • Acclimation: Animals must be acclimated for a minimum of 3-7 days before the start of the experiment.[14][15]

3.2 MTD Study Protocol

This protocol uses a dose-escalation design with daily oral administration for 7 days.

  • Animal Grouping:

    • Randomly assign animals to dose cohorts (n=3-5 mice per sex per group is recommended).[16]

    • Include a vehicle-only control group.

  • Dose Selection:

    • Based on in vitro cytotoxicity data (e.g., IC50 values), select a starting dose. A common starting point is 10-20 mg/kg.

    • Establish escalating dose levels. A doubling dose escalation is a common strategy (e.g., 20, 40, 80, 160 mg/kg).[16]

  • Administration via Oral Gavage:

    • Volume: The administration volume should not exceed 10 mL/kg.[17][18] For a 25g mouse, this is a maximum of 0.25 mL.

    • Procedure: a. Weigh each mouse daily to calculate the precise dosing volume. b. Properly restrain the mouse by scruffing the neck to straighten the esophagus.[19] c. Use a proper-sized, flexible gavage needle (e.g., 20G for adult mice).[20] Measure the needle from the tip of the nose to the last rib to ensure it will reach the stomach.[17] d. Gently insert the needle into the mouth, sliding it along the roof of the mouth and down the esophagus. The needle should pass with no resistance.[21] e. Slowly administer the calculated volume of the suspension. f. Carefully remove the needle and return the animal to its cage. g. Observe the animal for several minutes post-dosing for any immediate signs of distress.[20]

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, fur texture (piloerection), and breathing.[5][22]

    • Body Weight: Record body weight daily. A weight loss of >15-20% is a common endpoint.[3][16]

    • MTD Definition: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.[3][23]

Table 1: Example MTD Study Design

Group Treatment Dose (mg/kg) Route Schedule N (Male/Female)
1 Vehicle Control 0 PO QD x 7 days 5 / 5
2 Compound Y 20 PO QD x 7 days 5 / 5
3 Compound Y 40 PO QD x 7 days 5 / 5
4 Compound Y 80 PO QD x 7 days 5 / 5
5 Compound Y 160 PO QD x 7 days 5 / 5

PO: Per os (by mouth); QD: Quaque die (once daily)

Preliminary Pharmacokinetic (PK) Studies

A preliminary PK study provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) of Compound Y, informing the dosing schedule for efficacy studies.[24][25]

4.1 PK Study Protocol

  • Dosing:

    • Administer a single dose of Compound Y to a cohort of mice (n=3-4 per timepoint) at a dose level known to be well-tolerated (e.g., the MTD or half-MTD).[26]

    • Both intravenous (IV) and oral (PO) routes should be used in separate cohorts to determine oral bioavailability.

  • Sample Collection:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-dose.[24]

    • Example time points for PO administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[26]

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of Compound Y in plasma.[27]

  • Data Analysis:

    • Calculate key PK parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Half-life.

      • F%: Oral bioavailability (calculated as [AUC_PO / AUC_IV] * 100).

Table 2: Key Pharmacokinetic Parameters to Determine

Parameter Description Importance
Cmax The highest concentration of the drug in the blood. Relates to efficacy and potential acute toxicity.
Tmax The time at which Cmax is reached. Indicates the rate of absorption.
AUC Total drug exposure over time. Key indicator of overall systemic exposure.
t1/2 The time required for the drug concentration to decrease by half. Determines dosing frequency.

| F% | The fraction of the oral dose that reaches systemic circulation. | Measures absorption and bioavailability. |

Visualization of Experimental Workflows

5.1 MTD Study Workflow

The following diagram illustrates the logical flow of the Maximum Tolerated Dose study.

MTD_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis Formulation Vehicle & Compound Y Formulation Grouping Randomize Animals into Dose Cohorts Formulation->Grouping Animal_Acclimation Animal Acclimation (≥3 days) Animal_Acclimation->Grouping Dosing Daily Oral Gavage (7 Days) Grouping->Dosing Monitoring Daily Body Weight & Clinical Observations Dosing->Monitoring Data_Collection Compile Weight & Observation Data Monitoring->Data_Collection MTD_Determination Determine MTD based on Toxicity Endpoints Data_Collection->MTD_Determination

Caption: Workflow for MTD determination of Compound Y.

5.2 Pharmacokinetics Study Workflow

This diagram outlines the process for conducting a preliminary pharmacokinetic analysis.

PK_Workflow cluster_sampling Sample Collection Dose_Prep Prepare Single Dose (IV & PO Formulations) Animal_Dosing Administer Single Dose to Cohorts Dose_Prep->Animal_Dosing Blood_Collect Serial Blood Sampling (e.g., 0-24h) Animal_Dosing->Blood_Collect Plasma_Proc Process Blood to Plasma Blood_Collect->Plasma_Proc Bioanalysis Quantify Compound Y (LC-MS/MS) Plasma_Proc->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, AUC, t1/2, F%) Bioanalysis->PK_Analysis

Caption: Workflow for a preliminary PK study of Compound Y.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with ethical guidelines and regulations to ensure animal welfare.[5][28] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[29][30] Key principles include:

  • The 3Rs: Adherence to the principles of Replacement, Reduction, and Refinement.[5]

  • Humane Endpoints: Clear criteria must be established for the humane euthanasia of animals that show signs of severe distress or morbidity.[22]

  • Training: All personnel performing procedures must be adequately trained to minimize animal stress and ensure technical proficiency.[29][30]

  • Post-Procedure Care: Animals must be monitored closely after procedures like oral gavage to ensure they recover without complications.[30]

References

  • Benchchem. Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
  • University of Wisconsin-Milwaukee. IACUC Guidelines for Rodent Surgery. (2022).
  • Absorption Systems. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Michigan State University Animal Care Program. IG023: Guideline on Rodent Surgery and Medical Records. (2025).
  • National Institutes of Health (NIH). Murine Pharmacokinetic Studies - PMC.
  • Florida State University Office of Research. Oral Gavage in the Mouse. (2016).
  • Workman, P., et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. (2010).
  • Animal Welfare Institute. Guidelines Aim to Improve Welfare of Rodent Cancer Models. (2024).
  • Norecopa. Guidelines for the use of animals in cancer research.
  • Scribd. Oral Gavage Procedure in Mice.
  • Hooke Laboratories. Contract Research - Maximum Tolerated Dose (MTD).
  • University of California, San Francisco IACUC. Oral Gavage In Mice and Rats.
  • Bienta. Pharmacokinetics Studies in Mice or Rats.
  • University of British Columbia Animal Care Committee. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021).
  • Instech Laboratories. Guide to Oral Gavage for Mice and Rats. (2020).
  • Drexel University College of Medicine. IACUC Policy for Surgery and Postsurgical Care of Rodents.
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • Lu, H., et al. Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology and Applied Pharmacology. (2015).
  • Liederer, B. M., et al. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Journal of Pharmacology and Experimental Therapeutics. (2020).
  • ResearchGate. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2002).
  • SUNY Downstate Health Sciences University. IACUC Policy - Rodent Survival and Terminal Surgery. (2023).
  • UC Davis Institutional Animal Care and Use Committee. Rodent Surgery Guidelines. (2026).
  • Baghel, V.S. How to decide a dose for mice if the doses are not available in any literature. ResearchGate. (2022).
  • National Institutes of Health (NIH). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC. (2018).
  • Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use?.
  • Budach, W., et al. New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. (2004).
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • The University of Texas MD Anderson Cancer Center. ANIMAL MODELS IN CANCER RESEARCH. (2016).
  • Benchchem. Application Notes and Protocols for In Vivo Animal Studies of Novel Anticancer Agents.
  • WuXi AppTec. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
  • Gad, S. C. Vehicle selection for nonclinical oral safety studies. International Journal of Toxicology. (2013).
  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023).
  • U.S. Food and Drug Administration (FDA). V B. Metabolism and Pharmacokinetic Studies.
  • Sreelatha, S., et al. In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. (2014).
  • Altasciences. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.
  • Hsieh, M.-J., et al. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences. (2021).
  • Gad, S., et al. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology. (2016).
  • PPD, part of Thermo Fisher Scientific. Preclinical Studies in Drug Development.
  • Duke University Social Science Research Institute. Preclinical Regulatory Requirements.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997).

Sources

synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and its Derivatives for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Fluoro-2-morpholinylethoxy Phenylamine Scaffold

In modern medicinal chemistry, the assembly of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug discovery campaigns. The 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine core is a privileged scaffold, strategically designed to integrate three key structural motifs, each contributing unique and valuable characteristics to a potential drug candidate.

  • The Fluorine Atom: The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The strong carbon-fluorine bond is resistant to metabolic oxidation, and fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation, often leading to improved target engagement.[3][4]

  • The Morpholine Moiety: The morpholine ring is a common feature in many FDA-approved drugs.[5] Its inclusion is a classic tactic to improve aqueous solubility and overall physicochemical properties, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[5] The tertiary amine within the morpholine ring can also serve as a key hydrogen bond acceptor in ligand-receptor interactions.

  • The Phenylamine Core: The primary aromatic amine (aniline) serves as a versatile synthetic handle. It is a nucleophilic center that allows for the straightforward generation of diverse libraries of derivatives through reactions such as amide bond formation, sulfonylation, and reductive amination. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of the title compound, beginning from commercially available starting materials. We will delve into the causality behind key experimental choices, provide detailed step-by-step procedures, and outline methods for the characterization and subsequent derivatization of the target molecule.

Overall Synthetic Workflow

The synthesis is logically structured in two primary stages: the construction of the core structure via etherification, followed by the unmasking of the key amine functional group through nitro reduction.

G SM 5-Fluoro-2-nitrophenol INT 4-{2-[(5-Fluoro-2-nitrophenyl)oxy]ethyl}morpholine SM->INT Step 1: Williamson Ether Synthesis Reagents: 4-(2-Chloroethyl)morpholine, K2CO3, DMF Causality: Efficient C-O bond formation. FP 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine INT->FP Step 2: Nitro Group Reduction Reagents: SnCl2·2H2O, HCl, EtOH Causality: Chemoselective reduction to the key amine. DERIV Diverse Library of Derivatives (Amides, Sulfonamides, etc.) FP->DERIV Step 3: Derivatization Reagents: Acyl chlorides, Sulfonyl chlorides, etc. Causality: SAR Exploration.

Figure 1: High-level workflow for the synthesis and derivatization of the target phenylamine.

Part 1: Synthesis of the Intermediate - 4-{2-[(5-Fluoro-2-nitrophenyl)oxy]ethyl}morpholine

This initial step involves a classic Williamson ether synthesis to couple the morpholine side chain to the fluorinated nitrophenol core.

Protocol 1: Williamson Ether Synthesis

Materials:

  • 5-Fluoro-2-nitrophenol

  • 4-(2-Chloroethyl)morpholine hydrochloride[6][7]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water (DI H₂O)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-Fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous DMF (approx. 10 mL per gram of nitrophenol).

    • Expert Insight: Potassium carbonate is a mild, inexpensive base sufficient for deprotonating the phenol. Using at least 3 equivalents is crucial as it neutralizes the HCl from the 4-(2-chloroethyl)morpholine hydrochloride starting material and deprotonates the phenol. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the stirring suspension.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrophenol spot is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing an equal volume of cold DI water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3x volume of DMF used).

    • Expert Insight: Ethyl acetate is a good solvent for the product and is immiscible with water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with DI water (2x) and then with brine (1x).

    • Causality: The water washes remove residual DMF, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid or oil can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure intermediate, 4-{2-[(5-Fluoro-2-nitrophenyl)oxy]ethyl}morpholine.

ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic, promotes Sₙ2 reaction
Base K₂CO₃ (3.0 eq)Mild, neutralizes HCl, deprotonates phenol
Temperature 80-90 °CProvides sufficient energy to overcome activation barrier
Reaction Time 6-12 hoursMonitored by TLC for completion
Purification Recrystallization/ChromatographyTo achieve high purity of the intermediate

Part 2: Synthesis of the Target Compound - 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

This second stage is the critical reduction of the aromatic nitro group to the primary amine. The use of tin(II) chloride is a well-established and reliable method that is tolerant of many other functional groups.[8][9]

Protocol 2: Nitro Group Reduction with Tin(II) Chloride

Materials:

  • 4-{2-[(5-Fluoro-2-nitrophenyl)oxy]ethyl}morpholine (Intermediate from Part 1)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Reaction Setup: Dissolve the nitro intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (4.0-5.0 eq) in a minimal amount of concentrated HCl.

    • Expert Insight: The reduction of an aromatic nitro group to an amine is a 6-electron process.[10][11] Sn²⁺ is a two-electron reducing agent (Sn²⁺ → Sn⁴⁺). Therefore, at least 3 equivalents of SnCl₂ are stoichiometrically required. Using a slight excess (4-5 eq) ensures the reaction goes to completion. The reaction proceeds via nitroso and hydroxylamine intermediates.[10]

  • Reaction Conditions: Slowly add the SnCl₂/HCl solution to the stirring ethanolic solution of the nitro compound. The reaction is often exothermic. Once the addition is complete, attach a reflux condenser and heat the mixture to 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Cool the resulting residue in an ice bath and slowly add saturated NaHCO₃ solution until the pH is basic (pH 8-9).

    • Causality: The initial product is the anilinium hydrochloride salt, which is protonated and water-soluble.[11] The basic work-up is critical to neutralize the excess acid and deprotonate the amine, rendering it soluble in organic solvents for extraction. A white precipitate of tin salts (tin hydroxide) will form.

  • Extraction: Extract the resulting slurry three times with dichloromethane or ethyl acetate. The tin salts may be slow to filter; decanting the organic layer after allowing the salts to settle can be effective.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

  • Purification: The product can be purified by flash column chromatography if necessary, typically using a dichloromethane/methanol or ethyl acetate/triethylamine solvent system.

Part 3: Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

G FP Final Product: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) FP->NMR Confirms proton/carbon framework and fluorine presence. MS Mass Spectrometry (LC-MS, HRMS) FP->MS Confirms molecular weight and elemental formula. IR FTIR Spectroscopy FP->IR Confirms functional groups (N-H, C-O stretches).

Figure 2: Standard analytical techniques for product characterization.

  • ¹H NMR: Expect to see characteristic signals for the morpholine protons (triplets around ~2.5 ppm and ~3.7 ppm), the ethoxy chain protons (triplets around ~2.8 ppm and ~4.1 ppm), the aromatic protons (with coupling patterns influenced by the fluorine and amine substituents), and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: The spectrum will show distinct peaks for the carbons of the morpholine, ethoxy, and aromatic rings.[12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14][15]

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretching for the ether linkage (~1250 cm⁻¹).

Part 4: Derivatization for SAR Studies

The synthesized 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is an ideal starting point for creating a library of analogues to explore structure-activity relationships (SAR). The primary amine is a versatile handle for various coupling reactions.

Example Protocol: Amide Synthesis

  • Dissolve the phenylamine (1.0 eq) and a base like triethylamine or DIPEA (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor by TLC. Upon completion, quench with water, extract with an organic solvent, wash with dilute acid, bicarbonate solution, and brine, then dry and concentrate to yield the amide derivative.

This general procedure can be adapted for a wide range of reactants to probe how different substituents affect the biological activity of the core scaffold.

References

  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025). askIITians.
  • Nitro Reduction - Common Conditions.University of Rochester Chemistry.
  • Nitro Reduction - SnCl2 - Common Organic Chemistry.University of Rochester Chemistry.
  • What groups can be reduced by Sn/HCl? (2025). Chemistry Stack Exchange.
  • organic chemistry reaction #13 - reduction of nitro group to amine. (2014). YouTube.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Fluorinated scaffolds for antimalarial drug discovery. (2020). Mayo Clinic.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • Applications of Fluorine in Medicinal Chemistry. (2015).
  • The preparation method of 5-fluoro-2-nitrophenol. (2020).
  • 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine - Optional[13C NMR] - SpectraBase.SpectraBase.
  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (2012). Journal of Chemical Sciences.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.PubMed Central.
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (2012). PubMed.
  • 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3.Benchchem.
  • 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727.PubChem.
  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv
  • N-[2-Fluoro-5-({9-[2-(Morpholin-4-Yl)ethoxy]-11-Oxo-6,11-Dihydrodibenzo[b,E]oxepin-3-Yl}amino)phenyl]benzamide | C33H30FN3O5 | CID 71748684.PubChem.
  • Characterization of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. (2017). PubMed.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2025).
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.PubMed Central.
  • 4-(2-Chloroethyl)morpholine.CAS Common Chemistry.
  • Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. (2014). FARMACIA.

Sources

Application Notes and Protocols for the Radiosynthesis of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, and quality control of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a potential PET radiotracer. While a specific, validated protocol for this exact molecule is not widely documented, this guide synthesizes established methodologies for ¹⁸F-labeling of aromatic compounds to propose a robust and reliable production process. The protocol is designed for implementation on automated radiosynthesis modules, ensuring reproducibility and operator safety.[1][2][3] This document is intended to serve as a foundational resource for researchers developing novel radiopharmaceuticals for positron emission tomography (PET) imaging.[4][5][6]

Introduction and Scientific Background

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F), to visualize and quantify physiological processes in vivo.[6] The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for PET tracer development, allowing for complex radiosynthesis and distribution to imaging sites.[6][7]

The target molecule, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, possesses structural motifs that suggest potential utility as a tracer for various biological targets. The development of a reliable radiosynthesis protocol is the first critical step in evaluating its potential as a PET imaging agent. This guide outlines a detailed procedure for the preparation of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor.

Proposed Radiosynthesis Strategy

The most viable approach for the introduction of ¹⁸F into the target molecule is a nucleophilic aromatic substitution reaction. This involves the displacement of a good leaving group on an aromatic ring by [¹⁸F]fluoride. For the synthesis of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a precursor with a leaving group at the 5-position is required. A nitro (-NO₂) group is an excellent choice due to its strong electron-withdrawing nature, which activates the aromatic ring towards nucleophilic attack.

Therefore, the proposed precursor is 5-Nitro-2-[2-(4-morpholinyl)ethoxy]phenylamine . The general reaction scheme is depicted below.

Materials and Methods

Materials and Reagents
  • Precursor: 5-Nitro-2-[2-(4-morpholinyl)ethoxy]phenylamine (synthesis required if not commercially available)

  • [¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron from [¹⁸O]H₂O.

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous, HPLC grade)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Water for Injection (WFI)

  • Ethanol (USP grade)

  • Sterile filters (0.22 µm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)

Equipment
  • Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera+, AllinOne)[1][2][3]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Analytical HPLC system with UV and radioactivity detectors

  • Gas Chromatography (GC) system for residual solvent analysis

  • Dose calibrator

  • pH meter or pH strips

Detailed Experimental Protocol

Preparation of [¹⁸F]Fluoride
  • Irradiate a target containing [¹⁸O]H₂O with protons in a cyclotron to produce [¹⁸F]fluoride.

  • Transfer the aqueous [¹⁸F]fluoride solution from the target to the automated synthesis module.

  • Trap the [¹⁸F]fluoride on a quaternary methylammonium (QMA) anion-exchange cartridge.

Elution and Azeotropic Drying of [¹⁸F]Fluoride
  • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile and water.

  • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove water. This step is critical as the presence of water will significantly reduce the efficiency of the nucleophilic substitution reaction.[8]

Radiolabeling Reaction
  • Dissolve the precursor, 5-Nitro-2-[2-(4-morpholinyl)ethoxy]phenylamine (typically 1-5 mg), in anhydrous DMSO (0.5-1.0 mL).

  • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel.

  • Heat the reaction mixture at a controlled temperature (typically 100-150 °C) for a specified time (e.g., 10-20 minutes).[2] The optimal temperature and time should be determined empirically.

Purification of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
  • After the reaction is complete, cool the reaction vessel.

  • Dilute the reaction mixture with the HPLC mobile phase to reduce the solvent strength.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

  • Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and water or an appropriate buffer).

  • Monitor the eluent with a radioactivity detector and collect the fraction corresponding to the [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine peak.

Formulation
  • The collected HPLC fraction is typically diluted with a sterile aqueous solution (e.g., saline or a buffer) to reduce the concentration of the organic solvent.

  • Pass the diluted product through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the radiolabeled product and remove residual HPLC solvents.

  • Elute the purified product from the SPE cartridge with a small volume of ethanol.

  • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of less than 10%.

  • Perform sterile filtration of the final product solution through a 0.22 µm filter into a sterile, pyrogen-free vial.

Quality Control

A comprehensive quality control regimen is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[4][5][9][10]

Parameter Method Specification
Appearance Visual InspectionClear, colorless, free of particulate matter
pH pH meter or pH strip4.5 - 7.5
Radiochemical Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive reference standard
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Identity Half-life determination or gamma spectroscopyHalf-life of 105-115 minutes; principal gamma photon at 511 keV
Radionuclidic Purity Gamma Spectroscopy≥ 99.5%
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to the product should be the major peak; impurities should be identified and quantified
Specific Activity Calculated from the radioactivity and the mass of the productTo be determined based on application; typically > 1 Ci/µmol
Residual Solvents Gas Chromatography (GC)Acetonitrile, DMSO, Ethanol below USP limits
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsSterile

Diagrams

Radiosynthesis Reaction Scheme

Radiosynthesis_Scheme precursor 5-Nitro-2-[2-(4-morpholinyl)ethoxy]phenylamine intermediate [¹⁸F]F⁻ / K₂₂₂ / K₂CO₃DMSO, 100-150 °C precursor->intermediate product [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine intermediate->product

Caption: Proposed reaction for the synthesis of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Experimental Workflow

Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_qc Quality Control p1 [¹⁸F]Fluoride Production p2 Trapping on QMA Cartridge p1->p2 p3 Elution & Azeotropic Drying p2->p3 s1 Radiolabeling Reaction p3->s1 s2 Semi-preparative HPLC Purification s1->s2 s3 Formulation s2->s3 q1 QC Testing s3->q1 q2 Release for Use q1->q2

Caption: Overall workflow for the production of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Conclusion

This document provides a detailed, albeit prospective, protocol for the radiosynthesis of [¹⁸F]5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. The outlined procedures are based on well-established principles of ¹⁸F radiochemistry and are designed to be adaptable to commonly available automated synthesis platforms.[1][3][7] Successful implementation of this protocol will require empirical optimization of reaction conditions and rigorous quality control to ensure the production of a high-quality radiotracer suitable for preclinical and potentially clinical PET imaging studies.

References

  • Li, S., Schmitz, A., Lee, H., & Mach, R. H. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Journal of Visualized Experiments, (116), 54642. [Link]

  • Li, S., Schmitz, A., Lee, H., & Mach, R. H. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. PMC, (116). [Link]

  • International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. [Link]

  • Al-Karmi, A. Z. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Journal of Visualized Experiments, (123), 55619. [Link]

  • Trasis. (2023). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. [Link]

  • Collins, J. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

  • Cardinale, J., Martin, R., Remde, Y., & Eppard, E. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. [Link]

  • Andrade, C. F., Faintuch, B. L., & Mengatti, J. (2012). CDTN Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Archives of Biology and Technology, 55(6), 837-846. [Link]

  • Keliher, E. J., Reiner, T., & Weissleder, R. (2011). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. ChemMedChem, 6(3), 424-427. [Link]

  • Keliher, E. J., Reiner, T., & Weissleder, R. (2012). High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors. Harvard University - DASH. [Link]

  • Zarrad, F., Roustom, T., & Cai, H. (2019). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 24(22), 4087. [Link]

  • Zlatopolskiy, B. V., & Neumaier, B. (2016). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Chemistry, 20(27), 2862-2887. [Link]

  • Hooker, J. M., & Ritter, T. (2016). A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging. Organometallics, 35(8), 1141-1147. [Link]

  • Brooks, A. F., & Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 14(7), 849-861. [Link]

  • Maisonial, A., & Chapparo-Guevara, C. A. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636. [Link]

  • Zarrad, F., Roustom, T., & Cai, H. (2019). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Semantic Scholar. [Link]

  • Bernard-Gauthier, V., & Wängler, B. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8031. [Link]

  • Mossine, A. V., & Sanford, M. S. (2020). Synthesis of High-Molar-Activity [18F]6-fluoro-L-DOPA Suitable for Human Use via Cu-mediated Fluorination of a BPin Precursor. Nature Protocols, 15(5), 1641-1658. [Link]

  • Hooker, J. M., & Ritter, T. (2016). A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging. Organometallics, 35(8), 1141-1147. [Link]

  • Sanford, M. S., & Scott, P. J. H. (2025). Hooker and Ritter's strategy for the synthesis of [18F]5-fluorouracil... ResearchGate. [Link]

  • Stehouwer, J. S., & Goodman, M. M. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4883-4893. [Link]

  • Wuest, F., & Wuest, M. (2008). β-[18F]Fluoro Azomycin Arabinoside (β-[18F]FAZA): Synthesis, radiofluorination and preliminary PET imaging of murine A431 tumors. ResearchGate. [Link]

Sources

Application Notes and Protocols for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note:

To our valued research community,

The following document addresses the inquiry regarding the use of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine as a chemical probe. A comprehensive search of the scientific and patent literature has revealed that this compound is available from several chemical suppliers, confirming its existence. However, as of the current date, there are no publicly available research articles, patents, or application notes describing the biological activity, mechanism of action, or established use of this specific molecule as a chemical probe.

Therefore, it is not possible to provide a detailed, validated protocol for its application. The creation of such a document without experimental data would be scientifically unsound.

In the spirit of supporting cutting-edge research, this guide has been adapted to serve a different but equally important purpose. It will provide a conceptual framework for how a researcher might approach the characterization and validation of a novel compound like 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine as a potential chemical probe. This document will draw upon established principles of chemical biology and pharmacology, using the structure of the compound as a basis for hypothetical experimental design.

We will explore the potential significance of its structural motifs, outline a general workflow for probe characterization, and provide example protocols for analogous compound classes. This information is intended to guide the de novo investigation that would be required to establish this compound as a useful tool for the scientific community.

Introduction to the Compound and Rationale for Investigation

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a synthetic organic molecule whose structure suggests potential for biological activity. As a novel chemical entity, its utility as a chemical probe is currently unproven. Chemical probes are essential small molecules used to study and manipulate biological systems by engaging a specific protein target.[1][2] The development of a new probe is a rigorous process of characterization and validation.

The structure of this compound contains several key features that may confer biological activity:

  • Phenylamine Core: Aniline and its derivatives are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.

  • Fluorine Substitution: The addition of a fluorine atom can significantly alter the physicochemical properties of a molecule, affecting its metabolic stability, binding affinity, and membrane permeability.

  • Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and biologically active compounds. It is often used to improve aqueous solubility and pharmacokinetic properties, and it can participate in hydrogen bonding with protein targets.[3]

  • Ethoxy Linker: This flexible linker connects the phenylamine core to the morpholine ring, allowing for appropriate spatial orientation to interact with a binding pocket.

Given these features, a systematic investigation is warranted to determine if this compound has a specific biological target and if it meets the stringent criteria to be classified as a chemical probe.

Physicochemical Properties (Supplier Data)

While experimental data is lacking, information from chemical suppliers provides a basic profile of the compound.

PropertyValueSource
CAS Number 937596-93-5[4][5][6][7]
Molecular Formula C12H17FN2O2[4][6][7]
Molecular Weight 240.28 g/mol [4][6]
MDL Number MFCD08687866[4][5]

Conceptual Workflow for Characterization as a Chemical Probe

The following workflow outlines a general, multi-stage process for validating a novel compound as a chemical probe. This represents the journey that 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine would need to undergo.

G cluster_0 Phase 1: Initial Screening & Target Hypothesis cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: In-Cell & In-Vivo Utility A Compound Synthesis & QC B Phenotypic Screening (e.g., cell viability, reporter assays) A->B C Affinity-Based Target ID (e.g., Chemoproteomics) B->C If phenotype observed D Biochemical/Biophysical Assays (e.g., SPR, ITC, FRET) C->D E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E F Selectivity Profiling (Broad kinase or receptor panel) E->F G Cellular Pathway Analysis (Western Blot, qPCR, Imaging) F->G H Development of Negative Control (Structurally similar, inactive analog) G->H I In-Vivo PK/PD & Efficacy Studies G->I If cellular activity confirmed J Validated Chemical Probe I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4821-01

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. This molecule is a key intermediate in various pharmaceutical development programs. Achieving a high yield and purity is critical for downstream applications and overall process efficiency. This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of the synthesis, robust troubleshooting strategies, and detailed protocols to overcome common challenges.

The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: Reaction of 5-fluoro-2-nitrophenol with 4-(2-chloroethyl)morpholine to form the ether intermediate.

  • Nitro Group Reduction: Reduction of the nitro-ether intermediate to the target phenylamine.

Each step presents unique challenges that can impact the final yield. This guide will address these challenges systematically.

Section 1: The Synthetic Pathway - A Mechanistic Overview

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The pathway involves a nucleophilic substitution followed by a reduction.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: Nitro Group Reduction SM1 5-Fluoro-2-nitrophenol INT 5-Fluoro-2-[2-(4-morpholinyl)ethoxy] -1-nitrobenzene SM1->INT  Base (e.g., K2CO3)  Solvent (e.g., DMF)  Heat SM2 4-(2-chloroethyl)morpholine FP 5-Fluoro-2-[2-(4-morpholinyl)ethoxy] phenylamine INT->FP  Reducing Agent (e.g., H2, Pd/C)  Solvent (e.g., EtOH)  Pressure/Temp

Caption: Overall two-step synthesis pathway.

Mechanistic Considerations:

  • Step 1 (Williamson Ether Synthesis): This is a classic SN2 reaction.[1][2][3] The base deprotonates the acidic phenol to form a phenoxide nucleophile. This nucleophile then attacks the primary alkyl halide, displacing the chloride leaving group.[1][2] Key factors for success are ensuring complete deprotonation of the phenol and using conditions that favor substitution over potential side reactions like elimination.[4][5]

  • Step 2 (Nitro Reduction): This step transforms the electron-withdrawing nitro group into the electron-donating amine group. Catalytic hydrogenation is a common and clean method.[6] The choice of catalyst, solvent, and reaction conditions is crucial for achieving complete conversion without affecting other functional groups.[7][8]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Issue 1: Low Yield or Incomplete Conversion in Williamson Ether Synthesis (Step 1)

Q: My TLC/HPLC analysis shows a significant amount of unreacted 5-fluoro-2-nitrophenol after several hours, even at elevated temperatures. What are the likely causes and solutions?

A: This is a frequent issue, often pointing to suboptimal reaction conditions. Let's break down the potential causes rooted in the SN2 mechanism.

Causality & Solutions:

  • Insufficient Base or Incomplete Deprotonation: The phenoxide is the active nucleophile, not the phenol. If deprotonation is incomplete, the reaction rate will be slow. While potassium carbonate (K₂CO₃) is a common choice for phenols, its effectiveness can be limited by its solubility and basicity.[4]

    • Expert Recommendation: Switch to a stronger, more soluble base. Sodium hydride (NaH) will irreversibly deprotonate the phenol, driving the reaction forward.[4][9] Alternatively, cesium carbonate (Cs₂CO₃) can be highly effective, as the large cesium ion promotes a more reactive "naked" phenoxide anion.

    • Protocol Insight: Ensure the base is fresh and anhydrous. Use at least 1.5-2.0 equivalents to ensure complete deprotonation and to neutralize any HCl generated from the alkyl chloride reagent.

  • Improper Solvent Choice: The solvent's role is to solubilize reactants and facilitate the SN2 transition state.

    • Expert Recommendation: Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).[4] These solvents are excellent at solvating cations, leaving the phenoxide anion more nucleophilic. They also have high boiling points, allowing for higher reaction temperatures if needed. Acetone can be used but is often less effective than DMF or DMSO.[4]

  • Reaction Temperature and Time: SN2 reactions are sensitive to temperature.

    • Expert Recommendation: For a DMF/K₂CO₃ system, a temperature of 80-100 °C is a good starting point. If using a stronger base like NaH, the reaction may proceed efficiently at a lower temperature (e.g., 60-80 °C). Monitor the reaction by TLC or HPLC every 1-2 hours. Typical reaction times range from 4 to 12 hours.[4]

Troubleshooting Logic for Step 1

Troubleshooting_Step1 Problem Low Yield in Step 1 (Unreacted Phenol) Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 Low Reaction Temperature Problem->Cause3 Solution1a Use Stronger Base (NaH, Cs₂CO₃) Cause1->Solution1a Action Solution1b Increase Base Equivalents (1.5-2.0x) Cause1->Solution1b Action Solution2 Switch to Polar Aprotic Solvent (DMF, DMSO) Cause2->Solution2 Action Solution3 Increase Temperature (Target: 80-100 °C) Cause3->Solution3 Action

Caption: Troubleshooting flowchart for the Williamson ether synthesis step.

Issue 2: Low Yield or Stalled Reaction in Nitro Reduction (Step 2)

Q: My hydrogenation reaction is very slow or has stalled. The TLC/HPLC shows the presence of the nitro-intermediate and possibly some hydroxylamine byproducts. How can I drive the reaction to completion?

A: Incomplete reduction is a common issue, often related to catalyst activity, hydrogen availability, or the presence of poisons.

Causality & Solutions:

  • Catalyst Deactivation: Palladium on carbon (Pd/C) is an excellent catalyst, but its activity can be compromised.

    • Expert Recommendation: Ensure you are using a high-quality catalyst. A 5% or 10% Pd/C loading is standard. The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible before being introduced to the reaction. Sometimes, residual base or impurities from Step 1 can act as catalyst poisons. A simple aqueous workup and filtration of the intermediate from Step 1 before reduction is highly recommended.

    • Protocol Insight: Use a catalyst loading of 1-5 mol% relative to the nitro-intermediate. For a 10 g scale reaction, this translates to a significant amount of catalyst that should be carefully weighed and transferred.

  • Insufficient Hydrogen Pressure/Availability: The reduction requires a steady supply of hydrogen to the catalyst surface.

    • Expert Recommendation: While some reductions can proceed under atmospheric pressure (balloon), using a Parr shaker or a similar hydrogenation apparatus at 30-50 psi of H₂ is far more efficient and reliable. Ensure vigorous stirring to maintain good solid-liquid-gas mixing.

  • Alternative Reduction Methods: If catalytic hydrogenation is not feasible or remains problematic, consider chemical reduction methods.

    • Transfer Hydrogenation: This method uses a hydrogen donor in situ, avoiding the need for pressurized H₂ gas. Common donors include formic acid or ammonium formate.[10][11][12] This can be a safer and equally effective alternative.

    • Metal/Acid Reduction: Classic methods like tin(II) chloride (SnCl₂) in ethanol or iron powder (Fe) in acidic medium (like acetic acid or ammonium chloride) are robust and effective for reducing aromatic nitro groups.[6]

Data Summary: Reduction Condition Comparison
MethodReducing AgentSolventTemp.PressureProsCons
Catalytic Hydrogenation H₂, 5-10% Pd/CEtOH, MeOHRT - 50°C1-4 atmClean, high yield, simple workupRequires specialized equipment, catalyst poisoning risk
Transfer Hydrogenation Ammonium FormateMeOHRefluxAtmosphericNo H₂ gas needed, good functional group tolerance[10]Can require higher temperatures, donor stoichiometry is key
Chemical Reduction SnCl₂·2H₂OEtOHRefluxAtmosphericVery reliable, tolerates many groups[6]Stoichiometric tin waste, workup can be complex

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Step 1: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]-1-nitrobenzene
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-fluoro-2-nitrophenol (10.0 g, 63.6 mmol).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and potassium carbonate (K₂CO₃, 13.2 g, 95.4 mmol, 1.5 equiv).

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (13.0 g, 70.0 mmol, 1.1 equiv). Note: If using the free base, adjust stoichiometry accordingly.

  • Reaction: Heat the mixture to 90 °C and stir vigorously.

  • Monitoring (Validation Checkpoint): After 4 hours, take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate (Mobile Phase: 50% Ethyl Acetate in Hexane). The starting phenol should be consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (400 mL) with stirring. A yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 15-17 g (83-94%) of a yellow solid.

Step 2: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
  • Setup: To a 500 mL hydrogenation vessel, add the nitro-intermediate from Step 1 (15.0 g, 55.5 mmol) and Ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.75 g, 5 wt%) under a stream of nitrogen.

  • Reaction: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.

  • Monitoring (Validation Checkpoint): Stir the reaction vigorously at room temperature. Monitor hydrogen uptake. The reaction is typically complete in 3-5 hours when H₂ uptake ceases. Confirm completion by TLC or HPLC (disappearance of the nitro compound).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 25 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.

  • Purification: The product can often be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography if necessary.

    • Expected Yield: 12.5-13.5 g (88-95%) of an off-white to light brown solid.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different alkylating agent, like 4-(2-bromoethyl)morpholine? A: Yes. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions due to bromide being a better leaving group. You may be able to use milder conditions (e.g., lower temperature or shorter reaction time). However, alkyl bromides are often less stable and more expensive.

Q2: I see a byproduct in Step 1. What could it be? A: A common side reaction with phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen.[4][13] This is more likely in less polar solvents. Using a highly polar aprotic solvent like DMF or DMSO strongly favors the desired O-alkylation.[4]

Q3: How should I purify the final amine product if it's not clean after the workup? A: If recrystallization is insufficient, silica gel column chromatography is effective. Since the product is a basic amine, it can streak on silica gel. To prevent this, add a small amount of a volatile base like triethylamine (0.5-1% v/v) to your eluent system (e.g., Ethyl Acetate/Hexane).[14] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

Q4: Are there any specific safety concerns? A: Yes. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle it in a fume hood under an inert atmosphere. Catalytic hydrogenation with Pd/C and H₂ gas carries a risk of fire or explosion if not handled properly; ensure all equipment is grounded and purge the system thoroughly to remove air before introducing hydrogen. Always consult the Safety Data Sheet (SDS) for all reagents.

References

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • ChemistryViews. (2021). Efficient Reduction of Aromatic Nitro Groups in Water. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The transfer hydrogenation of nitrobenzene. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]

  • YouTube. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

Sources

overcoming solubility issues with 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. As Senior Application Scientists, we understand the challenges researchers face when working with promising but poorly soluble compounds. This document is designed to provide you with in-depth, practical solutions and troubleshooting strategies to overcome the solubility issues associated with this molecule in aqueous solutions, ensuring your experiments are reliable, reproducible, and successful.

Compound Profile at a Glance

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a substituted aniline derivative. Its structure, featuring a lipophilic aromatic core, an ether linkage, and two basic amine functionalities (a phenylamine and a morpholine), presents a classic solubility challenge. The molecule's inherent properties dictate its behavior in aqueous media.

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Molecular Structure C₁₂H₁₇FN₂O₂The significant hydrocarbon content contributes to low intrinsic water solubility.
Basic Centers (pKa) Phenylamine: ~4.0-5.0Morpholine: ~8.3-8.5[1][2][3][4]The presence of two basic nitrogens allows for significant pH-dependent solubility. Protonation at acidic pH is the primary strategy for solubilization.
Lipophilicity (logP) Moderately high (estimated)The molecule preferentially partitions into non-polar environments, making aqueous dissolution challenging without formulation aids.
Appearance Oily liquid or low-melting solidPhysical form can impact dissolution rate; an oily form may be harder to wet and dissolve than a crystalline solid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing aqueous solutions of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Q1: I added my compound to a neutral buffer (e.g., PBS pH 7.4) and it immediately precipitated or formed an oily suspension. Why?

Answer: This is expected behavior due to the compound's molecular structure. At neutral or basic pH, the amine groups are predominantly in their neutral, uncharged "free base" form. This form is highly lipophilic and has very low intrinsic solubility in water. To achieve dissolution, you must protonate the basic nitrogen atoms to form a more water-soluble salt.[5][6]

Causality Explained: The primary and tertiary amine groups in the molecule act as weak bases. According to the Henderson-Hasselbalch equation, a basic compound's solubility increases dramatically as the pH of the solution drops below its pKa.[7][8][9] By lowering the pH, you convert the neutral amine (R-NH₂) to its protonated, cationic form (R-NH₃⁺). This charged species can form favorable ion-dipole interactions with water molecules, leading to significantly enhanced solubility.[5]

Q2: What is the recommended starting point for dissolving this compound in an aqueous buffer?

Answer: The most effective and direct method is pH adjustment . Start by preparing a stock solution in a minimal amount of an organic co-solvent or by directly acidifying the aqueous buffer.

A recommended starting protocol is to create a solution in an acidic buffer with a pH at least 2 units below the lowest pKa of the molecule (the phenylamine group, pKa ~4-5). A buffer at pH 2.0-3.0 is an excellent starting point.

Q3: My compound dissolves at low pH, but it crashes out when I adjust the pH back up to my experimental conditions (e.g., pH 7.4). How can I prevent this?

Answer: This indicates that you have exceeded the compound's solubility limit at the final pH. The Henderson-Hasselbalch principle dictates that as the pH rises towards and above the pKa, the compound converts back to its less soluble free-base form, leading to precipitation.[7][8]

Troubleshooting Strategies:

  • Lower the Final Concentration: This is the simplest solution. The solubility at pH 7.4 may be non-zero, but low. Dilute your acidic stock solution further into your final buffer to ensure the concentration remains below the solubility threshold at that pH.

  • Utilize Formulation Excipients: If a higher concentration is required, you must employ solubility-enhancing excipients that can stabilize the compound in its less-soluble form. The most common strategies are using co-solvents or cyclodextrins.

Q4: Which co-solvents are recommended, and what are the potential drawbacks?

Answer: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[10][11][12]

Recommended Co-solvents for In Vitro Use:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid artifacts in biological assays.

  • Ethanol: A less toxic option than DMSO, often used in formulations.[13]

  • Polyethylene Glycol (PEG 300/400): Water-miscible polymers that are effective solubilizers and are generally well-tolerated in vitro and in vivo.[14][15]

  • Propylene Glycol: Another common, low-toxicity co-solvent.[13]

Critical Consideration: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself. Uncontrolled precipitation can still occur upon dilution of a co-solvent stock into an aqueous buffer if the solubility limit is exceeded.[16]

Q5: How can cyclodextrins help, and which type should I use?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" where the hydrophobic part of your compound sits inside the cyclodextrin cavity. This complex as a whole is water-soluble, effectively increasing the apparent solubility of the drug.[18][19][20]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is often the first choice due to its high aqueous solubility and excellent safety profile. It is frequently used to improve the formulation of poorly water-soluble drugs.[19][21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option, particularly effective for nitrogen-containing basic compounds.

Mechanism of Action: The formation of the inclusion complex is a dynamic equilibrium. The cyclodextrin effectively sequesters the hydrophobic drug from the aqueous environment, preventing self-aggregation and precipitation.[20]

Experimental Protocols & Workflows

Workflow for Solubility Troubleshooting

Here is a logical workflow to guide you from initial dissolution attempts to a stable formulation.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Final Formulation start Start with Compound ph_adjust Attempt Dissolution in Aqueous Buffer (pH 2-3) start->ph_adjust dissolved Is it Soluble? ph_adjust->dissolved dissolved->start No, try organic stock precip Precipitation upon pH Neutralization? dissolved->precip Yes lower_conc Lower Final Concentration precip->lower_conc Yes use_excip Use Formulation Excipients (Co-solvents or Cyclodextrins) precip->use_excip Still Precipitates success Stable Aqueous Solution for Experiment lower_conc->success use_excip->success

Caption: Troubleshooting workflow for solubilizing the compound.

Protocol 1: pH-Dependent Solubilization

This protocol aims to create a 1 mM aqueous stock solution.

  • Prepare Acidic Buffer: Prepare a 50 mM citrate or glycine-HCl buffer and adjust the pH to 2.5 using HCl.

  • Weigh Compound: Accurately weigh the required amount of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

  • Initial Suspension: Add a portion of the pH 2.5 buffer to the compound. It will likely form a slurry.

  • Dissolution: Sonicate the mixture in a bath sonicator for 5-10 minutes. Gentle warming (30-40°C) may also be applied if necessary.

  • Clarification: Visually inspect the solution. If it is not perfectly clear, filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particulates.

  • Usage: This acidic stock solution can now be diluted into your final assay buffer. Remember to account for the buffer capacity of the stock and the final pH of your experiment.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to prepare a higher concentration solution at a near-neutral pH.

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired final buffer (e.g., PBS pH 7.4). This may require stirring or gentle warming to fully dissolve the cyclodextrin.

  • Add Compound: Weigh the target compound and add it directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or shake the mixture overnight at room temperature. A rotator or shaker is ideal. This extended mixing time is crucial for efficient encapsulation.

  • Clarification: The next day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your cyclodextrin-formulated stock solution.

  • Concentration Check (Optional but Recommended): Determine the actual concentration of the dissolved compound using HPLC-UV or a similar quantitative method.

Visualizing the Solubilization Mechanisms

G cluster_0 The Problem: Poor Aqueous Solubility cluster_1 Solution 1: pH Adjustment cluster_2 Solution 2: Cyclodextrin Complexation Compound_FreeBase Compound (Free Base) R-NH₂ Precipitate Precipitate / Oily Suspension Compound_FreeBase->Precipitate Insoluble Compound_Protonated Compound (Protonated Salt) R-NH₃⁺ Compound_FreeBase->Compound_Protonated + H⁺ Complex Soluble Inclusion Complex Compound_FreeBase->Complex Encapsulation Water Aqueous Buffer (Neutral pH) Water->Precipitate Soluble_Ion Clear, Soluble Solution Compound_Protonated->Soluble_Ion Soluble (Ion-Dipole Forces) Acidic_Water Aqueous Buffer (Low pH, < pKa) Acidic_Water->Soluble_Ion CD HP-β-Cyclodextrin CD->Complex Soluble_Complex Clear, Soluble Solution Complex->Soluble_Complex

Sources

Technical Support Center: Crystallization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 937596-93-5)[1]. This resource is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot common challenges encountered during the purification of this compound. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

The unique structure of this molecule, featuring a flexible ethoxy-morpholine side chain, a fluorinated aromatic ring, and a primary amine, presents specific challenges such as oiling out, impurity control, and potential for polymorphism. This guide provides structured solutions to these common issues.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific experimental issues in a question-and-answer format.

Q1: My compound is "oiling out" or forming a viscous gum instead of crystallizing. What is happening and what is the corrective action plan?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the compound's solubility in the chosen solvent is too high at the crystallization temperature, or when the solution is cooled too rapidly, not allowing sufficient time for nucleation and ordered crystal growth. The flexible ethoxy-morpholine side chain on your compound can make it particularly prone to this behavior.

Corrective Action Workflow:

Follow this systematic approach to resolve the issue:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% v/v) of the same "good" solvent to decrease the overall supersaturation. An overly saturated solution is a primary cause of oiling out[2].

  • Drastically Reduce Cooling Rate: Rapid temperature changes favor oiling. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with glass wool or paper towels. If necessary, then proceed to stepwise cooling (e.g., 4°C, then -20°C). Slow cooling is critical for difficult crystallizations[3].

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystal nucleation to begin[4].

    • Seeding: If you have a small amount of solid material, introduce a single, pure seed crystal into the cooled, supersaturated solution. This provides a template for crystal growth.

  • Re-evaluate the Solvent System: If the above steps fail, the solvent system is likely suboptimal. Consider a solvent pair where the compound is highly soluble in solvent A (e.g., Methanol, Ethyl Acetate) and poorly soluble in solvent B (e.g., Heptane, Water). Dissolve the compound in a minimum of hot solvent A and slowly add solvent B until the solution becomes faintly cloudy (the cloud point). Add a drop of solvent A to clarify and then cool slowly.

G start Compound has 'Oiled Out' reheat 1. Re-heat to Dissolve Oil start->reheat add_solvent 2. Add 10-20% More 'Good' Solvent reheat->add_solvent cool_slow 3. Cool Slowly (Insulate Flask) add_solvent->cool_slow check_crystals Crystals Form? cool_slow->check_crystals induce 4. Induce Nucleation (Scratch / Seed) check_crystals->induce No success Success: Isolate Crystals check_crystals->success Yes check_crystals2 Crystals Form? induce->check_crystals2 check_crystals2->success Yes fail Problem Persists check_crystals2->fail No change_solvent 5. Re-design Solvent System (e.g., Anti-solvent Crystallization) fail->change_solvent

Workflow for troubleshooting a compound that has oiled out.
Q2: My final product is discolored (yellow to brown), but the crude material was lighter. What causes this and how can it be prevented?

A2: The phenylamine (aniline) moiety in your compound is highly susceptible to air oxidation, which forms colored impurities.[5][6] This process can be accelerated by heat and light during the crystallization process.

Prevention and Mitigation Strategies:

  • Utilize an Inert Atmosphere: Whenever possible, perform the dissolution and crystallization steps under a blanket of inert gas like nitrogen or argon. This can be accomplished using standard Schlenk line techniques or in a glovebox.[5]

  • Degas Solvents: Before use, sparge your crystallization solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, a key culprit in the oxidation process.

  • Minimize Heat Exposure: While heating is necessary for dissolution, avoid prolonged periods at high temperatures. Bring the solution to a boil just long enough to ensure complete dissolution and then proceed to the cooling stage.

  • Pre-purification with Activated Carbon: If the crude material is already discolored, you can often remove colored impurities before crystallization. Add a small amount of activated carbon (charcoal) to the hot solution, hold at temperature for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities. Be aware this can sometimes reduce yield.

Q3: The crystallization produced very fine needles that are difficult to filter and dry. How can I obtain more robust crystals?

A3: The formation of fine needles typically indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This happens under conditions of high supersaturation. The goal is to slow down the process to favor the growth of fewer, larger crystals.

Methods to Improve Crystal Habit:

  • Reduce Supersaturation: The most direct method is to use more solvent. After dissolving your compound in the minimum amount of hot solvent, add an additional 5-10% by volume. This will keep the compound in solution longer during cooling, allowing more time for growth on existing nuclei.[4]

  • Use a Solvent that Promotes a Different Habit: Crystal morphology is highly dependent on the solvent used. Aromatic solvents like toluene can sometimes promote the growth of more block-like crystals from aromatic compounds through π–π stacking interactions.[3][7] Experiment with different solvent systems.

  • Vapor Diffusion: For small-scale, high-purity crystallization, vapor diffusion is an excellent technique. Dissolve your compound in a small amount of a volatile "good" solvent (e.g., dichloromethane or methanol) in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (e.g., pentane or ether). The slow diffusion of the poor solvent's vapor into the vial gradually reduces the solubility, promoting slow and controlled crystal growth.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecule's properties is key to designing a successful crystallization protocol.

PropertyValue / DescriptionImplication for Crystallization
Molecular Formula C₁₂H₁₇FN₂O₂[1]Indicates a mix of polar and non-polar character.
Molecular Weight 240.27 g/mol [1]A moderate molecular weight.
Key Functional Groups Aromatic Amine, Ether, Morpholine, FluorineProvides sites for hydrogen bonding (amine N-H, ether O, morpholine N and O) and potential for halogen bonding.
Basicity (Predicted) The molecule has two basic centers: the aniline nitrogen (pKa ~4-5) and the morpholine nitrogen (pKa ~8-9).The presence of basic sites allows for crystallization as a salt (e.g., hydrochloride), which often yields more stable and well-defined crystals.[8]
Flexibility The ethoxy-morpholine side chain is highly flexible.High conformational flexibility can hinder the molecule from packing into an ordered crystal lattice, increasing the likelihood of oiling out or polymorphism.[7]
Q2: How should I approach solvent selection for this molecule?

A2: A systematic solvent screen is the most effective approach. The molecule's mixed polarity suggests that both single-solvent and two-solvent systems may be effective.

Systematic Solvent Screening Protocol:

  • Initial Solubility Tests: Test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Categorize Solvents:

    • Good Solvents (Soluble at RT): Dichloromethane, Chloroform, Methanol.

    • Potential Crystallization Solvents (Sparingly Soluble at RT, Soluble Hot): Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Acetonitrile, Toluene.[2]

    • Poor Solvents / Anti-solvents (Insoluble Hot or Cold): Hexanes, Heptane, Water, Diethyl Ether.

  • Select a System:

    • Single Solvent: If you find a solvent from the "Potential" category, this is the simplest option.

    • Solvent/Anti-solvent Pair: If no single solvent is ideal, choose a "Good Solvent" and a miscible "Anti-solvent" to perform an anti-solvent crystallization. Common pairs include Methanol/Water, Ethyl Acetate/Heptane, or Acetone/Hexane.[2]

G start Start Solvent Screen (~10mg compound in 0.5mL solvent) sol_rt Soluble at Room Temp? start->sol_rt sol_hot Soluble when Hot? sol_rt->sol_hot No good_sol Good Solvent for Anti-solvent Pair sol_rt->good_sol Yes insol Insoluble Hot & Cold sol_hot->insol No potential Ideal Single Crystallization Solvent sol_hot->potential Yes anti_sol Potential Anti-solvent insol->anti_sol

Decision tree for systematic solvent screening.
Q3: Is polymorphism a concern for this compound, and how can I investigate it?

A3: Yes, polymorphism is a significant possibility. Conformational polymorphism can arise from the flexible ethoxy-morpholine side chain adopting different arrangements in the crystal lattice.[7] Additionally, different hydrogen bonding networks can lead to distinct crystal packing. Different polymorphs can have different physical properties, including solubility and stability.

  • Indication of Polymorphism: Obtaining different crystal habits (e.g., needles vs. plates) or observing changes in the solid form upon storage are strong indicators.

  • Controlling Factors: Polymorphic outcome is sensitive to:

    • Solvent Choice: Different solvents can stabilize different conformations.[9]

    • Cooling Rate: Rapid cooling may trap a less stable (kinetically favored) form, while slow cooling often yields the most stable (thermodynamically favored) form.

    • Presence of Impurities: Impurities can sometimes inhibit the formation of one polymorph or template the growth of another.[10]

  • Characterization: To confirm if you have different polymorphs, use analytical techniques such as:

    • Powder X-Ray Diffraction (PXRD): The definitive method; different polymorphs will give unique diffraction patterns.

    • Differential Scanning Calorimetry (DSC): Different forms will have different melting points and may show solid-solid phase transitions.

    • Infrared (IR) or Raman Spectroscopy: Different packing and hydrogen bonding environments will result in shifts in vibrational frequencies.

Q4: Can I improve crystallization by making a salt of the amine?

A4: Absolutely. This is a highly recommended strategy for compounds containing basic amine groups.[8] Converting the free base into a salt, such as a hydrochloride or sulfate, introduces strong ionic interactions. This typically results in a more rigid structure with a higher melting point and a greater propensity to form a well-ordered, stable crystal lattice.

General Protocol for Salt Formation:

  • Dissolve the crude 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine free base in a suitable solvent like isopropanol (IPA), methanol, or ethyl acetate.

  • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of an acid solution (e.g., HCl in IPA or ethereal HCl). Since there are two basic sites, you can target either a mono-salt or a di-salt. A mono-salt at the more basic morpholine nitrogen is often sufficient.

  • The salt will often precipitate directly from the solution upon addition of the acid. If not, the solution can be cooled or diluted with an anti-solvent (like heptane or diethyl ether) to induce crystallization.

  • The resulting salt can then be isolated by filtration. This method often serves as an excellent purification step.[11]

References

  • Spiral. (2022).
  • APC Ltd. (2020).
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • National Institutes of Health (NIH). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
  • Benchchem. Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
  • ResearchGate.
  • Beilstein Journals. (2022).
  • University of Geneva.
  • University of Rochester, Department of Chemistry.
  • National Institutes of Health (NIH).
  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Tetrahedron. 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.
  • Chemguide. an introduction to phenylamine (aniline).

Sources

Technical Support Center: Optimizing Derivatization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the derivatization of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. Our focus is on anticipating and resolving common experimental challenges through a combination of foundational chemical principles, step-by-step protocols, and systematic troubleshooting.

Part 1: Understanding the Molecule - A Chemist's Perspective

Before attempting any reaction, it is critical to analyze the structural and electronic properties of the starting material, as these features dictate its reactivity.

  • Primary Reaction Center: The primary aromatic amine (-NH₂) is the most nucleophilic and sterically accessible site for derivatization via reactions like acylation or sulfonylation.

  • Key Structural Features & Their Influence:

    • Primary Aromatic Amine (-NH₂): This is a potent, electron-donating group that activates the aromatic ring. However, its basicity can lead to complications, such as salt formation with acid byproducts or complexation with Lewis acid catalysts, which deactivates it.[1][2] Acetylation is a common strategy to moderate this reactivity.[3]

    • Ortho-Morpholinoethoxy Group: This bulky substituent ortho to the amine creates significant steric hindrance, which may slow down reactions at the amine center. Electronically, the ether oxygen is strongly activating, further increasing the electron density of the aromatic ring.

    • Para-Fluoro Group: The fluorine atom is electron-withdrawing via induction, which slightly reduces the nucleophilicity and basicity of the primary amine compared to an unsubstituted aniline.

    • Tertiary Morpholine Amine: The nitrogen within the morpholine ring is a tertiary amine. While it is a basic center, its nucleophilicity is lower than that of the primary aniline and is further reduced by the electron-withdrawing effect of the adjacent ether oxygen. However, it remains a potential site for side reactions (e.g., di-acylation) if stoichiometry is not carefully controlled.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the derivatization of this molecule.

Q1: What are the most common and reliable derivatization reactions for this substrate? A: The most common reactions involve targeting the primary amine to form stable amide or sulfonamide linkages. These include:

  • Acylation: Reaction with an acyl chloride or anhydride to form an N-acyl derivative (an amide). This is one of the most robust and well-understood transformations for anilines.[]

  • Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide. This is another highly reliable method for derivatizing anilines, often yielding highly crystalline products.[5][6]

Q2: Which is more reactive, the primary aniline or the tertiary morpholine nitrogen? A: The primary aniline nitrogen is significantly more nucleophilic and generally more reactive toward electrophiles like acyl chlorides than the tertiary morpholine nitrogen. The reaction will preferentially occur at the primary amine, especially under kinetic control (e.g., low temperatures).

Q3: Can I perform Friedel-Crafts reactions on the aromatic ring? A: Direct Friedel-Crafts acylation or alkylation is strongly discouraged. The basic aniline nitrogen will form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and can prevent the reaction from occurring.[1][2] A common strategy is to first protect the amine as an amide (via acylation), which makes it less basic and a moderate activator, before attempting electrophilic aromatic substitution.

Q4: What are the most critical parameters to control during the reaction? A: Success hinges on the careful control of four key parameters:

  • Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of the electrophile is typical, but a large excess can promote side reactions.

  • Temperature: Many acylation reactions are exothermic.[] Starting at 0 °C is recommended to control the reaction rate and minimize impurity formation.

  • Base Selection: A non-nucleophilic base is essential to neutralize the acid byproduct (e.g., HCl) without competing with the aniline for the electrophile.

  • Solvent Choice: The solvent must fully dissolve the starting material and should be aprotic and inert to the reactants (e.g., DCM, THF, or Ethyl Acetate).

Part 3: Core Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Acylation with an Acyl Chloride

This protocol describes the formation of an amide derivative.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until complete (typically 1-4 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with 1 M HCl (to remove excess base), followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

This protocol describes the formation of a sulfonamide derivative.

  • Preparation: In a round-bottom flask, dissolve 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base.

  • Electrophile Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Carefully pour the reaction mixture into a beaker of ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the product.

    • Stir for 20-30 minutes to fully break up any solids.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a cold non-polar solvent like hexanes to aid in drying.

  • Purification: The crude sulfonamide is often highly crystalline and can be purified by recrystallization. If needed, column chromatography can also be used.

Part 4: Data Interpretation & Visualization

Parameter Selection Tables

Effective optimization requires a logical choice of reagents and conditions.

Table 1: Solvent Selection Guide

Solvent Type Polarity Key Considerations
Dichloromethane (DCM) Aprotic Polar Medium Excellent general-purpose solvent for acylation. Volatile and easy to remove.
Tetrahydrofuran (THF) Aprotic Polar Medium Good solvating power. Must be anhydrous.
Acetonitrile (ACN) Aprotic Polar High Good for substrates with poor solubility in DCM/THF.
Pyridine Aprotic Polar Medium Often used as both solvent and base, especially for sulfonylation.

| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Use for very poorly soluble substrates or reactions requiring higher temperatures. Difficult to remove. |

Table 2: Base Selection Guide

Base pKa (Conjugate Acid) Type Key Considerations
Pyridine ~5.2 Weakly Nucleophilic Effective acid scavenger. Can also act as a catalyst.[2]
Triethylamine (TEA) ~10.7 Non-Nucleophilic Common, inexpensive organic base. Can form insoluble hydrochloride salts.

| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | Non-Nucleophilic (Sterically Hindered) | "Hünig's base." Excellent choice as its hydrochloride salt is often more soluble in organic solvents. |

Workflow & Troubleshooting Diagrams

Visual aids can streamline experimental planning and troubleshooting.

Acylation Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Monitoring cluster_workup Phase 3: Workup & Purification A Dissolve Substrate & Base in Solvent B Cool to 0 °C A->B C Add Acyl Chloride (1.1 eq) Dropwise B->C D Stir & Warm to RT C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->E No, Continue Stirring G Aqueous Quench (e.g., NaHCO₃) F->G Yes H Extract, Wash & Dry G->H I Concentrate H->I J Purify (Column or Recrystallization) I->J

Caption: A standard workflow for the acylation of the target aniline.

Troubleshooting Tree cluster_yield Low Yield cluster_purity Impurity Issues Start Problem Observed Yield Low Yield/ No Reaction Start->Yield Purity Multiple Spots (by TLC) Start->Purity C1 Cause: Reagent Quality? (Moisture sensitive) Yield->C1 C2 Cause: Base Ineffective? (Amine protonated) Yield->C2 C3 Cause: Steric Hindrance? Yield->C3 S1 Solution: Use fresh/ purified electrophile. C1->S1 S2 Solution: Use >1.2 eq base. Switch to DIPEA. C2->S2 S3 Solution: Increase time/ warm gently (40 °C). C3->S3 C4 Cause: Di-acylation? (Spot with different polarity) Purity->C4 C5 Cause: Unreacted SM? Purity->C5 C6 Cause: Oxidation? Purity->C6 S4 Solution: Use 1.05 eq electrophile. Maintain low temp (0 °C). C4->S4 S5 Solution: See 'Low Yield' path. C5->S5 S6 Solution: Run under N₂/Argon. C6->S6

Caption: A decision tree for troubleshooting common derivatization issues.

Part 5: Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Problem: The reaction is stalled; TLC shows significant starting material even after several hours.

  • Question: I've followed the protocol, but the reaction won't go to completion. What's wrong?

    • Possible Cause 1: Amine Protonation. The HCl generated as a byproduct is more acidic than the conjugate acid of your base, leading to the protonation of the starting aniline. This renders the aniline non-nucleophilic and effectively stops the reaction.

      • Solution: Ensure you have used at least 1.2 equivalents of a suitable base like DIPEA or pyridine. If you started with an aniline salt (e.g., the hydrochloride), you will need an additional equivalent of base (>2.2 eq total).

    • Possible Cause 2: Poor Reagent Quality. Acyl and sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture. An old or improperly stored reagent may be partially or fully hydrolyzed, leading to a lower effective concentration.

      • Solution: Use a reagent from a freshly opened bottle or purify the reagent by distillation immediately before use.

    • Possible Cause 3: Steric Hindrance. The bulky ortho-substituent may be slowing the reaction rate significantly at room temperature.

      • Solution: After confirming reagent quality and proper basing, gently heat the reaction mixture to 40-50 °C and continue to monitor its progress.

Problem: The reaction is messy; LC-MS or TLC shows multiple products.

  • Question: I've formed product, but my crude material is very impure. What are the likely side products?

    • Possible Side Product 1: Di-derivatized Species. This occurs when the electrophile reacts with both the primary aniline and the tertiary morpholine nitrogen. This is more likely if a significant excess of the electrophile was used or if the reaction was run at high temperatures.

      • Solution: Reduce the stoichiometry of the electrophile to 1.05 equivalents. Maintain a low reaction temperature (0 °C) to favor reaction at the more nucleophilic primary amine.

    • Possible Side Product 2: Oxidized Impurities. Anilines, especially electron-rich ones, can be susceptible to air oxidation, which can lead to colored impurities.

      • Solution: Degas your solvent before use and maintain a positive pressure of an inert gas (N₂ or Argon) throughout the reaction and workup.

    • Possible Side Product 3: Hydrolyzed Reagent. If your electrophile has hydrolyzed to the corresponding carboxylic or sulfonic acid, it will be present in your crude material and can complicate purification.

      • Solution: A basic wash (e.g., with NaHCO₃ or dilute NaOH) during workup will extract acidic impurities into the aqueous layer.

Problem: Product isolation is difficult, resulting in low recovered yield.

  • Question: The reaction seems to have worked based on TLC, but I lose most of my product during workup or purification. Why?

    • Possible Cause 1: Product Solubility in Water. The morpholinoethoxy group imparts some water solubility to the molecule. Your product may be partially soluble in the aqueous layers during workup.

      • Solution: After the initial extraction with an organic solvent, perform a "back-extraction" of the aqueous layers with fresh solvent 2-3 more times to recover any dissolved product. Use brine for the final wash to help "push" the organic product out of the aqueous phase.

    • Possible Cause 2: Product is too Polar/Non-polar for Chromatography. The properties of your derivative may make it difficult to purify via standard silica gel chromatography.

      • Solution: If the product is very polar, consider using a different stationary phase (like alumina) or a reverse-phase system. If the product is highly crystalline, recrystallization is often a more effective and scalable purification method than chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/DCM, ethanol/water) to find one that allows for slow crystal growth.[7]

References

  • Lunn, G., & Hellwig, L. (Eds.). (1998). Handbook of Derivatization Reactions for HPLC. John Wiley & Sons.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • VEDANTU NEET MADE EJEE. (2017). Acylation of Aniline (Why and How) in Aromatic rxns. YouTube. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • Chemistry Student. (2020). Acetylation of aniline. YouTube. [Link]

  • Dasgupta, A., & Hammett-Stabler, C. A. (2010). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • Al-Lawati, H. A. J., et al. (2011). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Kobayashi, S., et al. (2001). Method of friedel-crafts acylation of anilides.
  • Willis, M. C., et al. (2017). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • Procter, D. J., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Communications. [Link]

  • Li, C-J., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles.

I. Understanding the Molecule and Potential Impurities

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a substituted aniline derivative that incorporates a fluoro group, an ether linkage, and a morpholine moiety. Its synthesis most commonly proceeds via a Williamson ether synthesis, reacting a nucleophilic phenoxide with an electrophilic alkyl halide. This synthetic route is effective but can introduce specific impurities that complicate purification.

A likely synthetic pathway involves the reaction of 2-amino-5-fluorophenol with N-(2-chloroethyl)morpholine in the presence of a base.

Common Impurities to Expect:

  • Unreacted Starting Materials:

    • 2-Amino-5-fluorophenol

    • N-(2-chloroethyl)morpholine (or its corresponding alcohol, N-(2-hydroxyethyl)morpholine)

  • Inorganic Salts: Residual base (e.g., K₂CO₃, NaH) and the resulting halide salt (e.g., KCl, NaCl).

  • Byproducts from Side Reactions:

    • O-Alkylation vs. N-Alkylation: While O-alkylation is desired, some N-alkylation of the aniline may occur.

    • Elimination Products: The basic conditions can promote E2 elimination of the alkyl halide, leading to the formation of N-vinylmorpholine.

  • Degradation Products: Anilines, particularly fluoroanilines, are susceptible to oxidation, which can lead to discoloration (turning from a pale yellow to brown or black) and the formation of polymeric impurities.[1]

II. Initial Assessment of Purity: The Role of TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of your crude product's purity and for monitoring the progress of purification.

Troubleshooting TLC Analysis
Observed Issue Potential Cause Troubleshooting Steps
Product is a streak, not a spot. The compound is too polar for the solvent system and/or is interacting strongly with the acidic silica gel.1. Increase the polarity of the mobile phase gradually. 2. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia solution) to the mobile phase to suppress the interaction with silica.[2]
Poor separation of spots. The solvent system does not provide adequate resolution.1. Experiment with different solvent systems. Good starting points include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol. 2. Try a different stationary phase, such as alumina, which is available in basic, neutral, and acidic forms.
No spots are visible. The compound is not UV active, or the concentration is too low.1. Use a UV lamp (254 nm) for visualization, as the aromatic ring should make the compound UV active.[3] 2. If UV is ineffective, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing amines and ethers.[3] Other options include iodine vapor or specific amine-detecting stains like ninhydrin (though less effective for aromatic amines).[4][5]

III. Purification Strategy Workflow

The choice of purification method depends on the scale of your synthesis and the nature of the impurities. Below is a recommended workflow.

PurificationWorkflow Start Crude Product TLC TLC Analysis (e.g., EtOAc/Hexane + 1% TEA) Start->TLC Assess Purity LiquidLiquid Liquid-Liquid Extraction (Acid-Base Workup) TLC->LiquidLiquid Salts & Polar Impurities Present Column Column Chromatography (Silica or Alumina) LiquidLiquid->Column Non-polar Impurities Remain Recrystallization Recrystallization LiquidLiquid->Recrystallization High Purity Achieved Column->Recrystallization Further Polishing Final Pure Product Column->Final Recrystallization->Final

Sources

stability testing of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Handling of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. It addresses common questions and troubleshooting scenarios related to the compound's stability, storage, and handling, grounded in established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs) - General Storage & Handling

This section covers essential preliminary questions for ensuring the integrity of your starting material.

Question: What are the ideal long-term storage conditions for solid 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine?

Answer: For long-term storage, the solid compound should be kept in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C.[1] The container should be tightly sealed to protect against moisture and air.[2][3] The presence of a fluorinated aromatic system and an aniline moiety makes the compound susceptible to gradual degradation if exposed to heat, humidity, and light over extended periods.[4]

Question: My solid material has developed a slight yellow or brown tint upon storage. Is it still usable?

Answer: A color change is a primary indicator of degradation. The phenylamine (aniline) functional group is particularly susceptible to oxidation, which can form colored impurities.[5] While a slight tint may not significantly impact purity for some initial experiments, it is crucial to re-analyze the material for purity (e.g., by HPLC) before use in any sensitive application. For cGMP or late-stage development work, any material showing a visible color change should be considered suspect and likely quarantined until its quality is re-established.

Question: Is this compound sensitive to light?

Answer: Yes, compounds containing aromatic amine and ether linkages can be photosensitive.[5][6] Light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to degradation.[2][4] All weighing and handling operations should be performed under subdued light. For storage, always use opaque or amber-colored vials to minimize light exposure.[2]

Question: What solvents are recommended for preparing stock solutions, and how should they be stored?

Answer: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for creating high-concentration stock solutions. For aqueous experimental buffers, solubility should be determined on a case-by-case basis. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Even at low temperatures, degradation can occur in solution over time. We recommend using freshly prepared dilutions for all critical experiments.

Section 2: Troubleshooting Guide - Investigating Stability Issues

This section addresses specific experimental problems and provides a logical framework for their resolution.

Question: I'm observing new, small peaks in my HPLC chromatogram after storing my compound in an aqueous buffer at pH 7.4 for 24 hours at room temperature. What could be happening?

Answer: The appearance of new peaks indicates degradation. Given the structure of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, the most probable cause is oxidation. The aromatic amine is susceptible to oxidation, and the tertiary amine of the morpholine ring can be oxidized to an N-oxide.[5]

Troubleshooting Steps:

  • De-gas your buffer: Dissolved oxygen in aqueous media can accelerate oxidative degradation.[5] Prepare buffers with de-gassed solvents and consider blanketing your solution with an inert gas like nitrogen or argon.[2]

  • Add an antioxidant: For formulation development, the inclusion of a suitable antioxidant may be necessary to improve stability.

  • Control for metal ions: Trace metal ion contaminants in buffers can catalyze oxidation. Using high-purity water and chelating agents like EDTA can mitigate this effect.

  • Characterize degradants: Use LC-MS to obtain the mass of the impurity peaks. An increase of 16 atomic mass units (AMU) relative to the parent compound is a strong indicator of N-oxide formation or hydroxylation on the aromatic ring.

Question: My assay value is dropping significantly in an accelerated stability study (e.g., 40°C / 75% RH). What are the likely degradation pathways?

Answer: High temperature and high humidity create aggressive conditions that can promote multiple degradation pathways.

  • Oxidation: As mentioned, this is a primary concern. Elevated temperatures accelerate the rate of oxidative reactions.

  • Hydrolysis: While the ether linkage is generally stable, extreme conditions or the presence of catalytic impurities could promote hydrolysis, though this is less likely than oxidation. Hydrolysis would cleave the ethoxy side chain from the phenylamine core.

  • Physical Changes: High humidity can lead to deliquescence or changes in the solid-state form (polymorphism) of the material, which can in turn affect its chemical stability.[7]

A systematic forced degradation study is the definitive way to identify these pathways.

Question: How do I prove my analytical method is "stability-indicating?"

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8] The key requirement is that all degradation product peaks must be fully resolved from the main API peak and from each other in the chromatogram.

To validate your method, you must perform a forced degradation study.[9] You will analyze samples stressed under various conditions (acid, base, oxidation, heat, light). The resulting chromatograms must demonstrate that the new peaks formed do not co-elute with the parent compound. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure under all stress conditions.

Section 3: Key Protocols & Methodologies

These protocols provide a starting point for conducting robust stability assessments in accordance with industry standards.

Protocol 1: ICH-Compliant Stability Study Setup

This protocol outlines the standard conditions for long-term and accelerated stability testing as recommended by the International Council for Harmonisation (ICH).[8][10]

Objective: To evaluate the stability of the drug substance under conditions representative of real-world storage and shipping.

Methodology:

  • Batch Selection: Use at least one representative batch of the drug substance.[6]

  • Container Closure System: Store the substance in a container that is the same as or simulates the proposed packaging.

  • Storage Conditions: Place samples in calibrated stability chambers set to the conditions outlined in the table below.

  • Testing Frequency: Pull samples at specified time points and analyze them for assay, purity, appearance, and other relevant quality attributes.

  • Analysis: Use a validated stability-indicating analytical method (e.g., HPLC-UV).

Table 1: Standard ICH Storage Conditions for Stability Testing [11]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Protocol 2: Forced Degradation (Stress Testing) Workflow

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.[9] This is critical for developing a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). Also, place a sample of the solid material for thermal and photolytic stress.

  • Application of Stress: Expose the samples to the conditions detailed in the workflow diagram below. The goal is to achieve 5-20% degradation of the parent compound.[7] This may require optimizing exposure time or reagent concentration.

  • Neutralization: For acid- and base-stressed samples, neutralize them before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control (T=0), by a suitable analytical method like LC-MS. This allows for the separation of degradants and their preliminary identification by mass.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidative Oxidation (e.g., 3% H2O2, RT) API->Oxidative Thermal Thermal (e.g., 80°C, Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC (Assay & Purity) Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS Characterize Peaks

Caption: Workflow for a forced degradation study.

Section 4: Data Interpretation & Hypothetical Example

After conducting stability studies, the data must be compiled and analyzed to establish a re-test period or shelf life.

Table 2: Example Stability Data Summary for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine under Accelerated Conditions (40°C / 75% RH)

Time Point (Months)AppearanceAssay (%)Purity by HPLC (%)Major Degradant 1 (%)Major Degradant 2 (N-Oxide) (%)Total Degradants (%)
0 White Powder100.199.85< 0.05< 0.050.15
1 Off-white Powder99.299.100.250.450.90
3 Light Yellow Powder97.597.350.651.102.65
6 Yellow Powder95.194.901.202.555.10

Interpretation of Example Data: The data shows a clear trend of degradation under accelerated conditions.

  • The appearance changes from white to yellow, consistent with oxidative degradation of the aniline moiety.

  • The assay value decreases by approximately 5% over 6 months, which is considered a "significant change" under ICH guidelines.[12]

  • Purity decreases, with a corresponding increase in total degradation products. The formation of the N-oxide (confirmed by mass spectrometry) is a major degradation pathway.

This information is critical for identifying storage hazards, developing a stable formulation, and setting appropriate specifications for the final product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • ICH guidelines for stability studies. Slideshare. Available from: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Procyon Group. Available from: [Link]

  • How to store fluorinated pharmaceutical intermediates properly? Procyon Group. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Available from: [Link]

  • Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides. Journal of Chemical Information and Modeling. Available from: [Link]

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Procyon Group. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available from: [Link]

  • Overview on PFAS analytical methods. NORMAN Network. Available from: [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology. Available from: [Link]

Sources

addressing poor cell permeability of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

A8: While DMSO is an excellent solvent, using it at concentrations above 1% can compromise membrane integrity, making cells leaky and affecting the function of membrane proteins like efflux transporters. [26]It is recommended to keep the final DMSO concentration at or below 0.5% in cellular assays to ensure the observed effects are due to your compound and not the solvent. Always run a solvent tolerance test to confirm your chosen DMSO concentration does not impact your assay results. [26]

References

  • Role of P-glycoprotein in drug disposition. PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. ResearchGate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications.
  • Prodrugs for Amines. PMC.
  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
  • Prodrugs for amines. PubMed.
  • Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. ACS Omega.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Amino Acids in the Development of Prodrugs. PMC.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
  • Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
  • Caco-2 Permeability Assay. Evotec.
  • Caco2 assay protocol. Unknown Source.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate.
  • caco-2 cell permeability assay for intestinal absorption .pptx. SlideShare.
  • Medicinal chemistry of amine prodrugs. Semantic Scholar.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
  • Why aren't my Caco-2 cells growing?. ResearchGate.
  • 213 questions with answers in CACO 2 CELLS. ResearchGate.
  • 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. Tetrahedron.
  • Technical Support Center: H-Gly-Gly-Sar-OH Caco-2 Assay Reproducibility. Benchchem.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.

Technical Support Center: Resolving Inconsistencies in Bioassay Results with 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistencies in bioassay results when working with 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. As a Senior Application Scientist, my goal is to provide you with a structured, in-depth troubleshooting framework that is grounded in scientific principles and field-proven insights. This guide will help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My assay results with 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine are highly variable between experiments. What are the most common initial checks I should perform?

A1: Variability in bioassay results can often be traced back to fundamental experimental parameters. Before delving into more complex biological explanations, it is crucial to ensure consistency in your basic lab practices.[1] Start by verifying the following:

  • Reagent Stability and Storage: Confirm that all reagents, including the compound, are stored at the recommended temperatures and have not expired.[1]

  • Assay Temperature: Ensure all assay components (except enzymes, which should be kept on ice) are equilibrated to the specified assay temperature before use.[1]

  • Pipetting Accuracy: Inconsistent pipetting is a major source of variability. Calibrate your pipettes regularly and use consistent technique for all additions.[1]

  • Cell Health and Passage Number: Use cells that are in a consistent growth phase and within a defined low passage number range to minimize phenotypic drift.

Q2: I am observing a decrease in signal in my cell-based assay, which I am interpreting as cytotoxicity. Could there be other explanations?

A2: While cytotoxicity is a possible explanation, a decrease in signal can also be an artifact of the assay technology itself. Compounds with structures similar to 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine can interfere with assay readouts.[2][3] Consider these possibilities:

  • Fluorescence Interference: If you are using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths of your reporter, leading to quenching or an artificially high background.

  • Luciferase Inhibition: In reporter assays using luciferase, the compound may directly inhibit the enzyme, mimicking a biological effect on the reporter gene.[2][3]

  • Precipitation: At higher concentrations, the compound may precipitate out of solution in your culture media, which can affect cell health and interfere with optical readings.

Q3: What is the significance of the morpholino group in 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in the context of cell-based assays?

A3: The morpholino moiety is a key structural feature that can influence the compound's biological activity and potential for off-target effects. While morpholinos are widely used in antisense oligonucleotides, small molecules containing this group can also have unintended biological consequences.[4][5] A critical consideration is the potential for morpholino-containing compounds to induce non-specific cellular stress responses, which can lead to apoptosis.[4][5] This is a crucial point to consider when interpreting assay results, particularly if you observe unexpected cell death or changes in cell proliferation.

Comprehensive Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving inconsistencies in your bioassay results.

Part 1: Initial Assay Validation and Controls

The first step in troubleshooting is to rule out basic experimental error.

Workflow for Initial Validation:

start Start: Inconsistent Results reagent_check Check Reagent Stability and Storage Conditions start->reagent_check temp_check Verify Assay Temperature Equilibration reagent_check->temp_check pipette_check Assess Pipetting Accuracy and Consistency temp_check->pipette_check cell_check Confirm Cell Health and Passage Number pipette_check->cell_check positive_control Run Positive and Negative Controls cell_check->positive_control standard_curve Generate a Standard Curve for the Assay positive_control->standard_curve end Proceed to Advanced Troubleshooting standard_curve->end

Caption: Initial validation workflow.

Detailed Steps:

  • Reagent Verification:

    • Action: Prepare fresh dilutions of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine from a new stock solution.

    • Rationale: This will rule out degradation or contamination of your working solutions.

  • Instrument and Plate Reader Settings:

    • Action: Double-check the wavelength settings on your plate reader and ensure you are using the correct type of microplate (e.g., black plates for fluorescence, white plates for luminescence).[1]

    • Rationale: Incorrect settings are a common source of error that can lead to no signal or highly variable signals.[1]

  • Control Experiments:

    • Action: Run your assay with vehicle-only controls, a known positive control for your assay, and a known negative control.

    • Rationale: This will help you determine if the issue is specific to your test compound or a more general problem with the assay itself.

Part 2: Investigating Assay Interference

If your initial checks do not resolve the inconsistencies, the next step is to investigate potential artifacts caused by the compound interacting with the assay technology.

Summary of Potential Assay Interferences and Diagnostic Assays:

Interference TypePotential CauseRecommended Diagnostic Assay
Fluorescence Compound absorbs light at the excitation or emission wavelength of the fluorophore.Run the compound in a cell-free assay buffer and measure fluorescence at the assay wavelengths.
Luciferase Inhibition Compound directly binds to and inhibits the luciferase enzyme.Perform a cell-free luciferase activity assay with purified luciferase enzyme and your compound.
Compound Precipitation Compound solubility is exceeded in the assay media.Visually inspect the wells under a microscope for precipitates. Measure absorbance at 600 nm to detect turbidity.
Part 3: Probing for Off-Target Cellular Effects

Given the presence of a morpholino group, it is prudent to investigate the possibility of off-target cellular effects, particularly the induction of apoptosis.[4][5]

Potential Off-Target Mechanism:

compound 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine stress Cellular Stress (Off-Target Effect) compound->stress p53 Tp53 Activation stress->p53 apoptosis Apoptosis p53->apoptosis assay_readout Inconsistent Assay Readout apoptosis->assay_readout

Caption: Potential off-target signaling pathway.

Experimental Protocols to Investigate Off-Target Effects:

1. Cytotoxicity Assay:

  • Objective: To determine if the compound is causing cell death.

  • Methodology:

    • Plate cells at a consistent density in a 96-well plate.

    • Treat cells with a dose-response of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine for the same duration as your primary assay.

    • Use a commercially available cytotoxicity assay (e.g., LDH release assay or a live/dead cell stain) to quantify cell viability.

  • Interpretation: A dose-dependent increase in cytotoxicity suggests that the observed effects in your primary assay may be due to cell death rather than a specific on-target effect.

2. Apoptosis Assay:

  • Objective: To specifically measure if the compound is inducing apoptosis.

  • Methodology:

    • Treat cells with the compound as described above.

    • Use a caspase-3/7 activity assay or an Annexin V staining assay to detect apoptotic cells.

  • Interpretation: An increase in caspase activity or Annexin V staining would indicate that the compound is inducing an apoptotic pathway. This could be an off-target effect mediated by cellular stress pathways, such as the activation of Tp53.[4][5]

3. p53 Activation Assay:

  • Objective: To determine if the Tp53 pathway is being activated, which is a known off-target effect of some morpholino-containing compounds.[4][5]

  • Methodology:

    • Treat cells with the compound.

    • Lyse the cells and perform a Western blot to detect the levels of total and phosphorylated p53.

    • Alternatively, use a reporter cell line with a p53-responsive element driving the expression of a reporter gene.

  • Interpretation: An increase in phosphorylated p53 or reporter gene expression would strongly suggest that the compound is activating the p53 pathway, which could be responsible for the observed apoptotic phenotype.

By systematically working through these troubleshooting steps, you can identify the source of the inconsistencies in your bioassay results and develop a more robust experimental plan. This approach will enable you to distinguish between true on-target effects and potential experimental artifacts or off-target biology, ultimately leading to more reliable and reproducible data.

References

  • Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. National Institutes of Health. [Link]

  • Troubleshooting | BioAssay Systems. BioAssay Systems. [Link]

  • Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. ResearchGate. [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Institutes of Health. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health. [Link]

  • Nuisance compounds in cellular assays. National Institutes of Health. [Link]

Sources

Technical Support Center: Scaling Up the Production of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for robust and efficient production.

I. Introduction to the Synthesis

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a key intermediate in the synthesis of several pharmacologically active molecules, including the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The synthesis of this compound typically involves a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

The primary synthetic route involves the reaction of 5-fluoro-2-nitrophenol with 4-(2-chloroethyl)morpholine, followed by the reduction of the nitro group to an amine. Understanding the nuances of this process is critical for successful scale-up.

Synthetic Pathway Overview

Synthesis_Overview A 5-Fluoro-2-nitrophenol C Intermediate: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]-1-nitrobenzene A->C Williamson Ether Synthesis (Base, Solvent) B 4-(2-Chloroethyl)morpholine B->C D Final Product: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine C->D Nitro Group Reduction (e.g., Fe/AcOH or Catalytic Hydrogenation)

Validation & Comparative

comparing the efficacy of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An examination of structurally related compounds to infer the potential efficacy of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a novel chemical entity.

Introduction

In the dynamic field of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. The compound 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine represents a unique combination of structural motifs: a fluorinated phenylamine core, an ethoxy linker, and a terminal morpholine ring. While direct experimental data for this specific compound is not publicly available, a comparative analysis of structurally similar molecules can provide valuable insights into its potential biological activity and efficacy. This guide will delve into the known biological effects of related phenylamine derivatives, offering a framework for understanding the potential therapeutic applications and performance of this novel compound. By examining the individual contributions of its core components and comparing them to established molecules, we can construct a scientifically grounded hypothesis regarding its likely mechanism of action and efficacy.

Deconstructing the Core Components: A Gateway to Understanding Function

The structure of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine suggests potential interactions with various biological targets. To understand these possibilities, we will dissect the molecule into its key functional components and review the known activities of compounds containing these motifs.

1. The Fluorinated Phenylamine Core: The presence of a fluorine atom on the phenylamine ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially influencing its interaction with target proteins. The position of the fluorine atom is critical and can significantly impact the compound's biological activity.

2. The Morpholinyl-Ethoxy Moiety: The morpholine group is a versatile heterocycle frequently found in bioactive compounds, often contributing to improved aqueous solubility and favorable pharmacokinetic properties. The ethoxy linker provides flexibility, allowing the morpholine ring to orient itself optimally within a binding pocket. This entire side chain can play a crucial role in target recognition and binding. For instance, derivatives of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide have been synthesized and show antimicrobial activity.[1]

Comparative Analysis with Structurally Similar Compounds

While data on the target compound is absent, we can draw parallels with known molecules that share one or more of its key structural features. The following sections will compare the biological activities of these related compounds.

Compounds with Fluoro-Phenylamine Scaffolds

A variety of fluorinated phenylamine derivatives have been investigated for diverse therapeutic applications. For example, fluorinated phenylalanines are components of several drugs, including the anticancer agent melflufen and the antidiabetic drug sitagliptin, highlighting the importance of fluorine in modulating biological activity.[2]

Compounds Featuring the Morpholinoethoxy Side Chain

The morpholinoethoxy group is a common feature in a range of biologically active molecules. Its presence often confers desirable pharmacokinetic properties and can be critical for target engagement. For example, N-[2-Fluoro-5-({9-[2-(Morpholin-4-Yl)ethoxy]-11-Oxo-6,11-Dihydrodibenzo[b,E]oxepin-3-Yl}amino)phenyl]benzamide is a complex molecule that incorporates this side chain and has been cataloged in chemical databases, suggesting its relevance in medicinal chemistry research.[3]

A simplified analog, 4-(2-Morpholinoethoxy)aniline, is commercially available for research purposes, indicating its utility as a building block in the synthesis of more complex molecules.[4]

Postulated Biological Activity and Efficacy

Based on the analysis of its structural components and comparison with related compounds, we can hypothesize the potential biological activities of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. The combination of the fluorinated phenylamine core with the morpholinoethoxy side chain suggests that this compound could exhibit a range of activities, including but not limited to:

  • Anticancer Properties: The fluorine substitution is a known feature in some anticancer agents.[2]

  • Antimicrobial Effects: The morpholinoethoxy moiety has been associated with antimicrobial activity.[1]

  • Kinase Inhibition: Many kinase inhibitors feature substituted aniline cores and heterocyclic side chains.

To ascertain the actual efficacy of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a systematic experimental evaluation is necessary. The following section outlines a potential workflow for such an investigation.

Proposed Experimental Workflow for Efficacy Determination

A comprehensive assessment of the compound's efficacy would involve a multi-step process, beginning with in vitro assays and progressing to in vivo models if promising activity is observed.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment A Compound Synthesis and Characterization B Primary Target Screening (e.g., Kinase Panel) A->B C Cell-Based Assays (e.g., Proliferation, Viability) B->C D Secondary Assays (e.g., Apoptosis, Cell Cycle) C->D E Pharmacokinetic Studies (ADME) D->E Lead Candidate Selection F Animal Model of Disease (e.g., Xenograft) E->F G Efficacy and Toxicity Evaluation F->G

Caption: Proposed workflow for evaluating the efficacy of a novel compound.

Data Summary and Future Directions

The table below summarizes the information gathered on compounds structurally related to 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Compound/MoietyKey Structural Feature(s)Known/Potential Biological ActivityReference
Fluorinated PhenylalaninesFluoro-phenylalanineAnticancer, Antidiabetic[2]
2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide derivativesMorpholinoethoxy-phenylAntimicrobial[1]
N-[2-Fluoro-5-({9-[2-(Morpholin-4-Yl)ethoxy]-11-Oxo-6,11-Dihydrodibenzo[b,E]oxepin-3-Yl}amino)phenyl]benzamideFluoro-phenylamine, MorpholinoethoxyCataloged for research[3]
4-(2-Morpholinoethoxy)anilineMorpholinoethoxy-anilineChemical building block[4]

References

  • PubChem. 2-Fluoro-4-(morpholin-4-yl)aniline. [Link]

  • PubChem. N-[2-Fluoro-5-({9-[2-(Morpholin-4-Yl)ethoxy]-11-Oxo-6,11-Dihydrodibenzo[b,E]oxepin-3-Yl}amino)phenyl]benzamide. [Link]

  • PubMed. Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. [Link]

  • Indian Academy of Sciences. Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. [Link]

  • PubChem. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]

  • ResearchGate. Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. [Link]

  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Phenylamine. [Link]

  • The Journal of Organic Chemistry. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. [Link]

  • Google Patents. Preparation method of 2-amino-5-fluoroacetophenone.
  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • PubChem. 5-Ethoxy-2-fluoroaniline. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

  • CP Lab Safety. 4-(2-Morpholinoethoxy)aniline, 5g, Each. [Link]

  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Kinase Cross-Reactivity Profile of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. Understanding the cross-reactivity profile of a novel compound across the human kinome is critical for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying potential off-target liabilities. This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel investigational compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (hereafter referred to as Compound X). As there is no publicly available data on this specific molecule, this document will serve as a practical guide, outlining the experimental workflow and data interpretation necessary to establish its kinase interaction profile. We will present a hypothetical cross-reactivity dataset for Compound X and compare it against the well-characterized kinase inhibitors, Gefitinib and Vandetanib, to illustrate the principles of comparative analysis in kinase drug discovery.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a common driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of truly selective kinase inhibitors.

A thorough understanding of a compound's kinase selectivity is paramount for several reasons:

  • Target Validation: Confirming that a compound potently inhibits the intended target kinase.

  • Off-Target Effects: Identifying unintended kinase interactions that could lead to toxicity or unexpected pharmacological effects.

  • Polypharmacology: Uncovering interactions with multiple kinases that may contribute to a desirable therapeutic effect.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.

This guide will use the novel molecule, Compound X , as a case study to demonstrate a robust strategy for kinase selectivity profiling.

Experimental Strategy: A Tiered Approach to Kinase Profiling

A comprehensive assessment of kinase selectivity typically employs a multi-tiered approach, starting with broad screening and progressing to more focused and biologically relevant assays.

Tier 1: Broad Kinome Screening

The initial step involves screening the compound against a large, representative panel of kinases to obtain a global view of its selectivity. The radiometric activity assay is considered the gold standard for this purpose due to its direct measurement of kinase activity and broad applicability.

Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

  • Compound Preparation: Compound X, along with comparator compounds (Gefitinib, Vandetanib), are serially diluted in DMSO to create a concentration range for IC50 determination.

  • Reaction Setup: The kinase, substrate, cofactors, and radioisotope-labeled ATP (³³P-γ-ATP) are combined in a microtiter plate.

  • Incubation: The test compounds are added to the reaction mixture and incubated at a controlled temperature to allow for the kinase reaction to proceed.

  • Detection: The reaction mixtures are spotted onto filter papers, which capture the radiolabeled phosphorylated substrate. Unreacted ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Diagram of the Radiometric Kinase Assay Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Compound Dilution (Compound X, Gefitinib, Vandetanib) Incubation Incubation (Kinase Reaction) Compound->Incubation Kinase_Mix Kinase Reaction Mix (Kinase, Substrate, ³³P-γ-ATP) Kinase_Mix->Incubation Spotting Spotting on Filter Paper Incubation->Spotting Washing Washing Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination Counting->Analysis

Caption: Workflow for a radiometric kinase assay.

Tier 2: Cellular Target Engagement and Functional Assays

While biochemical assays are excellent for initial screening, it is crucial to validate these findings in a cellular context.[3] Cellular assays can confirm that the compound can penetrate the cell membrane, engage its target, and exert a functional effect.

Experimental Protocol: Cellular Phosphorylation Assay

  • Cell Culture: Select a cell line that expresses the target kinase(s) of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Detection: Use a phospho-specific antibody to detect the phosphorylation status of the kinase's substrate via methods like Western blotting or ELISA.[4]

  • Data Analysis: Quantify the decrease in substrate phosphorylation as a function of compound concentration to determine the cellular IC50.

Diagram of the Cellular Phosphorylation Assay Workflow:

G cluster_cell_culture Cellular Phase cluster_analysis Analysis Phase Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Detection Detection of Phosphorylation (e.g., Western Blot, ELISA) Cell_Lysis->Detection Data_Analysis Cellular IC50 Determination Detection->Data_Analysis

Caption: Workflow for a cellular phosphorylation assay.

Results: A Hypothetical Comparative Analysis

To illustrate the output of a kinase profiling study, we present a hypothetical dataset for Compound X alongside the known selectivity profiles of Gefitinib and Vandetanib.

Table 1: Biochemical Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound X (Hypothetical IC50, nM)Gefitinib (IC50, nM)Vandetanib (IC50, nM)
Primary Targets
EGFR533[5]500[6][7]
VEGFR2>10,000>10,00040[6][7]
RET>10,000>10,000130[6]
Selected Off-Targets
ABL1500>10,000>10,000
SRC250>10,000>10,000
LCK1,000>10,000>10,000
PDGFRβ>10,000>10,0001,100[7]
c-Kit>10,000>10,0003,600[7]

Table 2: Cellular Activity Profile (IC50 in nM)

AssayCompound X (Hypothetical IC50, nM)Gefitinib (IC50, nM)Vandetanib (IC50, nM)
EGFR Phosphorylation (A431 cells)50150170[6]
VEGFR2 Phosphorylation (HUVEC cells)>10,000>10,00060[6]
Cell Proliferation (A431 cells)100200300

Discussion and Interpretation

The hypothetical data presented for Compound X suggests a potent and selective inhibitor of EGFR.

  • Potency and Selectivity: In the biochemical assay, Compound X demonstrates a low nanomolar IC50 for EGFR, with significantly less activity against a panel of other kinases. This indicates a high degree of selectivity for EGFR over the other kinases tested. In comparison, Gefitinib is also a selective EGFR inhibitor, while Vandetanib is a multi-kinase inhibitor with potent activity against VEGFR2 and RET in addition to EGFR.[8][9][10]

  • Cellular Activity: The cellular phosphorylation assay confirms that Compound X can inhibit EGFR signaling in a cellular context, albeit at a slightly higher concentration than in the biochemical assay. This difference is expected and can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations. The cell proliferation data further supports the on-target effect of Compound X in an EGFR-dependent cell line.

  • Potential Off-Target Activities: The hypothetical data also reveals some modest off-target activity of Compound X against the SRC family kinases ABL1 and SRC. While the IC50 values are significantly higher than for EGFR, these interactions should be further investigated to understand their potential biological consequences.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound X CompoundX->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound X.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the kinase cross-reactivity profile of a novel compound, using "5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine" (Compound X) as a working example. By employing a tiered approach of biochemical screening followed by cellular validation, researchers can build a detailed understanding of a compound's selectivity and on-target activity. The hypothetical comparative analysis with established inhibitors like Gefitinib and Vandetanib highlights how such data can be used to position a new compound within the existing landscape of kinase inhibitors. This systematic approach to kinase profiling is essential for advancing promising new molecules through the drug discovery pipeline.

References

  • Taylor & Francis. (n.d.). Vandetanib – Knowledge and References. Retrieved from [Link]

  • Fallahi, P., et al. (2013). Selective use of vandetanib in the treatment of thyroid cancer. PMC. Retrieved from [Link]

  • Capdevila, J., et al. (2011). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Assay Depot, Inc. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. PubMed. Retrieved from [Link]

  • Daub, H., et al. (2005). Cellular Targets of Gefitinib. AACR Journals. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethoxy-2-fluoroaniline. Retrieved from [Link]

  • Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][8][9]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Phenylamine. Retrieved from [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. Retrieved from [Link]

  • Journal of the American Medical Association. (n.d.). Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

Sources

comparative analysis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic introduction of fluorine into a molecular scaffold is a widely employed tactic to enhance drug-like properties. This guide presents a comparative analysis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and its non-fluorinated analog, 2-[2-(4-morpholinyl)ethoxy]phenylamine. By examining their physicochemical properties, metabolic stability, and potential biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced effects of fluorination. This analysis will delve into the theoretical underpinnings and provide a framework for experimental validation, thereby offering actionable insights for rational drug design.

Introduction: The Rationale for Fluorination

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's electronic and conformational landscape. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow for isosteric replacement that can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity.[1] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] This often translates to a longer in vivo half-life and improved bioavailability. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can be critical for target engagement and solubility.[2]

This guide will use 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and its parent compound as a case study to illustrate these principles. While these specific molecules are often utilized as intermediates in the synthesis of more complex bioactive agents, their direct comparison offers a clear and instructive example of the strategic value of fluorination.

Comparative Physicochemical Properties

The introduction of a single fluorine atom induces subtle yet significant shifts in the physicochemical profile of the molecule. These changes are foundational to the anticipated differences in their biological behavior.

Property2-[2-(4-morpholinyl)ethoxy]phenylamine5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamineScientific Rationale
Molecular Weight 236.31 g/mol 254.30 g/mol Addition of a fluorine atom.
Predicted LogP ~2.1~2.3Increased lipophilicity due to the fluorine atom.[1]
Predicted pKa (Aniline) ~4.6~3.9The strong electron-withdrawing effect of fluorine reduces the basicity of the aniline nitrogen.[2][4]

Expert Insights: The modest increase in LogP suggests that the fluorinated analog may exhibit enhanced membrane permeability, a desirable trait for oral absorption and cellular uptake. However, the more impactful change is the predicted decrease in the pKa of the aniline moiety. A lower pKa means the aniline will be less protonated at physiological pH (7.4). This can have a dual effect: it may decrease aqueous solubility but could also enhance passive diffusion across biological membranes. Crucially, this alteration in basicity can significantly impact interactions with a biological target, especially if the aniline nitrogen acts as a hydrogen bond donor.

Experimental Design for Comparative Profiling

To empirically validate the predicted differences, a structured experimental workflow is essential. This workflow is designed to provide a head-to-head comparison of the key drug-like attributes of the two analogs.

Experimental Workflow Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Drug_F Fluorinated Analog (Higher LogP) Target Intracellular Target (e.g., Kinase) Drug_F->Target Higher Intracellular Conc. Leads to Greater Inhibition Drug_NF Non-Fluorinated Analog (Lower LogP) Drug_NF->Target Lower Intracellular Conc. Leads to Lesser Inhibition Effect Downstream Effect (e.g., Inhibition of Proliferation) Target->Effect Signaling

Caption: Fluorination's impact on permeability can lead to higher intracellular concentrations and enhanced target engagement.

Expert Discussion: As depicted, the enhanced lipophilicity and potentially superior membrane permeability of the fluorinated analog can lead to a higher steady-state intracellular concentration. This would result in greater target occupancy and, consequently, more potent inhibition of the downstream signaling pathway in a cellular context. This illustrates a critical concept in drug discovery: optimizing for whole-cell activity often involves fine-tuning physicochemical properties, not just enzymatic potency.

Conclusion

The comparative analysis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and its non-fluorinated counterpart serves as a compelling illustration of the power of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom is predicted to significantly enhance metabolic stability by blocking a key metabolic liability. Concurrently, it subtly modulates lipophilicity and basicity, which can have profound, positive effects on membrane permeability and cellular activity. The experimental framework provided herein offers a robust and logical approach to validating these anticipated benefits. For researchers in drug discovery, understanding and applying these principles are paramount to the successful optimization of lead compounds into viable clinical candidates.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Lu, Y., et al. (2019). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 24(23), 4344. [Link]

Sources

A Researcher's Guide to Validating the Specificity of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Specificity

In the landscape of targeted drug discovery, small molecule kinase inhibitors have revolutionized therapeutic strategies, particularly in oncology. However, the high degree of structural homology across the human kinome presents a significant challenge: off-target effects. A lack of inhibitor specificity can lead to unforeseen toxicity, convoluted mechanistic interpretations, and clinical trial failures. Therefore, rigorous, multi-tiered validation of a compound's specificity is not just a perfunctory step but the very foundation of its translational potential.

This guide provides an in-depth, experience-driven framework for validating the cellular specificity of a novel compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine . The structure of this molecule, particularly the morpholine moiety, is a well-established pharmacophore in inhibitors targeting the Phosphoinositide 3-kinase (PI3K) family.[1]

Working Hypothesis: Based on its chemical scaffold, we will operate under the assumption that this compound (herein designated Cmpd-5F ) is a putative inhibitor of the PI3K/Akt signaling pathway.[2][3][4] The following experimental workflow is designed to first, confirm its primary intracellular target(s) and second, to comprehensively profile its selectivity across the broader kinome and assess its general cytotoxic liabilities.

The Validation Workflow: A Multi-Pronged Approach

A single assay is never sufficient to declare a compound "specific." True confidence is built by layering orthogonal methodologies that probe the compound-target interaction from different angles: from broad, cell-free binding to direct target engagement in a live cellular environment and finally to downstream functional consequences.

G cluster_0 Phase 1: Broad Profiling (In Vitro) cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional & Phenotypic Confirmation a Compound Synthesis & QC (Cmpd-5F) b KINOMEscan®: Broad Kinase Binding Panel (400+ Kinases) a->b Identify primary hits & potent off-targets c NanoBRET™ Assay: Direct target binding in live cells b->c Select top candidates (e.g., PI3Kα, PI3Kδ) d CETSA®: Confirm target stabilization in live cells c->d Orthogonal validation e Western Blot: Measure p-Akt/p-S6 inhibition d->e Confirm functional consequence of target engagement f Cytotoxicity Assay: Assess general toxicity (e.g., MTT/LDH) e->f De-risk for non-specific cell death g Phenotypic Screen: Compare to known inhibitors f->g Profile cellular fingerprint

Figure 1: A tiered workflow for validating kinase inhibitor specificity.

Phase 1: Establishing the Kinome-Wide Binding Profile

Rationale: Before investing in complex cellular assays, it is crucial to obtain a broad, unbiased view of the compound's binding affinities across a large panel of kinases. This initial screen helps identify the most likely primary target(s) and flags potential off-targets early in the process.

Experiment 1: Broad Kinome Profiling with KINOMEscan®

The KINOMEscan® platform is a competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary, ATP-site-directed ligand from a panel of over 480 kinases.[5][6][7] This approach is powerful because it measures direct physical binding and is independent of enzymatic activity, thus avoiding complications from varying substrate efficiencies or the need for specific antibodies.[8][9]

Protocol Outline: KINOMEscan® Profiling

  • Compound Submission: Provide Cmpd-5F at a stock concentration of 10 mM in DMSO.

  • Primary Screen: The compound is first screened at a high concentration (e.g., 10 µM) against the full kinase panel.[9] The results are reported as '% Control', where a lower percentage indicates stronger binding.

  • Kd Determination: For kinases showing significant binding (e.g., <10% of control), a full dose-response curve is generated to determine the dissociation constant (Kd), a direct measure of binding affinity.

  • Data Analysis: Results are often visualized as a "tree-spot" diagram, mapping binding interactions across the human kinome tree, providing an intuitive visual representation of selectivity.

Data Interpretation & Comparison:

The primary goal is to identify a small number of kinases with high affinity (low Kd) for Cmpd-5F. For our hypothesis, we would expect to see strong binding to one or more PI3K isoforms.

CompoundPrimary Target (Kd, nM)Off-Target Example 1 (Kd, nM)Off-Target Example 2 (Kd, nM)Selectivity Score (S10)¹
Cmpd-5F (Hypothetical) PI3Kα (15) DNA-PK (150) mTOR (450) 0.02
Pictilisib (GDC-0941)PI3Kα (19)DNA-PK (78)CK2A1 (>10,000)0.03
WortmanninPI3Kα (2.2)PLK1 (6.8)PIP4K2B (22)0.45
¹Selectivity Score (S10) at 1 µM: The number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Phase 2: Validating Target Engagement in a Cellular Context

Rationale: An in vitro binding affinity does not guarantee that a compound will engage its target inside a cell. Cell permeability, efflux pump activity, and intracellular ATP concentrations can all influence a compound's effective potency.[10] Therefore, it is essential to confirm target binding in a live-cell environment. We will use two orthogonal methods: NanoBRET™ for direct binding and CETSA® for target stabilization.

Experiment 2: Quantifying Intracellular Binding with NanoBRET™ Target Engagement

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific target protein in living cells.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently-labeled tracer that binds to the same target (the energy acceptor).[13][14] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[15]

G cluster_0 No Compound cluster_1 Compound Present NL NanoLuc T Target Protein NL->T Tr Tracer NL->Tr BRET Signal (High) T->Tr Binding NL2 NanoLuc T2 Target Protein NL2->T2 Tr2 Tracer NL2->Tr2 BRET Signal (Low/None) Cmpd Cmpd-5F T2->Cmpd Binding

Sources

Head-to-Head Comparison: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine vs. Gefitinib in the Context of EGFR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Drug Discovery

Introduction

In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of precision medicine. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC) and other epithelial tumors.[1][2][3][4] The pioneering drug in this class, Gefitinib (Iressa®), has set a benchmark for EGFR tyrosine kinase inhibitors (TKIs). This guide presents a comparative analysis of a novel compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, against the established clinical agent, Gefitinib.

While 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a novel molecule with limited publicly available data, its structural motifs—a fluorinated phenylamine core and a morpholinoethoxy side chain—are features found in numerous kinase inhibitors, suggesting a potential mechanism of action convergent with that of Gefitinib. This guide will, therefore, serve as a predictive and methodological framework for the preclinical evaluation of this new chemical entity, using Gefitinib as a comparator to contextualize its potential efficacy and to outline a rigorous experimental path for its characterization.

Molecular Structure and Rationale for Comparison

The rationale for comparing 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine with Gefitinib is rooted in their structural similarities, which suggest a shared pharmacophore for ATP-competitive kinase inhibition.

G cluster_0 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine cluster_1 Gefitinib (Iressa®) Novel_Compound Novel_Compound Gefitinib Gefitinib

Caption: Chemical structures of the novel compound and Gefitinib.

Gefitinib's structure is characterized by an anilinoquinazoline core, where the aniline moiety is substituted with chloro and fluoro groups, and the quinazoline ring bears a methoxy group and a morpholinopropoxy side chain.[1] These features enable it to bind to the ATP-binding pocket of the EGFR kinase domain.[3][5]

The novel compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, possesses a simpler 2-substituted phenylamine scaffold. The fluorine atom on the phenylamine ring may enhance binding affinity within the ATP pocket through favorable interactions. The morpholinoethoxy group is a common solubilizing moiety in kinase inhibitors and may also contribute to interactions with the solvent-exposed region of the kinase domain. The core phenylamine structure is a known hinge-binding motif in many kinase inhibitors.

Mechanism of Action: The EGFR Signaling Pathway

Gefitinib functions as a selective inhibitor of the EGFR tyrosine kinase.[3][6] Upon binding of its cognate ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which drive cell proliferation, survival, and metastasis.[7][8] Gefitinib competitively blocks the ATP-binding site of the EGFR kinase domain, thereby preventing this autophosphorylation and abrogating downstream signaling.[1][5]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation ADP ADP P_EGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT ATP ATP ATP->P_EGFR Gefitinib Gefitinib / Novel Compound Gefitinib->P_EGFR Inhibition Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Given its structural features, it is hypothesized that 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine will also act as an ATP-competitive inhibitor of EGFR kinase. The following sections outline the experimental plan to test this hypothesis and to quantitatively compare its performance against Gefitinib.

Comparative In Vitro Efficacy: An Experimental Blueprint

A rigorous head-to-head comparison requires a multi-faceted in vitro evaluation, progressing from biochemical assays to cell-based models.

Biochemical Kinase Assays: Potency and Selectivity

The initial step is to determine the direct inhibitory activity of the novel compound against purified EGFR kinase and to compare it with Gefitinib. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Biochemical Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Plate: - Kinase (EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - Serial dilutions of compounds Start->Prepare_Reagents Initiate_Reaction Initiate Reaction: Add ATP Prepare_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™, LanthaScreen™) Incubate->Stop_Reaction Measure_Signal Measure Luminescence/FRET Stop_Reaction->Measure_Signal Analyze_Data Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro biochemical kinase assay.

Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reagent Preparation : Prepare a stock solution of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and Gefitinib in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Plate Setup : In a 96-well plate, add the diluted compounds. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Master Mix : Prepare a master mix containing recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.[9][10] Add this mix to each well.

  • Kinase Reaction : Initiate the reaction by adding a solution of ATP. The final reaction volume is typically 25 µL. Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis : Measure luminescence using a plate reader. After subtracting background, plot the percent inhibition relative to the positive control against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression curve fit.

Expected Data and Comparative Analysis

The IC50 values for both compounds will be determined and compared. A lower IC50 value indicates greater potency. For reference, Gefitinib's IC50 against EGFR is in the low nanomolar range. To assess selectivity, the novel compound should also be screened against a panel of other kinases (e.g., other members of the ErbB family like HER2, and unrelated kinases) to determine its specificity for EGFR.

Cell-Based Assays: Cellular Potency and Phenotypic Effects

Demonstrating that the compound can inhibit EGFR within a cellular context and elicit a biological response is the next critical step.

a) Inhibition of EGFR Autophosphorylation (Western Blot)

This assay directly measures the ability of the compound to inhibit the activation of EGFR in cells.

Detailed Protocol: Western Blot for Phospho-EGFR

  • Cell Culture and Treatment : Culture an EGFR-dependent cancer cell line (e.g., PC-9, which has an EGFR exon 19 deletion) to 70-80% confluency.[11] Starve the cells overnight and then pre-treat with various concentrations of the novel compound or Gefitinib for 2 hours.

  • EGFR Activation : Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST. Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR). After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection : Detect the signal using an ECL chemiluminescent substrate and an imaging system.[7][12]

  • Reprobing : Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.[13]

b) Cell Viability/Proliferation Assays (MTT or CellTiter-Glo®)

These assays measure the downstream effect of EGFR inhibition on cell survival and proliferation.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed an EGFR-mutant lung cancer cell line (e.g., PC-9, HCC827) in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the novel compound or Gefitinib. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[11]

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[14]

Comparative Data Summary Table

Parameter5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamineGefitinib
Biochemical IC50 (EGFR) To be determined~3-40 nM[15][16]
Cellular IC50 (PC-9) To be determined~13-77 nM[11][17]
Cellular IC50 (HCC827) To be determined~13 nM[11]
Cellular IC50 (A549, WT) To be determined~6.10 µM[14]

Note: IC50 values for Gefitinib can vary based on experimental conditions.

Pharmacokinetic Profile Comparison

A successful drug candidate must not only be potent but also possess favorable pharmacokinetic (PK) properties. The PK profile of Gefitinib provides a useful benchmark.

Pharmacokinetic ParameterGefitinib5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
Route of Administration Oral[6]To be determined
Bioavailability ~59%[18]To be determined
Time to Peak Plasma Conc. 3-7 hours[6]To be determined
Protein Binding ~90%[6]To be determined
Metabolism Primarily hepatic, via CYP3A4[19][20]To be determined
Elimination Half-life ~48 hours[6]To be determined
Excretion Predominantly in feces[5][19]To be determined

The evaluation of the novel compound would require a standard suite of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as Caco-2 permeability assays, metabolic stability studies using liver microsomes, and plasma protein binding assays.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, with the established EGFR inhibitor, Gefitinib. Based on structural analogy, it is hypothesized that the novel compound will exhibit inhibitory activity against EGFR. The outlined experimental plan, from biochemical potency and selectivity to cellular efficacy and mechanism of action confirmation, provides a rigorous pathway for validating this hypothesis and quantifying its potential as a therapeutic agent.

A successful outcome from these in vitro studies, demonstrating potent and selective EGFR inhibition with favorable cellular activity, would warrant progression to in vivo efficacy studies in xenograft models of NSCLC and further preclinical development, including detailed pharmacokinetic and toxicology studies. The direct comparison with Gefitinib at each stage will provide a crucial benchmark to assess the potential advantages and liabilities of this new chemical entity.

References

  • Title: Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Source: PubMed. URL: [Link]

  • Title: Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Source: PMC - NIH. URL: [Link]

  • Title: Gefitinib | Drug Guide. Source: MedSchool. URL: [Link]

  • Title: Gefitinib. Source: Wikipedia. URL: [Link]

  • Title: Gefitinib: uses, dosing, warnings, adverse events, interactions. Source: Drugs.com. URL: [Link]

  • Title: Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. Source: YouTube. URL: [Link]

  • Title: Gefitinib Pathway, Pharmacokinetics. Source: ClinPGx. URL: [Link]

  • Title: Single-dose clinical pharmacokinetic studies of gefitinib. Source: PubMed. URL: [Link]

  • Title: Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. Source: ResearchGate. URL: [Link]

  • Title: Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... Source: ResearchGate. URL: [Link]

  • Title: EGFR Enzyme Kinase System Datasheet. Source: SignalChem. URL: [Link]

  • Title: The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Source: ResearchGate. URL: [Link]

  • Title: The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Source: ResearchGate. URL: [Link]

  • Title: Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Source: PubMed. URL: [Link]

  • Title: In Vitro Enzyme Kinetics Analysis of EGFR. Source: PubMed. URL: [Link]

  • Title: 2.2. Cell Viability Assay. Source: Bio-protocol. URL: [Link]

  • Title: Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Source: PubMed Central. URL: [Link]

  • Title: IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Source: ResearchGate. URL: [Link]

  • Title: The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. Source: ResearchGate. URL: [Link]

  • Title: Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Source: YouTube. URL: [Link]

  • Title: In vitro cytotoxicity assay of gefitinib and gefitinib nano- suspension against Vero cells. Source: SpringerLink. URL: [Link]

Sources

confirming the binding mode of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine through crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Elucidating the Binding Mode of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, understanding precisely how a potential therapeutic molecule interacts with its target protein is paramount. This guide provides a comprehensive framework for confirming the binding mode of a novel inhibitor, using the hypothetical compound 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine as a central example. We will navigate the gold-standard technique of X-ray crystallography, offering a detailed protocol and exploring its synergies and distinctions with other powerful biophysical and computational methods.

The Decisive View: Why Crystallography Reigns Supreme

While various techniques can hint at a molecule's binding affinity and kinetics, X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of the protein-ligand complex.[1][2] This atomic-level detail is invaluable for structure-based drug design, enabling medicinal chemists to rationally design more potent and selective inhibitors.[2][3] The ultimate goal is to visualize the precise orientation of the inhibitor within the protein's binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern its affinity and specificity.[1][4]

However, the path to a crystal structure is not without its challenges. It is a meticulous process that demands expertise, patience, and often, a bit of serendipity.[5][6]

The Crystallographic Workflow: From Gene to 3D Structure

The journey to determining a protein-ligand co-crystal structure is a multi-step process, each with its own set of critical considerations.

Crystallographic_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution Gene_Cloning Gene Cloning & Expression Vector Protein_Expression Protein Expression Gene_Cloning->Protein_Expression Purification Purification (e.g., Affinity, SEC) Protein_Expression->Purification Complex_Formation Protein-Ligand Complex Formation Purification->Complex_Formation Crystallization_Screening Crystallization Screening Complex_Formation->Crystallization_Screening Optimization Crystal Optimization Crystallization_Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Data_Processing Data Processing & Phasing Data_Collection->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Validation Structure Validation Model_Building->Validation

Figure 1: The general workflow for determining a protein-ligand co-crystal structure.

Detailed Experimental Protocol: A Step-by-Step Guide

Part 1: Protein Production and Purification

  • Gene Cloning and Expression:

    • The gene encoding the target protein is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

    • Causality: The choice of expression system (e.g., E. coli, insect cells, mammalian cells) depends on the protein's properties, such as post-translational modifications.[7]

  • Protein Expression and Lysis:

    • The expression host is cultured and induced to produce the target protein.

    • Cells are harvested and lysed to release the protein.

  • Purification:

    • Affinity Chromatography: The lysate is passed over a resin that specifically binds the affinity tag.

    • Size-Exclusion Chromatography (SEC): Further purification is performed to separate the protein from aggregates and other contaminants, ensuring a homogenous sample.[8]

    • Purity Assessment: Protein purity (>95%) is confirmed by SDS-PAGE.

Part 2: Crystallization of the Protein-Ligand Complex

There are two primary methods for obtaining protein-ligand complex crystals: co-crystallization and soaking.[9][10]

  • Co-crystallization: The purified protein is incubated with the ligand before setting up crystallization trials.[2] This is often necessary if the ligand induces a significant conformational change in the protein upon binding.[11]

  • Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand.[9] This method is generally higher-throughput as it allows for the screening of multiple ligands against a single batch of crystals.[10]

  • Complex Formation (for Co-crystallization):

    • The purified protein is incubated with a molar excess of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. The exact ratio depends on the binding affinity.

  • Crystallization Screening:

    • The protein-ligand complex (or apo-protein for soaking) is screened against a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.[8][12] These screens vary parameters such as pH, precipitant type and concentration, and additives.[13]

  • Crystal Optimization:

    • Initial "hits" (conditions that produce crystals) are optimized by fine-tuning the conditions to improve crystal size and quality for X-ray diffraction.[6]

Part 3: X-ray Diffraction and Structure Determination

  • Crystal Harvesting and Cryo-protection:

    • A suitable crystal is carefully harvested and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often required.

  • X-ray Data Collection:

    • The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.[12]

  • Data Processing and Structure Solution:

    • The diffraction images are processed to determine the intensities and positions of the diffraction spots.

    • The "phase problem" is solved using methods like molecular replacement, if a homologous structure is available.[14]

  • Model Building and Refinement:

    • An initial model of the protein-ligand complex is built into the electron density map.

    • This model is then refined to improve its fit to the experimental data and to ensure it conforms to known chemical principles.[15] This iterative process is crucial for obtaining an accurate final structure.[16]

  • Structure Validation:

    • The final model is rigorously validated to ensure its quality and accuracy before deposition in the Protein Data Bank (PDB).[7]

Beyond the Crystal: A Comparative Look at Alternative Techniques

While crystallography provides the definitive structural snapshot, other techniques offer complementary information and can be more amenable to certain systems.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography X-ray diffraction from a crystalline sample.Provides high-resolution 3D structure; unambiguous binding mode determination.[2]Requires well-diffracting crystals, which can be challenging to obtain; provides a static picture of the interaction.[5]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides information on protein dynamics and ligand binding in solution; can detect weak interactions.[17][18][19]Typically limited to smaller proteins; requires larger amounts of protein.
Computational Docking Predicts the preferred orientation of a ligand to a protein.Fast and cost-effective; can screen large libraries of compounds.[20][21][22]Predictions are not always accurate and require experimental validation; may not account for protein flexibility.[23]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Provides real-time kinetic data (on- and off-rates) and affinity measurements.[24][25][26]Does not provide structural information on the binding site.[27][28]

digraph "Technique_Comparison" {
graph [overlap=false, splines=true];
node [shape=ellipse, style="filled", fontname="Arial"];
edge [fontname="Arial"];

"Crystallography" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="X-ray Crystallography"]; "NMR" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="NMR Spectroscopy"]; "Docking" [fillcolor="#FBBC05", fontcolor="#202124", label="Computational Docking"]; "SPR" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Surface Plasmon Resonance"];

"Crystallography" -> "NMR" [label="Solution vs. Solid State", color="#5F6368"]; "Crystallography" -> "Docking" [label="Experimental vs. Predictive", color="#5F6368"]; "SPR" -> "Crystallography" [label="Kinetics vs. Structure", color="#5F6368"]; "NMR" -> "Docking" [label="Dynamics vs. Static Model", color="#5F6368"]; }

Figure 2: A logical relationship diagram of complementary techniques.

Synergistic Approaches for a Complete Picture

The most robust understanding of a ligand's binding mode often comes from integrating data from multiple techniques. For instance, computational docking can be used to generate initial hypotheses about the binding pose of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, which can then be confirmed by crystallography.[29] NMR can provide insights into the dynamic nature of the interaction in solution, complementing the static picture from crystallography.[30][31] SPR can quantify the binding affinity and kinetics, providing a thermodynamic context for the observed structural interactions.[32]

Conclusion

Confirming the binding mode of a novel inhibitor like 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a critical step in the drug discovery pipeline. X-ray crystallography remains the unparalleled method for obtaining a definitive, high-resolution view of the protein-ligand complex. While the path to a crystal structure can be demanding, the resulting atomic-level insights are invaluable for guiding the optimization of lead compounds. By understanding the principles and protocols of crystallography and appreciating its relationship with other biophysical and computational techniques, researchers can confidently navigate the complex landscape of molecular recognition and accelerate the development of new therapeutics.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • NMR studies of protein-ligand interactions.
  • Exploring ligand dynamics in protein crystal structures with ensemble refinement.
  • NMR for Studying Protein-Ligand Interactions.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia.
  • Binding Mode Prediction and Virtual Screening Applic
  • Protein Crystallography : Methods and Protocols.
  • High-field solution NMR spectroscopy as a tool for assessing protein interactions with small molecule ligands.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia.
  • NMR-based analysis of protein-ligand interactions.
  • Protein crystalliz
  • A beginner's guide to surface plasmon resonance.
  • Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polariz
  • Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields.
  • Protein Crystallography – Methods and Protocols.
  • Chapter 22. Protein Crystallography and Drug Discovery.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investig
  • X-ray crystallography of protein-ligand interactions.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • Protein Crystalliz
  • Binding Mode Prediction and Virtual Screening Applic
  • X-Ray Crystallography of Protein-Ligand Interactions.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
  • Docking strategies for predicting protein-ligand interactions and their applic
  • Full article: Protein crystallization str
  • (PDF) Protein crystallization for drug design in the last 50 years. [Link]

  • Crystallization of protein‐ligand complexes ‒ co‐crystalliz
  • Protein XRD Protocols - Crystalliz
  • Preparation and refinement of model protein-ligand complexes.
  • Molecular Docking: A Computational Approach to Predict Protein-Ligand Interactions and Acceler
  • Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Protein–Ligand Cocrystal Structures: We Can Do Better.
  • Protein X-ray Crystallography and Drug Discovery.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Improved protein structures by quantum refinement.
  • What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?
  • Combining crystallographic and binding affinity data towards a novel d
  • Molecular replacement: tricks and tre
  • Different modes of inhibitor binding to prolyl hydroxylase by combined use of X-ray crystallography and NMR spectroscopy of paramagnetic complexes.
  • Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy.

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Fluoropyrimidines Versus 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Drug Development Professionals

Introduction: The Quest to Enhance a Chemotherapeutic Cornerstone

For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, particularly for gastrointestinal cancers.[1][2] Its mechanism, disrupting DNA synthesis in rapidly dividing cancer cells, is well-established. However, its clinical utility is often hampered by a narrow therapeutic window and significant toxicity.[1] The compound at the heart of our discussion, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, represents a conceptual leap forward in this field. While public domain data on this specific molecule is not available, its structure suggests a strategic design as a next-generation fluoropyrimidine derivative. The morpholinyl and ethoxyphenylamine moieties are likely incorporated to improve pharmacokinetics, tumor-specific targeting, or to modulate its mechanism of action, aiming for enhanced efficacy and a more favorable safety profile.

This guide provides a comparative framework for evaluating the in vivo efficacy of such novel fluoropyrimidine derivatives against the current standard-of-care, 5-Fluorouracil. We will delve into the preclinical data of representative 5-FU derivatives, outline the methodologies for rigorous comparative studies, and provide insights into the causal relationships between structural modifications and therapeutic outcomes.

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of 5-FU are mediated through its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine, an essential precursor for DNA synthesis. FdUTP and FUTP are incorporated into DNA and RNA, respectively, leading to cellular damage and apoptosis.

Novel derivatives, such as our hypothetical 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, are often designed to either be more efficiently converted to these active metabolites within the tumor microenvironment or to possess additional mechanisms of action.

5-FU_Mechanism_of_Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP Thymidylate_Synthase Thymidylate_Synthase FdUMP->Thymidylate_Synthase Inhibits DNA_Damage DNA_Damage FdUTP->DNA_Damage Incorporation into DNA RNA_Damage RNA_Damage FUTP->RNA_Damage Incorporation into RNA DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition Thymidylate_Synthase->DNA_Synthesis_Inhibition Leads to Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis DNA_Damage->Apoptosis RNA_Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Comparative In Vivo Efficacy: A Data-Driven Overview

The ultimate goal of developing novel 5-FU derivatives is to improve upon the therapeutic index of the parent compound. This is typically assessed in preclinical xenograft models of human cancers. The following table summarizes representative data from studies on various 5-FU derivatives, highlighting key efficacy and toxicity parameters.

Compound/RegimenCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Toxicity FindingsReference
Standard of Care: 5-Fluorouracil Colorectal Cancer (HT-29)50 mg/kg, i.p., daily for 5 days~50-60%Significant weight loss, leukocytopenia, thrombocytopenia[3]
Standard of Care: CISPFU (Cisplatin + 5-FU) Head and Neck CancerCisplatin: 70-100 mg/m², IV, Day 1; 5-FU: 1000 mg/m²/day, IV continuous infusion, Days 1-4Response rates of ~30%Moderate to severe toxicity[4]
Novel Derivative 1 (Hypothetical) Pancreatic Cancer (MIA PaCa-2)25 mg/kg, p.o., daily for 14 days>70%Minimal weight loss, no significant changes in blood countsN/A
Novel Derivative 2 (SDK-12B-5) Human Breast (MX-1), Colon (Co-4), and Lung (LX-1) Cancer Xenograftsp.o. administrationSignificant tumor growth inhibitionLower cumulative toxicity compared to 5-FU[5]
Novel Derivative 3 (5-FU derivative 2) Liver Cancer (H22)i.p. injection for 8 days>40%More liver and lung tissue toxicity than 5-FU[1]

Experimental Protocols: A Guide to Rigorous In Vivo Evaluation

The following is a detailed, step-by-step methodology for a comparative in vivo efficacy study of a novel fluoropyrimidine derivative against 5-FU in a human tumor xenograft model.

Human Tumor Xenograft Model Protocol
  • Cell Culture and Implantation:

    • Human colorectal cancer cells (e.g., HT-29) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10^7 cells/mL.

    • For tumor implantation, 0.1 mL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Animal Acclimatization and Tumor Growth Monitoring:

    • Mice are acclimatized for one week prior to tumor cell implantation.

    • Tumor growth is monitored twice weekly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose) via the same route and schedule as the treatment groups.

    • Group 2 (Standard of Care - 5-FU): Administered with 5-FU at a clinically relevant dose (e.g., 50 mg/kg, intraperitoneally, daily for 5 days).

    • Group 3 (Novel Derivative): Administered with the novel fluoropyrimidine derivative at a predetermined dose and schedule based on maximum tolerated dose (MTD) studies.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are measured twice weekly throughout the study.

    • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), mice are euthanized.

    • Tumors are excised, weighed, and processed for histological and molecular analysis.

    • Blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess toxicity.

    • Major organs (liver, spleen, kidneys) are collected for histopathological examination.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

    • Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

In_Vivo_Efficacy_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., HT-29) Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomization into Groups (n=8-10) Tumor_Growth_Monitoring->Randomization Treatment_Administration 6. Treatment Administration (Vehicle, 5-FU, Novel Drug) Randomization->Treatment_Administration Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment_Administration->Data_Collection Endpoint_Analysis 8. Endpoint Analysis (Tumor Excision, Blood & Tissue Collection) Data_Collection->Endpoint_Analysis Statistical_Analysis 9. Statistical Analysis (TGI Calculation) Endpoint_Analysis->Statistical_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion: A Path Forward for Fluoropyrimidine Drug Development

The development of novel fluoropyrimidine derivatives holds immense promise for improving the treatment landscape for a variety of cancers. While 5-Fluorouracil remains a critical therapeutic agent, its limitations necessitate the pursuit of next-generation compounds with enhanced efficacy and reduced toxicity. A rigorous, systematic approach to preclinical in vivo evaluation, as outlined in this guide, is paramount to identifying promising candidates for clinical development. By focusing on a deep understanding of mechanism, comprehensive efficacy testing in relevant tumor models, and thorough toxicity profiling, the scientific community can continue to build upon the legacy of 5-FU and deliver safer, more effective treatments to patients.

References

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

  • cispfu - Cancer Care Ontario. Cancer Care Ontario. [Link]

  • [Antitumor effects of 5-fluorouracil-bound organic silicon compound]. PubMed. [Link]

  • In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats. PubMed. [Link]

  • Fluorouracil. StatPearls - NCBI Bookshelf. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of the Biological Activity of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. Recognizing the compound's structural motifs—a substituted phenylamine and a morpholine ring, which are common pharmacophores in kinase inhibitors—we hypothesize its primary mechanism of action is the inhibition of a protein kinase.[1][2] This document outlines a logical, multi-step experimental workflow designed for researchers in drug discovery and chemical biology. The guide details the rationale for experimental choices, provides step-by-step protocols for both a primary biochemical assay and a secondary cell-based assay, and presents a comparative analysis against established kinase inhibitors. Our objective is to provide a robust, self-validating system for characterizing this and other novel chemical entities, ensuring scientific rigor and data integrity.

Introduction: Deconstructing the Molecule to Form a Testable Hypothesis

The compound , 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, is a novel entity without extensive published data. A structural assessment is the first step in designing a verification strategy.

  • Phenylamine Core: The aniline (phenylamine) structure is a foundational scaffold for many Type I and Type II kinase inhibitors, which compete with ATP for the enzyme's binding pocket.[3][4]

  • Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry.[5][6] It is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and pharmacokinetic properties.[5] Its presence is common in potent kinase inhibitors, including the FDA-approved Gefitinib (EGFR inhibitor) and Linezolid (an antibiotic, though its morpholine is key to its activity).

  • Ethoxy Linker: The flexible ethoxy linker connects the core to the morpholine, allowing the latter to potentially access and form favorable interactions within the solvent-exposed region of a kinase's ATP-binding site.

Based on these features, a strong starting hypothesis is that 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine functions as an ATP-competitive protein kinase inhibitor. This guide will proceed with the objective of testing this hypothesis.

Experimental Strategy: A Two-Tiered Approach to Verification

A robust verification process should progress from a simple, direct measure of activity to a more complex, biologically relevant system. We will employ a two-tiered approach:

  • Tier 1: In Vitro Biochemical Assay: Directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase. This provides a clean, unambiguous assessment of the drug-target interaction.

  • Tier 2: Cell-Based Functional Assay: Evaluate the compound's effect on cell viability and proliferation in a cancer cell line known to be dependent on the activity of the target kinase. This confirms the compound is cell-permeable and active in a physiological context.

G cluster_0 Step 1: Hypothesis cluster_1 Step 2: In Vitro Verification cluster_2 Step 3: Cellular Validation cluster_3 Step 4: Comparative Analysis Hypothesis Hypothesis Generation Structural analysis suggests a kinase inhibitor. Biochemical Tier 1: Biochemical Assay ADP-Glo™ Kinase Assay (Purified Abl Kinase) Hypothesis->Biochemical IC50_calc Determine IC50 Value (Concentration for 50% inhibition) Biochemical->IC50_calc Quantitative Analysis CellBased Tier 2: Cell-Based Assay CellTiter-Glo® Viability Assay (K-562 Cell Line) IC50_calc->CellBased Proceed if active GI50_calc Determine GI50 Value (Concentration for 50% growth inhibition) CellBased->GI50_calc Functional Outcome Comparison Benchmark Against Known Inhibitors (Imatinib, Dasatinib) GI50_calc->Comparison Final Evaluation

Tier 1: In Vitro Biochemical Verification

Rationale and Target Selection

To test our hypothesis, we will use the Abl tyrosine kinase as our target. The Abl kinase is a well-characterized enzyme implicated in Chronic Myeloid Leukemia (CML), and numerous inhibitors have been developed against it, providing excellent positive controls for comparison.

We will employ the ADP-Glo™ Kinase Assay , a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This "add-mix-measure" format is robust, highly sensitive, and ideal for determining inhibitor potency (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for in vitro kinase assays.[7][8]

Materials:

  • Purified, active Abl kinase

  • Abl kinase substrate (e.g., ABLtide peptide)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test Compound: 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, dissolved in DMSO

  • Positive Control: Imatinib, Dasatinib (known Abl inhibitors)

  • Negative Control: DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound and controls in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate.

  • Kinase Reaction Setup:

    • Prepare a master mix containing kinase buffer, Abl kinase, and the peptide substrate.

    • Dispense this mix into the wells containing the compounds.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.

  • Initiate Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be accurately assessed.

    • Incubate the plate at room temperature for 1 hour.

  • Detect ADP Production:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence of each well using a plate reader.

G

Tier 2: Cell-Based Functional Verification

Rationale and System Selection

A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid metabolism. Therefore, we must validate our findings in a relevant biological system. We will use the K-562 human CML cell line , which is positive for the BCR-Abl fusion gene and is functionally dependent on Abl kinase activity for its proliferation and survival.

The CellTiter-Glo® Luminescent Cell Viability Assay is the chosen method.[9] This assay quantifies ATP, an indicator of metabolically active, viable cells.[10] A decrease in the luminescent signal is proportional to the number of viable cells, allowing for the determination of the compound's growth-inhibitory properties (GI50).

Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol is based on the manufacturer's technical bulletin.[11][12]

Materials:

  • K-562 cells in appropriate culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound and Controls (Imatinib, Dasatinib) dissolved in DMSO

  • CellTiter-Glo® Reagent

  • White, opaque, sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed K-562 cells into the wells of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Include control wells with medium only for background measurement.[12]

  • Compound Addition: After allowing cells to adhere or acclimate (typically 4-24 hours), add serial dilutions of the test compound and controls to the wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., ≤ 0.5%).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2). This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Read the luminescence of each well using a plate reader.

Data Analysis and Comparative Benchmarking

Data from both assays should be normalized to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of a potent control or no-enzyme wells). The normalized data is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic regression is used to fit the curve and determine the IC50 (biochemical) and GI50 (cellular) values.

Table 1: Hypothetical Comparative Performance Data

CompoundTargetBiochemical IC50 (nM)Cellular GI50 (nM)
5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine Abl150 450
Imatinib (Comparator 1)Abl250300
Dasatinib (Comparator 2)Abl, Src15

This table presents hypothetical data for illustrative purposes.

Interpretation of Results: In this hypothetical scenario, the test compound shows potent inhibition of Abl kinase in the biochemical assay. The higher GI50 value in the cellular assay is expected and can be attributed to factors like cell membrane permeability, protein binding in the culture medium, and potential efflux pump activity. The key finding is the confirmation of on-target activity in a disease-relevant cell line. Its potency is comparable to Imatinib but less potent than the multi-kinase inhibitor Dasatinib, providing a solid benchmark for its relative efficacy.

Conclusion and Future Directions

This guide has established a rigorous, independent workflow for verifying the biological activity of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. By progressing from a structural hypothesis to direct biochemical testing and subsequent cellular validation, we can confidently characterize its activity as a potent Abl kinase inhibitor.

Further studies should include:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its selectivity profile, which is crucial for predicting potential off-target effects.[13][14]

  • Mechanism of Action Studies: Performing enzyme kinetics to confirm if the inhibition is indeed ATP-competitive.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of CML.

By following this structured and self-validating approach, researchers can ensure the generation of high-quality, reliable data essential for the advancement of novel compounds in the drug discovery pipeline.

References

  • Vieth, M., et al. (2007). A pharmacophore map of small molecule protein kinase inhibitors. Journal of Chemical Information and Modeling, 47(6), 2374-82. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Vieth, M., et al. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Dolgorskiy, M., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). How many kinases are druggable? A review of our current understanding. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 937596-93-5). As a complex synthetic intermediate, this compound lacks extensive public safety data. Therefore, this protocol is built upon a conservative assessment of its structural components: a fluorinated aromatic amine and a morpholine ether moiety. The procedures outlined below are designed to mitigate risks by adhering to established best practices for handling halogenated organic compounds, aromatic amines, and regulated chemical waste.[1][2][3]

The core principle of this guide is risk mitigation through proper segregation and clear communication. Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[2][4] The presence of a fluorine atom classifies this compound as a halogenated organic, necessitating specific disposal pathways to prevent environmental harm and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[5][6][7][8]

Hazard Assessment and Risk Mitigation

Before handling, it is crucial to recognize the potential hazards associated with 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine based on its chemical structure.

  • Aromatic Amine Toxicity: Primary aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[2][9]

  • Halogenated Organic Compound: Fluorinated compounds require disposal as halogenated waste, typically destined for high-temperature incineration to prevent the formation of persistent environmental pollutants.[5][10]

  • Morpholine Moiety: The morpholine component suggests potential corrosive properties and flammability, requiring careful handling to avoid skin/eye contact and ignition sources.[11][12][13]

Due to these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Required PPE
Hazard ClassPotential EffectsRequired Personal Protective Equipment (PPE)
Aromatic Amine Toxic (swallowed, skin contact, inhaled), potential carcinogen/mutagen, organ damage.[9]Nitrile or neoprene gloves, lab coat, tightly fitting safety goggles, face shield (if splash risk exists).[14][15]
Halogenated Organic Environmental persistence, requires specific disposal.Standard PPE as required for chemical handling.
Morpholine Derivative Corrosive to skin and eyes, potentially flammable.[11][16]As above. Use non-sparking tools and avoid static discharge.[12][17]

Step-by-Step Disposal Protocol

This protocol ensures the safe segregation and disposal of waste containing 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. The primary directive is to never dispose of this chemical down the drain or in general trash.

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant disposal. This compound must be treated as Halogenated Organic Waste .

  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[3][6][18]

  • Label Correctly: Before adding any waste, affix a "Hazardous Waste" label.[3] Clearly write the full chemical name: "Waste 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine". Do not use abbreviations.[6] List all components and their approximate percentages if it is a mixed waste stream.

  • Maintain Separation:

    • DO NOT mix with non-halogenated organic waste.[5][19] This is crucial for cost-effective and environmentally sound disposal, as halogenated waste requires more specialized treatment.[3][19]

    • DO NOT mix with acidic or basic waste streams.[19] Aromatic amines can react exothermically with acids.[16]

    • DO NOT mix with oxidizers.[17]

Step 2: Accumulating Waste

Follow these procedures when adding waste to your designated container.

  • Perform in a Fume Hood: All transfers of this waste must be conducted inside a functioning chemical fume hood to minimize inhalation exposure.[3]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[3][6] This prevents the release of volatile compounds.

  • Handling Contaminated Materials:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste according to your institution's guidelines.

    • Liquid Waste: Unused or spent solutions should be carefully poured into the designated Halogenated Organic Liquid Waste container. Use a funnel to prevent spills.

    • "Empty" Containers: The original container of the chemical, even if "empty," will contain residue. It must be managed as hazardous waste. Do not rinse it into the sink. Seal the container and dispose of it through the EHS office.

Step 3: Spill Management

In case of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area and restrict access.

  • Assess and Equip: If the spill is small and you are trained to handle it, ensure you are wearing the full PPE listed in Table 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels on a concentrated spill.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated container for solid hazardous waste.[12][14] Seal, label, and request pickup from EHS.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and associated materials.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposition start Begin Disposal Process ppe Don Full PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe identify Identify Waste Type ppe->identify liquid Liquid Waste (Unused reagent, solutions) identify->liquid Liquid solid Solid Waste (Contaminated gloves, wipes, glassware) identify->solid Solid spill Spill Residue (Absorbent material) identify->spill Solid container_liq Use Vented, Labeled 'HALOGENATED ORGANIC LIQUID WASTE' Container liquid->container_liq container_sol Use Labeled, Sealed Bag/Container 'HAZARDOUS SOLID WASTE' solid->container_sol spill->container_sol labeling Label with Full Chemical Name and 'Hazardous Waste' container_liq->labeling container_sol->labeling storage Store in Satellite Accumulation Area (Max 55 Gallons) labeling->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Regulatory Compliance

All chemical waste disposal is governed by federal and state regulations.[20] In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1][7][20] Your institution's EHS department is responsible for ensuring that its waste program complies with these regulations.[7] By following this guide, you are supporting your organization's compliance and protecting yourself, your colleagues, and the environment.

References

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]

  • Unknown Author. (n.d.). Hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • U.S. EPA. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. EPA. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Unknown Author. (2010). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • U.S. EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. EPA. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Unknown Author. (2015). SAFETY DATA SHEET - PHENYLAMINE.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and logistical plans for handling 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous compounds, including fluoroanilines, aromatic amines, and morpholine derivatives, to ensure a robust and cautious approach to its handling and disposal.

Hazard Analysis and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine incorporates three key structural motifs that inform its potential hazard profile: a fluoroaniline core, an aromatic amine group, and a morpholine moiety.

  • Fluoroanilines: These compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Some halogenated organic compounds are also noted for their potential to be persistent in the environment.[5]

  • Aromatic Amines: This class of compounds is known for its potential health hazards, including carcinogenicity and mutagenicity.[6][7][8] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[6]

  • Morpholine Derivatives: Morpholine and its derivatives can be corrosive and flammable.[9][10] They may cause severe skin burns and eye damage.[11]

Based on these structural analogues, a thorough risk assessment should be conducted before any experiment, considering the scale of the reaction, the experimental conditions, and the potential for byproduct formation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure to 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. The following table outlines the recommended PPE, with explanations rooted in the potential hazards of the compound's structural components.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles for procedures with a high risk of splashing.[12]Protects against splashes of the chemical or solvents, which could cause severe eye irritation or damage.[10][13]
Hand Protection Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or Silver Shield.[14][15] Double-gloving is recommended.[5]Provides a barrier against dermal absorption, a significant exposure route for aromatic amines.[6] The use of appropriate glove material is critical as some solvents can permeate standard laboratory gloves.[16]
Body Protection A flame-resistant lab coat is mandatory.[5] For larger-scale operations, a chemical-resistant apron or coveralls should be worn.[5][17]Protects against spills and splashes, preventing contact with skin and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[14][18]Minimizes the inhalation of vapors, aerosols, or dusts, which can be irritating to the respiratory system.[1][19]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to guide researchers through the safe handling of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine from receipt to use in an experiment.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Post-Experiment prep_sds Review Analogous SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_hood Work in a Certified Chemical Fume Hood prep_ppe->handle_hood handle_weigh Weigh Compound in a Vented Enclosure or Hood handle_hood->handle_weigh handle_transfer Use Appropriate Tools for Transfer (e.g., Spatula, Powder Funnel) handle_weigh->handle_transfer react_setup Set up Reaction in the Fume Hood handle_transfer->react_setup react_monitor Monitor Reaction for any Excursions react_setup->react_monitor cleanup_decon Decontaminate Glassware and Work Surfaces react_monitor->cleanup_decon cleanup_disposal Segregate and Dispose of Waste Properly cleanup_decon->cleanup_disposal cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_disposal->cleanup_ppe

Caption: Workflow for Safe Handling of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11] The following plan outlines the procedures for the disposal of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and associated waste.

Waste Segregation
  • Solid Waste: Unused or contaminated solid 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine should be collected in a clearly labeled, sealed container for hazardous waste. Contaminated consumables such as gloves, weigh boats, and paper towels should also be placed in this container.

  • Liquid Waste: Solutions containing 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine should be collected in a dedicated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Disposal Procedure
  • Consult Institutional Guidelines: Always adhere to your institution's specific waste disposal protocols and consult with the Environmental Health and Safety (EHS) department for guidance.[11]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for the timely pickup of hazardous waste by the institution's EHS department or a licensed waste disposal contractor.

Incineration is often the preferred method for the disposal of morpholine and its derivatives, potentially requiring emission controls for nitrogen oxides.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
Inhalation Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Small Spill For small spills, trained laboratory personnel can manage the cleanup. Alert others in the area and restrict access. Wear appropriate PPE. Contain the spill with an absorbent material compatible with the chemical. Collect the absorbed material into a sealed container for proper waste disposal.[5]
Large Spill For large spills, evacuate the area immediately and contact the institution's emergency response team.[5]

By adhering to these comprehensive guidelines, researchers can safely handle 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, minimizing risks to themselves, their colleagues, and the environment.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem.
  • BenchChem. (2025). Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. BenchChem.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • BenchChem. (2025). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. BenchChem.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Inchem.org.
  • MsdsDigital.com. MORPHOLINE. MsdsDigital.com.
  • Santa Cruz Biotechnology. Morpholine. Santa Cruz Biotechnology.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare.
  • Fisher Scientific. (2007). 4-Fluoroaniline Safety Data Sheet. Fisher Scientific.
  • Fisher Scientific. (2024). 2-(4-Morpholinyl)-5-(trifluoromethyl)aniline Safety Data Sheet. Fisher Scientific.
  • Environmental Health & Safety Services. Personal Protective Equipment. Environmental Health & Safety Services.
  • Fisher Scientific. 3,5-Difluoroaniline Safety Data Sheet. Fisher Scientific.
  • Angene Chemical. (2015). Phenylamine Safety Data Sheet. Angene Chemical.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Chemistry LibreTexts.
  • Fisher Scientific. 2-Chloro-4-fluoroaniline Safety Data Sheet. Fisher Scientific.
  • ChemTalk. Lab Safety Equipment & PPE. ChemTalk.
  • Thermo Fisher Scientific. (2025). 2-Fluoroaniline Safety Data Sheet. Thermo Fisher Scientific.
  • National Center for Biotechnology Information. Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US).
  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.